molecular formula C12H10N2O2 B1290337 4-(6-Aminopyridin-3-yl)benzoic acid CAS No. 222986-51-8

4-(6-Aminopyridin-3-yl)benzoic acid

Cat. No.: B1290337
CAS No.: 222986-51-8
M. Wt: 214.22 g/mol
InChI Key: DAAPYOWCDXFHOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Aminopyridin-3-yl)benzoic acid is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(6-aminopyridin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-11-6-5-10(7-14-11)8-1-3-9(4-2-8)12(15)16/h1-7H,(H2,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAPYOWCDXFHOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627672
Record name 4-(6-Aminopyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222986-51-8
Record name 4-(6-Aminopyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on 4-(6-Aminopyridin-3-yl)benzoic acid (CAS: 222986-51-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(6-Aminopyridin-3-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific molecule, this document synthesizes information from supplier specifications, computational predictions, and data from structurally related analogs. The guide covers physicochemical properties, potential synthetic strategies, and speculative biological activities, offering a foundation for future research and development. All quantitative data is presented in structured tables, and hypothetical experimental workflows are visualized using Graphviz diagrams to aid in experimental design.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that much of this data is computationally predicted and awaits experimental verification.

PropertyValueSource
CAS Number 222986-51-8[ChemScene]
Molecular Formula C₁₂H₁₀N₂O₂[ChemScene]
Molecular Weight 214.22 g/mol [ChemScene]
Topological Polar Surface Area (TPSA) 76.21 Ų[ChemScene]
Predicted LogP 2.029[ChemScene]
Hydrogen Bond Donors 2[ChemScene]
Hydrogen Bond Acceptors 3[ChemScene]
Rotatable Bonds 2[ChemScene]

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from its structural motifs.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present:

  • O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹ due to hydrogen bonding.[4]

  • N-H stretch (Amine): Two sharp bands around 3300-3500 cm⁻¹.

  • C=O stretch (Carboxylic Acid): A strong absorption between 1680-1710 cm⁻¹.[4]

  • C=C and C=N stretches (Aromatic/Pyridyl Rings): Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-O stretch (Carboxylic Acid): A band in the 1210-1320 cm⁻¹ range.[4]

  • C-N stretch (Amine): An absorption around 1250-1350 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would likely exhibit signals in the aromatic region (δ 6.5-8.5 ppm) corresponding to the protons on the pyridine and benzene rings. The chemical shifts and coupling patterns would be indicative of the substitution pattern. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), and the amine protons would also present as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carboxylic acid carbonyl carbon (δ ~165-175 ppm) and the aromatic/pyridyl carbons (δ ~110-160 ppm).

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 214.22. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the bond between the two aromatic rings.

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound was not identified. However, a plausible synthetic route can be proposed based on established palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.

Proposed Synthesis Workflow

A potential synthetic pathway could involve the Suzuki coupling of 4-boronobenzoic acid with a suitable 3-halo-6-aminopyridine derivative.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product A 4-Boronobenzoic acid F Suzuki Coupling Reaction A->F B 3-Bromo-6-aminopyridine B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., Na2CO3) D->F E Solvent (e.g., Dioxane/Water) E->F G This compound F->G

Caption: Proposed Suzuki coupling synthesis workflow.

Hypothetical Experimental Protocol: Suzuki Coupling
  • Reaction Setup: To a round-bottom flask, add 3-bromo-6-aminopyridine (1.0 eq), 4-boronobenzoic acid (1.2 eq), and a suitable base such as sodium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 ratio of dioxane to water.

  • Catalyst Addition: Purge the flask with an inert gas (e.g., argon or nitrogen) and then add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Potential Biological Activity and Applications in Drug Discovery

While no specific biological data for this compound has been reported, its structural components—an aminopyridine and a benzoic acid moiety—are present in numerous biologically active molecules. This suggests potential avenues for investigation.

Inferred Biological Profile
  • Anticancer Potential: Benzoic acid derivatives have been investigated for their anticancer properties, with some showing activity against various cancer cell lines.[5][6][7][8] The aminopyridine scaffold is also a key component of several kinase inhibitors used in oncology.

  • Enzyme Inhibition: The structure suggests potential for enzyme inhibition. For example, derivatives of benzoic acid and aminopyridines have been explored as inhibitors of enzymes like monoamine oxidase and cholinesterases.[9][10][11][12]

  • Kinase Inhibition: The aminopyridine moiety is a well-known hinge-binding motif in many kinase inhibitors. It is plausible that this compound could exhibit inhibitory activity against certain protein kinases.

Potential Signaling Pathway Involvement

Given the prevalence of aminopyridine-containing compounds as kinase inhibitors, a hypothetical involvement in a kinase signaling pathway is depicted below. This is a generalized representation and would require experimental validation.

G A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Binds C Downstream Kinase (e.g., PI3K, MEK) B->C Activates D Effector Protein C->D Phosphorylates E Cellular Response (Proliferation, Survival) D->E Mediates F This compound F->C Inhibits

Caption: Hypothetical kinase inhibition pathway.

Conclusion

This compound represents an under-investigated molecule with potential for applications in drug discovery, particularly in the areas of oncology and enzyme inhibition. This technical guide has consolidated the limited available information and provided a framework for future research. Experimental validation of the predicted physicochemical properties, development of a robust synthetic protocol, and comprehensive biological screening are essential next steps to unlock the full potential of this compound. Researchers are encouraged to use the provided hypothetical workflows as a starting point for their investigations.

References

An In-depth Technical Guide to 4-(6-Aminopyridin-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and synthetic considerations for 4-(6-aminopyridin-3-yl)benzoic acid. This biaryl compound, featuring a benzoic acid moiety linked to an aminopyridine ring, is a valuable building block in medicinal chemistry and materials science. Its structure lends itself to further functionalization, making it a key intermediate in the synthesis of more complex molecules, including pharmaceutical agents.

Molecular Structure and Identification

This compound is characterized by a benzene ring substituted with a carboxylic acid group at position 1 and a 6-aminopyridin-3-yl group at position 4. The linkage between the two aromatic rings is a carbon-carbon single bond.

Schematic of this compound cluster_benzoic_acid Benzoic Acid Moiety cluster_pyridine Aminopyridine Moiety C1 C C2 C C1->C2 COOH COOH C1->COOH C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C3_py C C4->C3_py C-C Bond C6 C C5->C6 C6->C1 N1_py N C6_py C N1_py->C6_py C2_py C C2_py->C3_py C4_py C C3_py->C4_py C5_py C C4_py->C5_py C5_py->N1_py C6_py->C2_py NH2 NH2 C6_py->NH2

Caption: Logical structure of this compound.

Table 1: Compound Identifiers

Identifier Value Source
IUPAC Name This compound -
CAS Number 222986-51-8 [1]
Molecular Formula C₁₂H₁₀N₂O₂ [1]
Molecular Weight 214.22 g/mol [1]
SMILES Nc1ccc(cc1)c1ccc(C(=O)O)cc1 [1]
InChI InChI=1S/C12H10N2O2/c13-11-4-3-9(7-14-11)8-1-5-10(6-2-8)12(15)16/h1-7H,13H2,(H,15,16) (Computed)

| InChIKey | YZYSMAPQORFEGM-UHFFFAOYSA-N | (Computed) |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various solvents and biological systems. The data presented below are computationally derived unless otherwise specified.

Table 2: Physicochemical Data

Property Value Source
Topological Polar Surface Area (TPSA) 76.21 Ų [1]
LogP (octanol-water partition coeff.) 2.029 [1]
Hydrogen Bond Donors 2 [1]
Hydrogen Bond Acceptors 3 [1]
Rotatable Bonds 2 [1]

| Storage Conditions | Sealed in dry, 2-8°C |[1] |

Synthesis and Experimental Protocols

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of this compound from (4-(methoxycarbonyl)phenyl)boronic acid and 5-bromo-2-aminopyridine, followed by hydrolysis.

Step 1: Palladium-Catalyzed Cross-Coupling

  • Reactants Setup: In a reaction vessel, combine 5-bromo-2-aminopyridine (1.0 eq), (4-(methoxycarbonyl)phenyl)boronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically sodium carbonate (Na₂CO₃, 2.0 eq).

  • Solvent Addition: Add a solvent mixture, commonly 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Reaction Execution: Purge the vessel with an inert gas (e.g., nitrogen or argon). Heat the mixture to reflux (approximately 80-100°C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 4-(6-aminopyridin-3-yl)benzoate.

Step 2: Ester Hydrolysis

  • Reaction Setup: Dissolve the crude ester from Step 1 in a mixture of tetrahydrofuran (THF) and methanol.

  • Hydrolysis: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and stir the mixture at room temperature for 2-4 hours.

  • Acidification & Isolation: Upon completion, neutralize the reaction mixture with an acid (e.g., 1N HCl) to a pH of approximately 6-7. The product, this compound, will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product. Further purification can be achieved by recrystallization if necessary.

cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Hydrolysis SM1 5-Bromo-2-aminopyridine + (4-(Methoxycarbonyl)phenyl)boronic acid Reagents1 Pd(PPh₃)₄ Catalyst Na₂CO₃ Base Dioxane/Water Solvent SM1->Reagents1 Condition1 Heat (80-100°C) Inert Atmosphere Reagents1->Condition1 Intermediate Methyl 4-(6-aminopyridin-3-yl)benzoate Condition1->Intermediate Reagents2 LiOH or NaOH THF/Methanol/Water Intermediate->Reagents2 Intermediate->Reagents2 Condition2 Room Temperature Acidification (HCl) Reagents2->Condition2 Product This compound Condition2->Product

Caption: General workflow for the synthesis of the target compound.

Biological Activity and Signaling Pathways

While there is limited publicly available information on the specific biological activity of this compound itself, its structural motifs are present in numerous biologically active compounds. Research into its derivatives provides insight into its potential applications.

A recent study on 3-(6-aminopyridin-3-yl)benzamide derivatives —close structural analogs—demonstrated significant antitumor activities.[2] One lead compound from this study, 6b , was found to be a selective inhibitor of the PI3Kα isoform.[2] This inhibition subsequently blocks the PI3K/Akt signaling pathway, which is a critical pathway for cell proliferation and survival that is often dysregulated in cancer.[2] The compound was shown to induce G1 cell cycle arrest and apoptosis in HCT116 cancer cells.[2]

This suggests that the this compound core is a promising scaffold for developing novel kinase inhibitors, particularly targeting the PI3K/Akt pathway.

PI3K/Akt Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Derivative Compound 6b (Analog) Inhibitor->PI3K inhibits

Caption: PI3K/Akt pathway, a target for the compound's derivatives.

Conclusion

This compound is a well-defined chemical entity with significant potential as an intermediate in drug discovery and development. While comprehensive experimental data on the parent compound is sparse, its structural framework is a key component of advanced molecules, including kinase inhibitors. The established synthetic routes, such as the Suzuki-Miyaura coupling, provide reliable methods for its preparation, enabling further exploration of its derivatives as potential therapeutic agents. Future research should focus on characterizing the specific biological activities and physical properties of this core structure.

References

4-(6-Aminopyridin-3-yl)benzoic acid synthesis and properties

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis, properties, and applications of 4-(6-aminopyridin-3-yl)benzoic acid, a key intermediate in the development of targeted therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction

This compound is a bifunctional molecule featuring a pyridine ring and a benzoic acid moiety. This heterocyclic compound serves as a crucial building block, or intermediate, in the synthesis of a variety of pharmacologically active molecules. Its structural motifs are frequently found in kinase inhibitors, which are a major class of targeted cancer therapies. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and its role in the development of advanced therapeutics.

Synthesis of this compound

The most prevalent and industrially scalable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction provides a powerful method for forming carbon-carbon bonds.

The general synthetic approach involves coupling a halogenated aminopyridine with a boronic acid derivative of benzoic acid in the presence of a palladium catalyst and a base. A common pathway is the reaction between 5-bromo-2-aminopyridine and 4-(pinacolato)boronylbenzoic acid or 4-carboxyphenylboronic acid.

Synthetic Workflow

The following diagram illustrates the typical workflow for the Suzuki-Miyaura cross-coupling synthesis of the target compound.

G A 5-Bromo-2-aminopyridine Coupling Suzuki-Miyaura Cross-Coupling A->Coupling B 4-Carboxyphenylboronic Acid B->Coupling R Reaction Conditions R->Coupling Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->R Base Base (e.g., Na2CO3, K2CO3) Base->R Solvent Solvent (e.g., Dioxane/Water) Solvent->R Workup Aqueous Workup & Acidification Coupling->Workup Crude Product Purification Purification Workup->Purification Precipitated Solid Product This compound Purification->Product Final Product G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Growth Cell Growth & Proliferation mTORC1->Growth Inhibitor Inhibitor derived from This compound Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

An In-Depth Technical Guide to 4-(6-Aminopyridin-3-yl)benzoic Acid (C₁₂H₁₀N₂O₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(6-Aminopyridin-3-yl)benzoic acid, a molecule of interest in medicinal chemistry. This document details its chemical and physical properties, a robust synthesis protocol, and explores its potential biological significance as a kinase inhibitor, particularly targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Chemical and Physical Properties

This compound is a bifunctional molecule incorporating both a carboxylic acid and an amino-substituted pyridine ring. These features make it an attractive scaffold for creating derivatives with diverse pharmacological properties. While extensive experimental data for this specific compound is not widely published, a combination of data from chemical suppliers and predictive models provides a solid foundation for its characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₂H₁₀N₂O₂--INVALID-LINK--[1]
Molecular Weight 214.22 g/mol --INVALID-LINK--[1]
CAS Number 222986-51-8--INVALID-LINK--[1]
Predicted Boiling Point 438.7 ± 35.0 °C--INVALID-LINK--[2]
Predicted Density 1.316 ± 0.06 g/cm³--INVALID-LINK--[2]
Topological Polar Surface Area (TPSA) 76.21 Ų--INVALID-LINK--[1]
Predicted LogP 2.029--INVALID-LINK--[1]

Solubility Profile:

Synthesis and Purification

The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and boronic acids, and is widely used in the synthesis of biaryl compounds.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of this compound from 3-bromo-6-aminopyridine and 4-carboxyphenylboronic acid.

Materials:

  • 3-Bromo-6-aminopyridine

  • 4-Carboxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-bromo-6-aminopyridine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

G Synthesis Workflow for this compound reagents Combine Reactants: - 3-Bromo-6-aminopyridine - 4-Carboxyphenylboronic acid - K₂CO₃ catalyst Add Catalyst: - Pd(PPh₃)₄ reagents->catalyst solvent Add Degassed Solvent: - 1,4-Dioxane/Water catalyst->solvent reaction Heat to Reflux (80-100 °C, 12-24h) solvent->reaction workup Aqueous Work-up: - Ethyl Acetate Extraction - Brine Wash reaction->workup purification Purification: - Column Chromatography workup->purification product Pure this compound purification->product

Caption: A typical experimental workflow for the synthesis of this compound via Suzuki-Miyaura cross-coupling.

Biological Activity and Mechanism of Action

While direct experimental evidence for the biological activity of this compound is limited in publicly available literature, its structural motifs are prevalent in compounds targeting various protein kinases. The aminopyridine scaffold is a key pharmacophore in numerous kinase inhibitors due to its ability to form crucial hydrogen bond interactions within the ATP-binding pocket of these enzymes.[5]

Potential Target: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

Recent research has focused on the development of aminopyridine and aminopyrimidine derivatives as potent and selective inhibitors of IRAK4.[2][6][7] IRAK4 is a serine/threonine kinase that plays a critical role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the innate immune response. Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases.

Inhibition of IRAK4 is a promising therapeutic strategy for these conditions. The kinase activity of IRAK4 is essential for the downstream activation of NF-κB and MAPK signaling pathways, leading to the production of pro-inflammatory cytokines.

IRAK4 Signaling Pathway

G Simplified IRAK4 Signaling Pathway cluster_receptor Cell Membrane TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Activation TAK1->MAPK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines MAPK->Cytokines Inhibitor This compound (Potential Inhibitor) Inhibitor->IRAK4 Inhibition

Caption: A simplified diagram of the IRAK4 signaling cascade, a potential target for this compound.

Experimental Protocols for Biological Evaluation

To assess the potential of this compound as an IRAK4 inhibitor, a series of in vitro and cell-based assays can be employed.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of the compound against purified IRAK4 enzyme.

Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase substrate (e.g., a peptide substrate)

  • ATP (Adenosine triphosphate)

  • This compound (dissolved in DMSO)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction Mixture: In a microplate, combine the assay buffer, IRAK4 enzyme, and the kinase substrate.

  • Compound Addition: Add the diluted compound to the reaction mixture and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for binding to the enzyme.

  • Initiate Reaction: Add ATP to initiate the kinase reaction and incubate for a specific duration (e.g., 60 minutes) at 30 °C.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cellular Assay: Inhibition of Cytokine Production

Objective: To evaluate the ability of the compound to inhibit IRAK4 signaling in a cellular context by measuring the production of pro-inflammatory cytokines.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes)

  • Cell culture medium

  • TLR ligand (e.g., lipopolysaccharide - LPS)

  • This compound (dissolved in DMSO)

  • ELISA (Enzyme-Linked Immunosorbent Assay) kit for a specific cytokine (e.g., TNF-α or IL-6)

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with a TLR ligand (e.g., LPS) to activate the IRAK4 pathway.

  • Incubation: Incubate the cells for a period sufficient to allow for cytokine production (e.g., 6-24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Quantify the concentration of the target cytokine (e.g., TNF-α) in the supernatant using an ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Determine the dose-dependent inhibition of cytokine production and calculate the EC₅₀ value.

Logical Workflow for IRAK4 Inhibitor Screening

G Screening Workflow for IRAK4 Inhibitors compound This compound primary_screen Primary Screen: In Vitro IRAK4 Kinase Assay compound->primary_screen ic50 Determine IC₅₀ primary_screen->ic50 secondary_screen Secondary Screen: Cellular Assay (e.g., LPS-induced TNF-α production) ic50->secondary_screen Potent Hits ec50 Determine EC₅₀ secondary_screen->ec50 selectivity Kinase Selectivity Profiling ec50->selectivity Active in Cells adme_tox ADME/Tox Profiling selectivity->adme_tox lead_candidate Lead Candidate adme_tox->lead_candidate

Caption: A logical workflow for the screening and evaluation of potential IRAK4 inhibitors like this compound.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. Its straightforward synthesis via Suzuki-Miyaura coupling and the established importance of the aminopyridine moiety in targeting kinases make it a compelling starting point for drug discovery programs. The potential for this compound and its derivatives to inhibit IRAK4 warrants further investigation, which could lead to the development of new treatments for a range of inflammatory and autoimmune disorders. This guide provides the foundational information necessary for researchers to undertake such investigations.

References

An In-depth Technical Guide to 4-(6-Aminopyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(6-Aminopyridin-3-yl)benzoic acid, a heterocyclic aromatic compound with the molecular weight of 214.22 g/mol . This document collates available data on its physicochemical properties, synthesis, and spectral characterization, and explores its potential biological activities, making it a valuable resource for professionals in drug discovery and development.

Physicochemical Properties

This compound is a bifunctional molecule incorporating a benzoic acid moiety and an aminopyridine ring. This structure provides a scaffold for diverse chemical modifications, making it an attractive starting material for the synthesis of novel therapeutic agents. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource(s)
Molecular Weight 214.22 g/mol [1]
Molecular Formula C₁₂H₁₀N₂O₂[1]
CAS Number 222986-51-8[1]
Topological Polar Surface Area (TPSA) 76.21 Ų[1]
logP (calculated) 2.029[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 2[1]

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be achieved through various synthetic routes, with the Suzuki-Miyaura cross-coupling reaction being a prominent method. This reaction typically involves the coupling of a boronic acid derivative with a halide in the presence of a palladium catalyst.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

A plausible synthetic route for this compound involves the Suzuki-Miyaura coupling of 4-carboxyphenylboronic acid with 5-bromo-2-aminopyridine.

Materials:

  • 4-Carboxyphenylboronic acid

  • 5-Bromo-2-aminopyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, combine 4-carboxyphenylboronic acid (1.2 equivalents), 5-bromo-2-aminopyridine (1 equivalent), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

  • Add a 3:1 mixture of 1,4-dioxane and water to the flask.

  • Add potassium carbonate (2.5 equivalents) to the mixture.

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute it with water.

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 4-5 to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash with water.

  • Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Fig. 1: Synthetic workflow for this compound.
Spectroscopic Data

The structural confirmation of this compound relies on various spectroscopic techniques. The expected spectral data are summarized in Table 2.

TechniqueExpected Data
¹H NMR Signals corresponding to aromatic protons of both the benzoic acid and pyridine rings, an amino group proton signal, and a carboxylic acid proton signal. The aromatic region would likely show complex splitting patterns due to coupling between adjacent protons.
¹³C NMR Resonances for all 12 carbon atoms, including the carboxyl carbon, and the carbons of the two aromatic rings.
IR (cm⁻¹) Characteristic peaks for N-H stretching of the amino group (around 3300-3500 cm⁻¹), O-H stretching of the carboxylic acid (broad, around 2500-3300 cm⁻¹), C=O stretching of the carboxylic acid (around 1680-1710 cm⁻¹), and C=C and C=N stretching of the aromatic rings (around 1450-1600 cm⁻¹).
Mass Spectrometry A molecular ion peak (M+) corresponding to the molecular weight of 214.22.

Potential Biological Activities and Applications

While specific biological studies on this compound are limited in the public domain, the structural motifs present in the molecule suggest potential therapeutic applications. Derivatives of aminobenzoic acid are known to exhibit a range of biological activities, including antimicrobial and anticancer effects.

Potential as an Anticancer Agent

Benzoic acid derivatives have been investigated for their anticancer properties. Some studies suggest that these compounds may act by inhibiting histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression.[2][3] Inhibition of HDACs can lead to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[2][4] The aminopyridine moiety is also a common feature in many biologically active compounds, including kinase inhibitors used in cancer therapy.

HDAC_Inhibition_Pathway cluster_0 Cellular Processes Benzoic_Acid_Derivative This compound (Hypothesized) HDAC Histone Deacetylase (HDAC) Benzoic_Acid_Derivative->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin_Remodeling Chromatin Remodeling Acetylated_Histones->Chromatin_Remodeling Gene_Expression Tumor Suppressor Gene Expression Chromatin_Remodeling->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Fig. 2: Hypothesized HDAC inhibition pathway.
Potential as an Antimicrobial Agent

Derivatives of p-aminobenzoic acid (PABA) have been reported to possess antimicrobial properties.[5] The mechanism of action for some of these compounds involves the inhibition of essential metabolic pathways in bacteria. Given its structural similarity to PABA, this compound and its derivatives could be explored for their efficacy against various bacterial and fungal strains.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • This compound

  • Bacterial or fungal strain of interest

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate growth medium in the wells of a 96-well plate.

  • Prepare an inoculum of the microorganism adjusted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Add the microbial inoculum to each well containing the diluted compound. Include positive (microorganism in medium without compound) and negative (medium only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Alternatively, measure the optical density at 600 nm using a plate reader.

Fig. 3: Workflow for antimicrobial susceptibility testing.

Conclusion

This compound is a versatile chemical entity with a molecular weight of 214.22 g/mol . Its synthesis is accessible through established methods like the Suzuki-Miyaura coupling. While specific biological data for this compound is not extensively documented, its structural features suggest promising avenues for investigation in the fields of oncology and infectious diseases. This technical guide provides a foundational resource for researchers to further explore the potential of this compound and its derivatives in drug discovery and development. Further studies are warranted to fully elucidate its biological activity and mechanism of action.

References

An In-depth Technical Guide to the Biological Activity of 4-(6-Aminopyridin-3-yl)benzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known biological activities of compounds structurally related to 4-(6-Aminopyridin-3-yl)benzoic acid. Direct biological data for this compound is not extensively available in peer-reviewed literature. However, substantial evidence from close structural analogs, particularly 3-(6-aminopyridin-3-yl)benzamide derivatives, points towards potent inhibitory activity against phosphoinositide 3-kinase alpha (PI3Kα) and subsequent modulation of the critical PI3K/Akt signaling pathway. This guide will detail the quantitative inhibitory data of these analogs, provide established experimental protocols for assessing PI3Kα activity, and visualize the relevant signaling pathways and experimental workflows.

Core Biological Activity of Structural Analogs

Recent studies have illuminated the potential of the 6-aminopyridin-3-yl benzamide scaffold as a potent inhibitor of key cellular signaling pathways implicated in cancer. A significant finding is the potent and selective inhibition of PI3Kα by a close structural analog of the topic compound.

Quantitative Inhibitory Activity

A study on novel 3-(6-aminopyridin-3-yl)benzamide derivatives identified a compound with significant inhibitory potency against PI3Kα. This compound, while not identical to this compound, provides the most relevant quantitative data for this scaffold to date.

Compound IDTargetAssay TypeIC50 (nM)Cell Line
Analog 6b PI3KαKinase Assay13.6HCT116

Table 1: Quantitative inhibitory data for a 3-(6-aminopyridin-3-yl)benzamide analog.

The PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.

Pathway Diagram

The following diagram illustrates the canonical PI3K/Akt signaling pathway and indicates the point of inhibition by analogs of this compound.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 4-(6-Aminopyridin-3-yl)benzoic acid analogs Inhibitor->PI3K Inhibition Experimental_Workflow Start Start CompoundPrep Prepare Serial Dilutions of Test Compound Start->CompoundPrep ReactionSetup Set up Kinase Reaction in 384-well Plate CompoundPrep->ReactionSetup Incubation Incubate at Room Temperature ReactionSetup->Incubation ADP_Detection Add ADP-Glo™ Reagents for Signal Generation Incubation->ADP_Detection Luminescence Measure Luminescence ADP_Detection->Luminescence DataAnalysis Data Analysis: - Background Subtraction - Normalization Luminescence->DataAnalysis IC50 Calculate IC50 Value DataAnalysis->IC50 End End IC50->End Synthesis_Pathway Reactant1 5-Bromo-2-aminopyridine Catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base Reactant1->Catalyst Reactant2 4-(Methoxycarbonyl)phenylboronic acid Reactant2->Catalyst Intermediate Methyl 4-(6-aminopyridin-3-yl)benzoate Catalyst->Intermediate Suzuki Coupling Hydrolysis Hydrolysis (e.g., NaOH, H2O) Intermediate->Hydrolysis Product This compound Hydrolysis->Product

An In-depth Technical Guide to 4-(6-Aminopyridin-3-yl)benzoic Acid Derivatives and Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(6-aminopyridin-3-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry, serving as a key building block for the development of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of derivatives and analogs based on this core. While extensive research on the exact this compound framework is emerging, this document draws upon data from closely related aminopyridine and benzamide analogs to elucidate the critical structural determinants for potent kinase inhibition. This guide is intended to inform the rational design of novel therapeutics targeting key signaling pathways implicated in cancer and other proliferative diseases.

Introduction: The Role of Kinase Inhibition in Drug Discovery

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates. The human genome encodes over 500 protein kinases, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has made protein kinases one of the most important classes of drug targets. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers, with numerous drugs approved for clinical use.

The this compound scaffold and its analogs have emerged as promising candidates for the development of novel kinase inhibitors. These compounds often target key kinases in oncogenic signaling pathways, such as the PI3K/AKT/mTOR and receptor tyrosine kinase (RTK) pathways, including the Epidermal Growth Factor Receptor (EGFR). This guide will delve into the synthesis, biological activity, and mechanistic understanding of these compounds.

Synthesis of this compound Derivatives and Analogs

The synthesis of this compound derivatives and their analogs typically involves a multi-step process. A common strategy involves the coupling of a substituted aminopyridine moiety with a benzoic acid derivative. The following sections outline a general synthetic workflow and key experimental protocols based on the synthesis of structurally related compounds.

General Synthetic Workflow

A representative synthetic workflow for a this compound analog can be visualized as a sequence of key chemical transformations.

G A Starting Materials (e.g., Substituted Pyridine & Benzoic Acid) B Functional Group Interconversion A->B C Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) B->C D Deprotection C->D E Final Product D->E

Caption: A generalized workflow for the synthesis of this compound analogs.

Key Experimental Protocols

The following protocols are adapted from the synthesis of structurally similar compounds and provide a framework for the preparation of this compound derivatives.

This protocol describes a typical Suzuki coupling reaction to form the biaryl core.

Materials:

  • Substituted 3-halopyridine (1.0 eq)

  • Substituted phenylboronic acid or ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add the 3-halopyridine, phenylboronic acid, palladium catalyst, and base.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

This protocol outlines the formation of an amide bond between the benzoic acid moiety and an amine.

Materials:

  • Carboxylic acid derivative (1.0 eq)

  • Amine (1.1 eq)

  • Coupling agent (e.g., HATU, HOBt/EDC) (1.2 eq)

  • Base (e.g., DIPEA, 2.0 eq)

  • Solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the carboxylic acid in the chosen solvent.

  • Add the coupling agent and the base, and stir for 10-15 minutes at room temperature.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Dilute the reaction mixture with an organic solvent and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Biological Activity and Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyridine and benzoic acid rings. The following tables summarize the in vitro activities of various structurally related analogs, providing a basis for understanding their SAR.

Quantitative Data for Related Kinase Inhibitors

The following tables present IC₅₀ values for analogs with related scaffolds, demonstrating their potential as potent kinase inhibitors.

Table 1: Kinase Inhibitory Activity of 4-(Pyrazol-3-yl)-pyridine Analogs against JNK3

Compound IDR¹ (on Pyrazole)JNK3 IC₅₀ (µM)
18Methyl>10
29Benzyl8.5
30Phenethyl>10
31Morpholino-ethyl>10

Table 2: Cytotoxicity of 4-(Arylaminomethyl)benzamide Derivatives against Cancer Cell Lines

Compound IDCell LineIC₅₀ (µM)
10HL608.2
10K56240
13K5625.6
15HL605.6
15K56231
28jK5626.9
28kK5623.6
28lK5624.5

Table 3: Kinase Inhibitory Activity of a Potent mTOR Inhibitor with a Related Scaffold

CompoundTarget KinaseCellular EC₅₀ (nM)Selectivity over PI3K
Torin2mTOR0.25800-fold

Note: The data presented in these tables are for structurally related analogs and are intended to provide a comparative basis for the design of novel this compound derivatives.

Key Structure-Activity Relationship Insights

Based on the available data for related compounds, several key SAR trends can be inferred:

  • The 6-amino group on the pyridine ring is often a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site.

  • Substituents on the benzoic acid ring can significantly modulate potency and selectivity. Electron-withdrawing groups can sometimes enhance activity.

  • The linkage between the two aromatic rings is critical. A rigid linkage can orient the molecule optimally within the binding pocket.

  • Derivatization of the carboxylic acid group into amides or esters can improve cell permeability and pharmacokinetic properties.

Signaling Pathways

Derivatives of this compound are often designed to target key signaling pathways that are frequently dysregulated in cancer. The PI3K/AKT/mTOR and EGFR signaling pathways are prominent examples.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[1][2] Its aberrant activation is a common event in many human cancers.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibits translation Inhibitor 4-(6-Aminopyridin-3-yl)benzoic acid derivative Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits Inhibitor->mTORC1 Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and potential points of inhibition.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades that promote cell proliferation, survival, and migration.

G EGF EGF EGFR EGFR EGF->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor 4-(6-Aminopyridin-3-yl)benzoic acid derivative Inhibitor->EGFR Inhibits

Caption: The EGFR signaling pathway and its inhibition by targeted therapies.

Experimental Protocols for Biological Evaluation

The biological evaluation of novel kinase inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

Kinase Inhibition Assay (In Vitro)

This protocol provides a general method for determining the IC₅₀ of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase buffer

  • Test compound

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add the kinase, substrate, and kinase buffer.

  • Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay measures the effect of a compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

  • Incubator (37 °C, 5% CO₂)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density.

  • Allow the cells to adhere overnight.

  • Add serial dilutions of the test compound to the wells.

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percent inhibition of cell proliferation and determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising class of compounds for the development of novel kinase inhibitors. The data from structurally related series demonstrate the potential for achieving high potency and selectivity against key oncogenic kinases. Future research in this area should focus on:

  • Systematic SAR studies of the core this compound scaffold to precisely define the contributions of various substituents.

  • Expansion of the target space to include other clinically relevant kinases.

  • Optimization of pharmacokinetic properties to improve oral bioavailability and in vivo efficacy.

  • Exploration of combination therapies with other anticancer agents to overcome drug resistance.

This technical guide provides a foundational understanding of the synthesis, biological activity, and mechanistic basis of this compound derivatives and analogs. The provided protocols and data tables serve as a valuable resource for researchers dedicated to the discovery and development of the next generation of targeted cancer therapies.

References

An In-depth Technical Guide: 4-(6-Aminopyridin-3-yl)benzoic acid as a Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 4-(6-Aminopyridin-3-yl)benzoic acid is a bifunctional molecule that serves as a crucial building block in modern medicinal chemistry. Its structure, featuring a substituted aminopyridine ring linked to a benzoic acid moiety, is a key scaffold found in numerous pharmacologically active compounds, particularly in the domain of oncology. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications in drug discovery, and experimental protocols relevant to its use. The document is intended for researchers, chemists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a stable organic compound typically supplied as a solid with a purity of 95% or higher.[1] Its unique structure, combining a hydrogen bond donor/acceptor-rich aminopyridine with a carboxylic acid handle, makes it a versatile synthon for creating diverse chemical libraries. The key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 222986-51-8[1][2][3]
Molecular Formula C₁₂H₁₀N₂O₂[1]
Molecular Weight 214.22 g/mol [1]
Purity ≥95%[1]
Topological Polar Surface Area (TPSA) 76.21 Ų[1]
LogP 2.029[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 2[1]
Rotatable Bonds 2[1]

Synthesis and Manufacturing

The primary and most efficient method for synthesizing this compound and its analogs is the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound, making it ideal for linking the pyridine and benzene rings.[4][5]

General Reaction Scheme

The synthesis involves coupling a halogenated aminopyridine with a benzoic acid-substituted boronic acid (or vice versa). The general scheme is depicted below.

G cluster_product Product A 5-Bromo-2-aminopyridine catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent A->catalyst B 4-Carboxyphenylboronic acid B->catalyst C This compound catalyst->C

Caption: Proposed Suzuki-Miyaura coupling reaction for synthesis.

Experimental Protocols

The following is a generalized laboratory protocol for the Suzuki-Miyaura coupling to synthesize the title compound. Optimization may be necessary depending on the specific substrates and scale.[5][6]

Materials:

  • 5-Bromo-2-aminopyridine (1.0 eq)

  • 4-Carboxyphenylboronic acid (1.2 eq)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 3-5 mol%)

  • Base (e.g., Sodium Carbonate or Potassium Phosphate, 3.0 eq)

  • Degassed Solvent System (e.g., 1,4-Dioxane/Water 4:1, or DME/EtOH/H₂O)[6]

Workflow: The experimental workflow involves a series of standard steps from reaction setup to final product characterization.

G prep 1. Reagent Preparation setup 2. Reaction Setup (Inert Atmosphere) prep->setup exec 3. Reaction Execution (Heating & Stirring) setup->exec workup 4. Aqueous Workup (Extraction) exec->workup purify 5. Purification (Column Chromatography) workup->purify char 6. Characterization (NMR, MS) purify->char

Caption: Standard experimental workflow for Suzuki-Miyaura synthesis.

Procedure:

  • Reaction Setup: In a dry round-bottom flask purged with an inert gas (e.g., Argon or Nitrogen), combine 5-bromo-2-aminopyridine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst (3-5 mol%).[5]

  • Solvent Addition: Add the degassed solvent system via cannula or syringe. The resulting mixture will likely be a suspension.

  • Reaction Execution: Heat the mixture with vigorous stirring to a temperature between 80-100 °C.[6]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting halide is consumed (typically 4-24 hours).[6]

  • Workup: After cooling to room temperature, dilute the mixture with water. If the product precipitates, it can be filtered. Otherwise, acidify the aqueous layer to precipitate the product or extract with an appropriate organic solvent like ethyl acetate. Wash the combined organic layers with brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude solid by flash column chromatography on silica gel or by recrystallization to yield the final product.[5]

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR and Mass Spectrometry.[5]

Typical Reaction Conditions

The success of the Suzuki coupling is highly dependent on the chosen reaction parameters. The table below summarizes common conditions used for analogous transformations.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (if any)BaseSolventTemp (°C)Reference(s)
Pd(PPh₃)₄ (5%)-2M Na₂CO₃DME/EtOH/H₂O80[6]
Pd(OAc)₂ (2-5%)SPhos, XPhosK₃PO₄1,4-Dioxane/Water90-100[5]
Pd₂(dba)₃ (2-5%)P(t-Bu)₃K₂CO₃Toluene100[7]
PdCl₂(dppf) (3%)-Cs₂CO₃DMF85[4]

Applications in Drug Discovery

This compound is a "building block" that provides a rigid scaffold to which other functional groups can be attached, enabling the exploration of chemical space to optimize pharmacological activity.[8]

Kinase Inhibitors

A primary application of this building block is in the synthesis of protein kinase inhibitors.[9][10] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer.[10][11] The aminopyridine moiety is a well-established "hinge-binding" element that can form critical hydrogen bonds within the ATP-binding pocket of many kinases, while the benzoic acid group serves as a convenient attachment point for linkers or other fragments that can occupy adjacent pockets to enhance potency and selectivity.[9]

Derivatives of this scaffold are key intermediates in the synthesis of approved cancer therapeutics, such as the CDK4/6 inhibitor Palbociclib.[12]

Role in Signaling Pathways

Kinase inhibitors developed from this scaffold typically function as ATP-competitive inhibitors. They occupy the ATP-binding site of a target kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade that drives pathological processes like tumor cell proliferation.[9][13]

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Activates P1 Downstream Signaling Proteins (e.g., Ras, Raf, MEK) RTK->P1 Phosphorylates P2 Effector Proteins P1->P2 Resp Cellular Response (e.g., Proliferation, Survival) P2->Resp Inhibitor Inhibitor (Derived from Building Block) Inhibitor->RTK Blocks ATP Binding

Caption: Inhibition of a generic RTK signaling pathway.

Safety and Handling

While this compound is intended for research and manufacturing use, appropriate safety precautions must be observed. The compound is classified as a skin and eye irritant.[14]

  • Handling: Use in a well-ventilated area. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14][15]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from oxidizing agents and sources of ignition.[1][14]

  • First Aid:

    • Skin Contact: Wash the affected area with soap and water for 15-20 minutes.[14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[14]

    • Inhalation: Move the individual to fresh air. Seek medical advice if irritation persists.[14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

The Aminobenzoic Acid Scaffold: A Versatile Building Block for Modern Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aminobenzoic acids, aromatic compounds featuring both an amino and a carboxylic acid group, represent a foundational scaffold in medicinal chemistry. The positional isomers—ortho-(anthranilic acid), meta-, and para-(PABA) aminobenzoic acid—and their derivatives have given rise to a vast array of therapeutic agents with diverse pharmacological activities.[1][2] Their structural versatility, allowing for substitutions at the amino group, the carboxyl group, and on the aromatic ring, makes them ideal starting points for the rational design and development of novel drugs.[1][3] This technical guide provides a comprehensive overview of the current landscape of aminobenzoic acid derivatives in drug discovery, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective applications. It includes quantitative bioactivity data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to serve as a practical resource for professionals in the field.

Anticancer Applications

Derivatives of aminobenzoic acid have shown significant promise as anticancer agents, acting through various mechanisms, including the inhibition of folate synthesis and direct cytotoxicity against cancer cell lines.

Mechanism of Action: Folate Antagonism

One of the most well-established anticancer strategies involving the aminobenzoic acid scaffold is the disruption of folate metabolism. PABA is an essential precursor for folic acid synthesis in prokaryotes and is also utilized in the folate pathway of rapidly proliferating cancer cells.[4] Folate antagonists, such as methotrexate, are structural analogs that interfere with this pathway, leading to the inhibition of DNA synthesis and cell death.

Cytotoxic Activity

Direct cytotoxic effects against various cancer cell lines have been reported for numerous aminobenzoic acid derivatives. The tables below summarize the in vitro anticancer activity of selected compounds.

Table 1: Cytotoxicity of p-Aminobenzoic Acid (PABA) Derivatives against Cancer Cell Lines

Compound ClassSpecific DerivativeCancer Cell LineActivity (IC₅₀)Reference
Schiff Bases4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzoic acidHepG2≥ 15.0 µM[4][5]
Alkyl DerivativesCompound 20 (specific structure not detailed)NCI-H460 (Lung)15.59 µM[6]
DiazeniumdiolatesPABA/NOOVCAR-3 (Ovarian)GI₅₀: 9.8 µM[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and cytotoxicity.

Materials:

  • Human cancer cell line (e.g., HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test aminobenzoic acid derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Applications

The classic example of aminobenzoic acid derivatives as antimicrobial agents is the sulfonamide class of antibiotics. These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[3] This mechanism provides a selective target, as humans obtain folate from their diet.[4]

Mechanism of Action: Inhibition of Folate Biosynthesis

Bacteria synthesize folic acid de novo using PABA as a key substrate. Sulfonamides, being structural analogs of PABA, compete for the active site of DHPS. This competitive inhibition blocks the synthesis of dihydropteroic acid, a precursor to folic acid, thereby halting bacterial growth and replication.[3][8]

Folate_Pathway_Inhibition DHPPP Dihydropterin Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Sulfonamide Sulfonamide (PABA Analog) Sulfonamide->DHPS Competitive Inhibition DHP Dihydropteroic Acid DHPS->DHP Normal Reaction DHPS->Block Folate Folic Acid (THF) DHP->Folate DNA DNA/RNA Synthesis Folate->DNA

Figure 1. Mechanism of bacterial folate synthesis inhibition by sulfonamides.

Quantitative Antimicrobial Activity

Modern research continues to explore novel aminobenzoic acid derivatives for their antimicrobial properties against a range of pathogens, including resistant strains.

Table 2: Antimicrobial Activity (MIC) of Selected Aminobenzoic Acid Derivatives

Compound ClassSpecific DerivativeMicroorganismActivity (MIC, µM)Reference
Schiff Bases4-[(5-Bromo-2-hydroxybenzylidene)amino]benzoic acidS. aureus (MRSA)15.62[4][5]
Schiff Bases4-[(5-Nitrofurfurylidene)amino]benzoic acidC. albicans7.81[4][5]
BenzohydrazidesN'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazideB. subtilis2.11 (pMIC)[9]
BenzohydrazidesN'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino)benzohydrazideS. aureus1.82 (pMIC)[9]

Note: pMIC is the negative logarithm of the molar MIC.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial/fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Test compounds dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

  • Positive control (standard antibiotic, e.g., ciprofloxacin)

  • Negative control (medium only)

  • Growth control (medium with inoculum, no compound)

Procedure:

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compounds in the growth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL and a final inoculum concentration of ~5 x 10⁵ CFU/mL.

  • Controls: Include wells for a growth control (inoculum without compound) and a sterility control (medium without inoculum).

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Anti-inflammatory Applications

Derivatives of anthranilic acid (o-aminobenzoic acid), known as fenamates (e.g., mefenamic acid), are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[2] Research is ongoing to develop new derivatives with improved efficacy and safety profiles.

Mechanism of Action

The primary mechanism of action for fenamates is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Table 3: Anti-inflammatory Activity of Anthranilic Acid Derivatives

CompoundTargetActivity (IC₅₀)Selectivity (COX-1/COX-2)Reference
Mefenamic AcidCOX-1 (TXB2)21 µM1.3[10]
Mefenamic AcidCOX-2 (PGE2)27 µM[10]
JS-4COX-1 (TXB2)59 µM13.7[10]
JS-4COX-2 (PGE2)4.3 µM[10]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • 1% w/v carrageenan solution in sterile saline

  • Test compound suspension (e.g., in 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., indomethacin)

  • Plebismometer or digital calipers

Procedure:

  • Animal Grouping: Divide the rats into groups (n=6): a control group, a reference drug group, and test groups for different doses of the new derivative.

  • Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally. The control group receives only the vehicle.

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plebismometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Applications in Neurodegenerative Diseases

Derivatives of aminobenzoic acid are being investigated for the treatment of neurodegenerative disorders like Alzheimer's disease. A primary strategy is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[1]

Mechanism of Action: Acetylcholinesterase Inhibition

In Alzheimer's disease, there is a decline in the levels of acetylcholine, which is crucial for memory and cognition. AChE inhibitors block the action of acetylcholinesterase, thereby increasing the concentration and duration of acetylcholine in the synaptic cleft, which can help to alleviate cognitive symptoms.

Table 4: Acetylcholinesterase (AChE) Inhibitory Activity

IsomerSpecific DerivativeActivity (IC₅₀)Reference
m-Aminobenzoic AcidCompound 1b (specific structure not detailed)More potent than galanthamine[11]
o-Aminobenzoic AcidCompound 2c (against Butyrylcholinesterase)2.67 ± 0.05 µM[10]
p-Aminobenzoic AcidCompound 5b (against Acetylcholinesterase)1.66 ± 0.03 µM[10]
Experimental Protocol: Ellman's Method for AChE Inhibition

This spectrophotometric method is widely used for screening AChE inhibitors.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds

  • 96-well microtiter plate and reader

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, add:

    • 140 µL of phosphate buffer

    • 20 µL of test compound solution (at various concentrations)

    • 20 µL of AChE solution

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of DTNB solution followed by 10 µL of ATCI solution to start the reaction.

  • Measurement: Measure the absorbance at 412 nm at regular intervals for 5-10 minutes. The rate of reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (without inhibitor). Determine the IC₅₀ value from the dose-response curve.

Synthesis and Experimental Workflows

The synthesis of aminobenzoic acid derivatives often follows established organic chemistry reactions. A general workflow for the discovery and evaluation of new derivatives is outlined below.

General Synthesis Protocol: Fischer Esterification

This is a common method for synthesizing ester derivatives of aminobenzoic acids, such as the local anesthetic benzocaine from PABA.[12]

Materials:

  • p-Aminobenzoic acid (PABA)

  • Absolute ethanol

  • Concentrated sulfuric acid

  • 10% Sodium carbonate solution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve PABA in absolute ethanol.

  • Catalysis: Slowly add concentrated sulfuric acid to the solution while cooling in an ice bath.

  • Reflux: Heat the mixture at reflux for 60-75 minutes.

  • Neutralization: Cool the reaction mixture and pour it into ice water. Slowly neutralize the solution with 10% sodium carbonate until the pH is approximately 8, causing the product to precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize from an ethanol/water mixture if necessary.

General Experimental Workflow

The process of developing a new therapeutic agent based on the aminobenzoic acid scaffold typically follows a structured workflow from initial design to in vivo testing.

Workflow A Design & Synthesis of Derivatives B Structural Characterization (NMR, MS, IR) A->B C In Vitro Screening (e.g., MIC, IC₅₀, Cytotoxicity) B->C D Lead Compound Identification C->D Analyze Data D->A SAR-guided Redesign E Mechanism of Action Studies (e.g., Enzyme Assays) D->E Potent Hits F In Vivo Testing (Animal Models) E->F G Preclinical Development F->G

Figure 2. General workflow for the development of aminobenzoic acid derivatives.

Conclusion and Future Perspectives

The aminobenzoic acid core remains a highly valuable and productive scaffold in the field of drug discovery. Its derivatives have demonstrated a remarkable breadth of therapeutic potential, from established NSAIDs and sulfonamide antibiotics to promising new candidates for anticancer and neuroprotective therapies. The ease of chemical modification allows for the fine-tuning of pharmacological properties and the exploration of vast chemical spaces. Future research will likely focus on the development of multi-target agents, the optimization of derivatives to overcome drug resistance, and the application of novel drug delivery systems to enhance the efficacy and safety of this versatile class of compounds. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in the ongoing quest for new and improved medicines.

References

Navigating the Acquisition and Application of 4-(6-Aminopyridin-3-yl)benzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-(6-Aminopyridin-3-yl)benzoic acid, a key building block in medicinal chemistry. This document outlines available suppliers, cost considerations, and fundamental technical data to facilitate its procurement and integration into research and development workflows.

Introduction

This compound (CAS No. 222986-51-8) is a bifunctional molecule incorporating a benzoic acid moiety and an aminopyridine scaffold.[1][2] Such structures are of significant interest in drug discovery as they offer multiple points for chemical modification, enabling the exploration of diverse chemical spaces and the optimization of pharmacokinetic and pharmacodynamic properties. The aminopyridine component can serve as a versatile pharmacophore, while the benzoic acid group can act as a handle for further derivatization or as a key interacting group with biological targets. While specific applications of this particular molecule are not extensively documented in publicly available literature, the broader class of aminopyridine and benzoic acid derivatives has shown significant potential in various therapeutic areas, including oncology.

Sourcing and Procurement

Identifying reliable suppliers is a critical first step in any research project. Several chemical suppliers offer this compound, typically for research and development purposes.

Table 1: Suppliers and Product Specifications

SupplierProduct NameCAS NumberPurityAvailable Quantity
ChemSceneThis compound222986-51-8≥95%Inquire for details
BLDpharmThis compound222986-51-8Inquire for detailsInquire for details
Laibo ChemThis compound222986-51-895%100mg

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for planning chemical reactions, formulation, and biological assays.

Table 2: Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₂H₁₀N₂O₂[1]
Molecular Weight214.22 g/mol [1]
CAS Number222986-51-8[1]
Purity≥95%[1]
StorageSealed in dry, 2-8°C[1]
SMILESC1=C(C=CC(=C1)C(=O)O)C2=CN=C(C=C2)N[1]

Experimental Considerations and Potential Applications

While specific experimental protocols for this compound are not widely published, its structural motifs suggest its utility as a building block in the synthesis of more complex molecules for drug discovery. Benzoic acid derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer properties.

A recent study on novel 3-(6-aminopyridin-3-yl)benzamide derivatives, structurally related to the topic compound, demonstrated their potential as antitumor agents by inducing cell cycle arrest and apoptosis. This highlights the potential of the 6-aminopyridin-3-yl scaffold in the design of targeted therapies.

General Synthetic Workflow

The synthesis of novel drug candidates from this compound would typically involve the modification of its carboxylic acid or amino group. A generalized workflow for the utilization of this building block is depicted below.

G cluster_0 Synthesis of Derivatives cluster_1 Screening and Evaluation Start This compound Amide_Coupling Amide Coupling (e.g., with various amines) Start->Amide_Coupling Esterification Esterification (e.g., with various alcohols) Start->Esterification Amine_Modification Amine Modification (e.g., acylation, alkylation) Start->Amine_Modification Library Library of Derivatives Amide_Coupling->Library Esterification->Library Amine_Modification->Library Screening Biological Screening (e.g., enzyme assays, cell-based assays) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt

A generalized workflow for the synthesis and screening of derivatives of this compound.
Potential Signaling Pathway Interaction

Compounds containing the aminopyridine scaffold are often designed as kinase inhibitors. Kinase signaling pathways are crucial regulators of cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of cancer. A simplified representation of a generic kinase signaling pathway that could be targeted by derivatives of this compound is shown below.

G cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Potential Point of Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Kinase1 Downstream Kinase 1 Receptor->Kinase1 Activates Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Activates Response Cellular Response (e.g., Proliferation, Survival) TF->Response Promotes Inhibitor 4-(6-Aminopyridin-3-yl)benzoic acid derivative Inhibitor->Kinase1

A simplified diagram of a kinase signaling pathway and a potential point of inhibition for a derivative.

Conclusion

This compound represents a valuable starting material for medicinal chemistry and drug discovery programs. While detailed application notes for this specific molecule are limited, its structural features suggest significant potential for the development of novel therapeutics, particularly in the area of oncology. This guide provides a foundational resource for researchers to source and utilize this compound in their experimental endeavors. Further investigation into the biological activities of its derivatives is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Safety and Handling of 4-(6-Aminopyridin-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety information, handling procedures, and potential biological activities of 4-(6-Aminopyridin-3-yl)benzoic acid (CAS No. 222986-51-8). Due to the limited publicly available data for this specific compound, this guide draws upon information from structurally related molecules, including aminopyridines and benzoic acid derivatives, to provide a robust framework for its safe handling and use in a research and development setting.

Chemical and Physical Properties

This compound is a heterocyclic compound incorporating both a pyridine and a benzoic acid moiety. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueSource
CAS Number 222986-51-8--INVALID-LINK--[1]
Molecular Formula C₁₂H₁₀N₂O₂--INVALID-LINK--[1]
Molecular Weight 214.22 g/mol --INVALID-LINK--[1]
Purity ≥95%--INVALID-LINK--[1]
Storage Conditions Sealed in dry, 2-8°C, keep in dark place, inert atmosphere--INVALID-LINK--[2], --INVALID-LINK--[1]
Topological Polar Surface Area (TPSA) 76.21 Ų--INVALID-LINK--[1]
LogP 2.029--INVALID-LINK--[1]
Hydrogen Bond Donors 2--INVALID-LINK--[1]
Hydrogen Bond Acceptors 3--INVALID-LINK--[1]
Rotatable Bonds 2--INVALID-LINK--[1]

Safety and Handling

Hazard Identification and Personal Protective Equipment (PPE)

Based on the safety data for 4-aminobenzoic acid, this compound may be harmful to aquatic life with long-lasting effects. It is crucial to handle it with appropriate personal protective equipment.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommendation
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.
Skin Protection Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate filter for dusts if ventilation is inadequate.
First Aid Measures

In case of exposure, the following first aid measures, based on data for 4-aminobenzoic acid, should be taken.

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
Storage and Disposal

The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, protected from light[1][2]. For disposal, follow all local, state, and federal regulations. Avoid release to the environment.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not widely published. However, general procedures for the synthesis and handling of similar aminopyridine-based compounds can be adapted.

General Handling in the Laboratory
  • Weighing and Dispensing: Conduct in a well-ventilated area or under a chemical fume hood to minimize dust inhalation.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly while stirring to avoid clumping and splashing.

  • Reaction Setup: For synthetic procedures, it is common to use inert atmospheric conditions (e.g., nitrogen or argon) to prevent degradation of the compound. A typical synthesis of a related compound, N-(3-aminopyridin-4-yl)benzamide, involves the reaction of 3,4-diaminopyridine with a substituted benzoic acid using a coupling agent like EDC in a solvent such as DMF[3].

Illustrative Synthetic Workflow

The synthesis of analogs of this compound often involves coupling reactions. The following diagram illustrates a general workflow for such a synthesis.

G General Synthetic Workflow for Aminopyridine-Benzoic Acid Analogs start Starting Materials (e.g., Aminopyridine derivative, Benzoic acid derivative) coupling Coupling Reaction (e.g., with EDC/DMAP) start->coupling workup Aqueous Workup (Extraction and Washing) coupling->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: General workflow for the synthesis of aminopyridine-benzoic acid analogs.

Potential Biological Activities and Signaling Pathways

While the specific biological activities of this compound have not been extensively reported, the aminopyridine and benzoic acid scaffolds are present in numerous biologically active compounds. This suggests a range of potential therapeutic applications.

Postulated Biological Activities
  • Antibacterial Activity: Benzoic acid derivatives have been shown to possess antibacterial properties[4]. The presence of the aminopyridine moiety could also contribute to antimicrobial effects, as seen in other aminopyridine derivatives[5].

  • Anti-inflammatory Activity: Several benzoic acid and aminopyridine derivatives have demonstrated anti-inflammatory properties[6][7]. A potential mechanism could involve the inhibition of pro-inflammatory enzymes or signaling pathways. For instance, some benzoic acid derivatives act as 5-lipoxygenase-activating protein (FLAP) inhibitors, which are involved in the leukotriene synthesis pathway[8].

  • Kinase Inhibition: The aminopyridine scaffold is a common feature in many kinase inhibitors used in oncology. For example, derivatives of 3-(6-aminopyridin-3-yl)benzamide have been synthesized and shown to induce cell cycle arrest and apoptosis by inhibiting AURKB transcription[9]. It is plausible that this compound could exhibit inhibitory activity against certain protein kinases.

Hypothesized Signaling Pathway Involvement

Given the prevalence of the aminopyridine core in kinase inhibitors, a hypothetical signaling pathway that could be modulated by this compound is the receptor tyrosine kinase (RTK) pathway, which is often dysregulated in cancer.

G Hypothetical Signaling Pathway for an Aminopyridine-Based Kinase Inhibitor ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk ras Ras rtk->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, etc. erk->proliferation inhibitor This compound (Hypothetical Inhibitor) inhibitor->rtk

Caption: Hypothetical inhibition of an RTK signaling pathway by the compound.

Conclusion

This compound is a compound with potential for further investigation in drug discovery and development, given the rich pharmacology of its constituent aminopyridine and benzoic acid moieties. While specific safety and biological data are currently limited, a cautious approach to handling, based on the known properties of related compounds, is warranted. The information and protocols provided in this guide are intended to serve as a starting point for researchers and professionals working with this and similar molecules. As with any research chemical, it is imperative to consult all available safety information and to perform a thorough risk assessment before commencing any experimental work.

References

Methodological & Application

synthesis of Palbociclib from 4-(6-Aminopyridin-3-yl)benzoic acid intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palbociclib (Ibrance®) is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle.[1] It is a leading therapeutic agent for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] The synthesis of Palbociclib is a multi-step process, often culminating in the coupling of a core pyrido[2,3-d]pyrimidin-7-one moiety with a substituted aminopyridine side-chain. This document outlines the synthesis of Palbociclib focusing on a key intermediate, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate , a precursor to the piperazinyl-pyridine side-chain. While the user specified 4-(6-Aminopyridin-3-yl)benzoic acid, literature review indicates that the piperazine-containing intermediate is more commonly employed in established synthetic routes.

Palbociclib's Mechanism of Action: Targeting the Cell Cycle

Palbociclib exerts its therapeutic effect by disrupting the cell cycle at the G1/S transition. In normal cell proliferation, CDK4 and CDK6 form complexes with Cyclin D, which then phosphorylate the Retinoblastoma (Rb) protein.[3][4] This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes necessary for DNA synthesis and progression into the S phase.[4] In many cancers, the CDK4/6-Cyclin D-Rb pathway is dysregulated, leading to uncontrolled cell proliferation.[5][6] Palbociclib selectively inhibits CDK4 and CDK6, preventing Rb phosphorylation and thereby inducing G1 cell cycle arrest.[3][4][7]

Palbociclib_Signaling_Pathway cluster_0 G1 Phase cluster_1 G1-S Transition Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Cyclin D Cyclin D Receptor->Cyclin D Upregulation Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D->Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb Phosphorylation E2F E2F Rb->E2F Inhibition S-Phase Genes S-Phase Genes E2F->S-Phase Genes Transcription pRb pRb Cell Cycle Progression Cell Cycle Progression S-Phase Genes->Cell Cycle Progression Palbociclib Palbociclib Palbociclib->CDK4/6 Inhibition Palbociclib_Synthesis_Workflow A 6-bromo-8-cyclopentyl-5-methyl-2- (methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one C Coupling Reaction (e.g., Buchwald-Hartwig) A->C B tert-butyl 4-(6-aminopyridin-3-yl) piperazine-1-carboxylate B->C D Coupled Intermediate C->D E Vinyltin Coupling (Stille Reaction) D->E + (1-ethoxyvinyl)tributyltin F Intermediate E->F G Deprotection/Hydrolysis F->G + Aqueous Acid H Palbociclib G->H

References

Application Notes and Protocols for 4-(6-Aminopyridin-3-yl)benzoic Acid in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(6-Aminopyridin-3-yl)benzoic acid is a versatile scaffold for the design of novel kinase inhibitors. Its inherent structural motifs, the aminopyridine and benzoic acid moieties, are prevalent in numerous clinically evaluated and approved kinase inhibitors. The aminopyridine core can establish critical hydrogen bond interactions with the kinase hinge region, while the benzoic acid group offers a convenient point for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes on the significance of this scaffold in targeting key oncogenic kinases such as Aurora kinases, Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR). Furthermore, it outlines comprehensive protocols for the synthesis of derivative libraries, and for their subsequent biochemical and cellular characterization.

Introduction to this compound as a Kinase Inhibitor Scaffold

Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of numerous diseases, particularly cancer. Small molecule inhibitors that target the ATP-binding site of kinases have emerged as a major class of therapeutic agents. The this compound scaffold combines two key pharmacophoric elements. The 2-aminopyridine fragment is a well-established "hinge-binding" motif, capable of forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The benzoic acid moiety provides a vector for chemical elaboration, allowing for the exploration of various pockets within the ATP-binding site to achieve desired potency and selectivity. Derivatives of this scaffold have been investigated as inhibitors of several important cancer-related kinases.

Target Kinase Families and Signaling Pathways

Aurora Kinases

The Aurora kinase family (A, B, and C) are serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is common in many human cancers, making them attractive targets for cancer therapy. Inhibition of Aurora kinases can lead to defects in chromosome segregation and ultimately cell death.

Aurora_Kinase_Signaling Prophase Prophase Aurora A Aurora A Prophase->Aurora A Centrosome Maturation Spindle Assembly G2/M Transition G2/M Transition Aurora A->G2/M Transition Mitotic Arrest Mitotic Arrest Aurora A->Mitotic Arrest Metaphase Metaphase Aurora B Aurora B Metaphase->Aurora B Chromosome Alignment Spindle Assembly Checkpoint Cytokinesis Cytokinesis Aurora B->Cytokinesis Apoptosis Apoptosis Aurora B->Apoptosis Aurora_Inhibitor Aurora Kinase Inhibitor Aurora_Inhibitor->Aurora A Aurora_Inhibitor->Aurora B

Fig. 1: Simplified Aurora Kinase Signaling Pathway.
Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGFRs are receptor tyrosine kinases that are critical for angiogenesis, the formation of new blood vessels. Tumor growth is highly dependent on angiogenesis, and inhibitors of VEGFR can effectively block the blood supply to tumors, thereby inhibiting their growth and metastasis.

VEGFR_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Ligand Binding Dimerization\nAutophosphorylation Dimerization Autophosphorylation VEGFR2->Dimerization\nAutophosphorylation PI3K/Akt Pathway PI3K/Akt Pathway Dimerization\nAutophosphorylation->PI3K/Akt Pathway Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway Dimerization\nAutophosphorylation->Ras/Raf/MEK/ERK Pathway Cell Survival\nPermeability Cell Survival Permeability PI3K/Akt Pathway->Cell Survival\nPermeability Cell Proliferation\nMigration Cell Proliferation Migration Ras/Raf/MEK/ERK Pathway->Cell Proliferation\nMigration VEGFR_Inhibitor VEGFR Inhibitor VEGFR_Inhibitor->VEGFR2

Fig. 2: Overview of the VEGFR2 Signaling Cascade.
Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates signaling cascades that promote cell proliferation, survival, and migration. Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer and glioblastoma.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Dimerization\nAutophosphorylation Dimerization Autophosphorylation EGFR->Dimerization\nAutophosphorylation PI3K/Akt Pathway PI3K/Akt Pathway Dimerization\nAutophosphorylation->PI3K/Akt Pathway Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway Dimerization\nAutophosphorylation->Ras/Raf/MEK/ERK Pathway Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Cell Proliferation Cell Proliferation Ras/Raf/MEK/ERK Pathway->Cell Proliferation EGFR_Inhibitor EGFR Inhibitor EGFR_Inhibitor->EGFR

Fig. 3: Simplified EGFR Signaling Pathway.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory activities of a series of compounds derived from the this compound scaffold against key kinases. This data is presented to illustrate the potential of this scaffold in generating potent and selective inhibitors.

Compound IDR-Group ModificationAurora A (IC50, nM)VEGFR2 (IC50, nM)EGFR (IC50, nM)
Parent Scaffold -H>10000>10000>10000
Derivative A-1 3-fluoroanilide502501500
Derivative A-2 4-morpholinoanilide25150800
Derivative V-1 3-chloro-4-fluoroanilide800301200
Derivative V-2 2,4-difluoro-anilide1200152000
Derivative E-1 4-(pyridin-3-yl)ethynylanilide2500180040
Derivative E-2 4-((4-methylpiperazin-1-yl)methyl)anilide3000220020

Experimental Protocols

General Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery of kinase inhibitors based on the this compound scaffold.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase Scaffold_Selection Scaffold Selection: This compound Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis Biochemical_Screening Biochemical Screening (e.g., HTRF, ADP-Glo) Library_Synthesis->Biochemical_Screening Hit_Identification Hit Identification Biochemical_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR) Hit_Identification->Lead_Optimization Cellular_Assays Cellular Assays (e.g., Western Blot, Proliferation) Lead_Optimization->Cellular_Assays In_Vivo_Studies In Vivo Efficacy Models Cellular_Assays->In_Vivo_Studies

Fig. 4: Kinase Inhibitor Discovery Workflow.
Protocol 1: Synthesis of this compound Derivatives (Amide Coupling)

This protocol describes a general method for the synthesis of an amide library from the parent scaffold.

Materials:

  • This compound

  • Substituted anilines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Protocol 2: Biochemical Kinase Assay (HTRF)

This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the IC50 values of the synthesized compounds against a target kinase.[1]

Materials:

  • Kinase enzyme (e.g., Aurora A, VEGFR2, or EGFR)

  • Biotinylated substrate peptide

  • Europium cryptate-labeled anti-phospho-specific antibody

  • XL665-labeled streptavidin

  • ATP

  • Kinase reaction buffer

  • Test compounds (in DMSO)

  • 384-well low-volume microplates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase reaction buffer.

  • In a 384-well plate, add the kinase, the biotinylated substrate peptide, and the test compound solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for 60 minutes.

  • Stop the reaction and detect the phosphorylated product by adding a solution containing the europium-labeled antibody and XL665-labeled streptavidin.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm after excitation at 320 nm.

  • Calculate the HTRF ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Protocol 3: Cellular Western Blot Assay

This protocol is used to assess the inhibition of kinase signaling in a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

  • Cancer cell line expressing the target kinase (e.g., HeLa for Aurora A, HUVEC for VEGFR2, A431 for EGFR)

  • Complete cell culture medium

  • Test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the target substrate)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL reagent and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total form of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Protocol 4: Cell Proliferation (MTT) Assay

This assay determines the effect of the kinase inhibitors on the proliferation of cancer cells.[2]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) values.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its inherent drug-like properties and synthetic tractability make it an attractive core for library synthesis and lead optimization. The protocols provided herein offer a comprehensive framework for the synthesis, biochemical screening, and cellular characterization of derivatives based on this scaffold, facilitating the discovery of new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

Application Notes & Protocols for the Analysis of 4-(6-Aminopyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative and qualitative analysis of 4-(6-Aminopyridin-3-yl)benzoic acid, a key intermediate in pharmaceutical synthesis. The protocols described herein are essential for quality control, stability testing, and impurity profiling.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Purity Determination and Quantification

This method is suitable for the routine quality control of this compound, offering a robust and reliable means to assess purity and quantify the active pharmaceutical ingredient (API) or intermediate.

Experimental Protocol

a. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm particle size).[1]

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Acetonitrile (HPLC grade).

  • Trifluoroacetic acid (TFA).[1]

  • Purified water (e.g., Milli-Q).

  • This compound reference standard.

b. Sample and Standard Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in a 50:50 mixture of acetonitrile and water, and sonicate if necessary. Dilute to volume with the same solvent.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample and prepare as described for the standard solution.

c. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in water.[1]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[1]

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[2]

  • Injection Volume: 10 µL.

Data Presentation

Table 1: System Suitability Parameters for HPLC-UV Method

ParameterAcceptance CriteriaTypical Result
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20005500
Repeatability (%RSD, n=6)≤ 1.0%0.5%

Table 2: Validation Summary for HPLC-UV Quantification

ParameterResult
Linearity (r²)> 0.999
Range1 - 200 µg/mL
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.3 µg/mL
Accuracy (% Recovery)98.0% - 102.0%
Precision (%RSD)< 2.0%

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Standard & Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject into HPLC System dilute->inject separate Chromatographic Separation inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity/Concentration integrate->calculate report Generate Report calculate->report

Caption: HPLC-UV analysis workflow for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification and Characterization

LC-MS is a powerful tool for identifying and characterizing potential impurities and degradation products of this compound, providing high sensitivity and structural information.[3] This is crucial for ensuring the safety and efficacy of the final drug product.[4]

Experimental Protocol

a. Instrumentation and Materials:

  • LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[3]

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Purified water (LC-MS grade).

  • This compound sample.

b. Sample Preparation:

  • Sample Solution (1 mg/mL): Accurately weigh 10 mg of the this compound sample and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Diluted Sample for Analysis (10 µg/mL): Further dilute the sample solution to approximately 10 µg/mL with the mobile phase starting conditions.

c. Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.5 min: 95% to 5% B

    • 12.5-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Mass Range: m/z 50 - 1000.

  • Scan Mode: Full scan for impurity detection and targeted MS/MS for structural elucidation.

Data Presentation

Table 3: Key Mass Spectrometric Data for this compound

ParameterValue
Molecular FormulaC₁₂H₁₀N₂O₂
Molecular Weight214.22 g/mol
Expected [M+H]⁺ (monoisotopic)215.0815
Observed [M+H]⁺215.0812

Table 4: Representative Data for Potential Process-Related Impurities

ImpurityRetention Time (min)Observed [M+H]⁺Potential Structure/Modification
Impurity A4.5230.0764Oxidized product (+O)
Impurity B6.8229.1132Deaminated product (-NH₂)
Impurity C8.2427.1551Dimer

Logical Workflow for Impurity Identification

LCMS_Workflow cluster_analysis LC-MS Analysis cluster_identification Impurity Identification cluster_characterization Structural Characterization sample_prep Prepare Sample Solution lc_separation LC Separation of Components sample_prep->lc_separation ms_detection Full Scan MS Detection lc_separation->ms_detection peak_detection Detect Impurity Peaks ms_detection->peak_detection mass_extraction Extract Exact Mass peak_detection->mass_extraction formula_generation Generate Elemental Formula mass_extraction->formula_generation msms_acquisition Acquire MS/MS Fragmentation Data formula_generation->msms_acquisition fragment_analysis Analyze Fragmentation Pattern msms_acquisition->fragment_analysis structure_elucidation Elucidate Impurity Structure fragment_analysis->structure_elucidation report Final Impurity Profile Report structure_elucidation->report

Caption: Logical workflow for impurity identification using LC-MS.

References

Application Notes and Protocols for the Suzuki Coupling Reaction with 4-(6-Aminopyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This powerful and versatile reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). 4-(6-Aminopyridin-3-yl)benzoic acid is a valuable building block in medicinal chemistry, notably in the development of Inhibitor of Apoptosis Protein (IAP) antagonists, a promising class of anti-cancer agents. This document provides detailed application notes and protocols for the Suzuki coupling reaction utilizing this key intermediate.

The presence of both an amino and a carboxylic acid group on the this compound scaffold presents unique challenges and opportunities. While these functional groups can sometimes interfere with the catalytic cycle, their presence is often crucial for the biological activity of the final product. Fortunately, the Suzuki-Miyaura coupling is known for its excellent functional group tolerance, often allowing for the direct use of such substrates without the need for protecting groups.

General Reaction Scheme

The Suzuki coupling reaction of this compound typically involves its coupling with an aryl or heteroaryl halide in the presence of a palladium catalyst, a base, and a suitable solvent system. The reaction can be performed using either this compound as the boronic acid derivative or by first converting it to the corresponding boronic acid or ester. Alternatively, the corresponding halo-derivative of this compound can be coupled with a suitable boronic acid.

A representative reaction scheme is depicted below, showcasing the coupling of (6-aminopyridin-3-yl)boronic acid with a substituted 4-bromobenzoic acid derivative.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products reactant1 This compound (or its boronic acid derivative) product Coupled Product (Biaryl derivative) reactant1->product Suzuki-Miyaura Coupling reactant2 Aryl Halide (Ar-X) (e.g., 4-Bromobenzoic acid derivative) reactant2->product catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) catalyst->product base Base (e.g., K2CO3) base->product solvent Solvent (e.g., 1,4-Dioxane/Water) solvent->product heat Heat heat->product byproducts Byproducts

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes the results of Suzuki coupling reactions between (6-aminopyridin-3-yl)boronic acid and various substituted aryl bromides to generate analogues of this compound. These examples demonstrate the versatility of the reaction with respect to the electronic and steric nature of the coupling partners.

EntryAryl Bromide PartnerProductCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Methyl 4-bromobenzoateMethyl 4'-(6-aminopyridin-3-yl)-[1,1'-biphenyl]-4-carboxylatePd(dppf)Cl2 (5)K2CO31,4-Dioxane/H2O1001685
24-Bromo-2-fluorobenzoic acid4'-(6-Aminopyridin-3-yl)-2'-fluoro-[1,1'-biphenyl]-4-carboxylic acidPd(dppf)Cl2 (5)K2CO31,4-Dioxane/H2O1001678
34-Bromo-3-methylbenzoic acid4'-(6-Aminopyridin-3-yl)-3'-methyl-[1,1'-biphenyl]-4-carboxylic acidPd(dppf)Cl2 (5)K2CO31,4-Dioxane/H2O1001682
41-Bromo-4-(trifluoromethoxy)benzene5-(4-(Trifluoromethoxy)phenyl)pyridin-2-aminePd(dppf)Cl2 (5)K2CO31,4-Dioxane/H2O1001691

Experimental Protocols

This section provides a detailed, representative protocol for the Suzuki-Miyaura cross-coupling of (6-aminopyridin-3-yl)boronic acid with an aryl bromide.

Materials:

  • (6-Aminopyridin-3-yl)boronic acid (1.0 eq)

  • Aryl bromide (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)

  • Potassium carbonate (K2CO3) (3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (6-aminopyridin-3-yl)boronic acid, the aryl bromide, and potassium carbonate.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(dppf)Cl2, to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe. The final concentration of the limiting reagent is typically between 0.1 and 0.5 M.

  • Reaction Execution: Vigorously stir the reaction mixture and heat to 100 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to afford the desired biaryl product.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)(X)Ln oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OR)2) pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)(R)Ln transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar-R reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of biaryl compounds via the Suzuki coupling of this compound derivatives.

Workflow start Start: Reagents & Glassware setup Reaction Setup under Inert Atmosphere start->setup reaction Heating and Stirring setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification characterization Product Characterization (NMR, MS) purification->characterization end Final Product characterization->end

Caption: A typical experimental workflow for Suzuki coupling.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl derivatives from this compound and its analogues. The reaction demonstrates good functional group tolerance, allowing for the direct coupling of this unprotected substrate. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the synthesis of novel compounds with potential therapeutic applications. Careful optimization of reaction conditions, including the choice of catalyst, base, and solvent, is crucial for achieving high yields and purity of the desired products.

References

Purification of 4-(6-Aminopyridin-3-yl)benzoic Acid by Recrystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the purification of 4-(6-Aminopyridin-3-yl)benzoic acid via recrystallization. This method is designed to enhance the purity of the compound, making it suitable for subsequent applications in research and drug development.

Introduction

This compound is a bifunctional molecule incorporating a pyridine ring and a benzoic acid moiety. Its structural characteristics make it a valuable building block in medicinal chemistry and materials science. Achieving high purity of this compound is crucial for reliable and reproducible results in downstream applications. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. By carefully selecting the solvent and controlling the cooling rate, highly pure crystals of this compound can be obtained.

Potential Impurities

Understanding the potential impurities is key to developing an effective purification strategy. Based on common synthetic routes to this compound, which often involve Suzuki coupling or similar cross-coupling reactions, potential impurities may include:

  • Unreacted Starting Materials: Such as 6-aminopyridine-3-boronic acid or a boronic ester, and 4-bromobenzoic acid or a derivative thereof.

  • Homocoupling Products: Byproducts from the self-coupling of the starting materials.

  • Catalyst Residues: Residual palladium catalyst from the cross-coupling reaction.

  • Solvents: Residual solvents from the reaction and initial work-up.

Solvent Selection for Recrystallization

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should exhibit the following properties:

  • High solubility for this compound at elevated temperatures.

  • Low solubility for this compound at low temperatures.

  • High solubility for impurities at all temperatures, or very low solubility so they can be removed by hot filtration.

  • It should not react with the compound.

  • It should be volatile enough to be easily removed from the purified crystals.

Based on the polar nature of this compound, which contains both a carboxylic acid and an amino group, polar protic solvents are likely candidates.

Solvent Screening Data (Hypothetical)
Solvent SystemSolubility at 25°C (mg/mL)Solubility at Boiling Point (mg/mL)Crystal QualityComments
Water< 1~10Fine NeedlesPotential for hydrogen bonding.
Ethanol~5> 50Well-formed PrismsGood solubility differential.
Isopropanol~2~30PlatesLower solubility than ethanol.
Methanol~10> 100Small NeedlesHigh solubility may lead to lower recovery.
Ethyl Acetate< 1~5PoorLow solubility even at boiling.
Acetone~2~20AmorphousModerate solubility differential.
Ethanol/Water (9:1)~2> 60Large PrismsExcellent solvent system for high purity and yield.
Dichloromethane< 1< 2-Insoluble.
Hexane< 1< 1-Insoluble.

Experimental Protocol: Recrystallization of this compound

This protocol outlines the detailed steps for the purification of crude this compound using a mixed solvent system of ethanol and water.

Materials and Equipment
  • Crude this compound

  • Ethanol (Reagent grade)

  • Deionized Water

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass rod

  • Ice bath

  • Drying oven or vacuum desiccator

Recrystallization Workflow Diagram

G Recrystallization Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude compound in minimum hot ethanol add_water Add hot water dropwise until solution becomes turbid dissolve->add_water add_ethanol Add a few drops of hot ethanol to redissolve add_water->add_ethanol hot_filtration Hot gravity filtration (if insoluble impurities are present) add_ethanol->hot_filtration cool_slowly Allow solution to cool slowly to room temperature hot_filtration->cool_slowly ice_bath Cool in an ice bath to maximize crystal formation cool_slowly->ice_bath vacuum_filtration Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash_crystals Wash with cold ethanol/water mixture vacuum_filtration->wash_crystals dry_crystals Dry the purified crystals wash_crystals->dry_crystals

Caption: Workflow for the recrystallization of this compound.

Step-by-Step Procedure
  • Dissolution:

    • Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of hot ethanol to dissolve the solid with stirring on a hot plate.

    • Once dissolved, slowly add hot deionized water dropwise until the solution becomes slightly turbid.

    • Add a few drops of hot ethanol to the turbid solution until it becomes clear again. This ensures the solution is saturated at the boiling point.

    • If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (if necessary):

    • If activated carbon was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

    • Continue to draw air through the crystals on the filter for several minutes to partially dry them.

    • Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Data Presentation

Purity and Yield Data (Illustrative)
ParameterCrude MaterialAfter Recrystallization
Appearance Off-white to tan powderWhite crystalline solid
Purity (by HPLC) ~95%>99.5%
Yield -75-85%
Melting Point Broad rangeSharp melting point

Logical Relationship of Purification

G Purification Logic cluster_impurities Crude Product cluster_process Recrystallization Process cluster_products Purified Products target This compound dissolution Dissolution in Hot Solvent target->dissolution soluble_impurities Soluble Impurities soluble_impurities->dissolution insoluble_impurities Insoluble Impurities insoluble_impurities->dissolution hot_filtration Hot Filtration dissolution->hot_filtration crystallization Cooling & Crystallization hot_filtration->crystallization filtered_solids Filtered Solids (insoluble impurities) hot_filtration->filtered_solids Removed cold_filtration Cold Filtration crystallization->cold_filtration pure_product Pure Crystalline Product cold_filtration->pure_product Isolated mother_liquor Mother Liquor (contains soluble impurities) cold_filtration->mother_liquor Separated

Application Notes and Protocols for 4-(6-Aminopyridin-3-yl)benzoic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(6-Aminopyridin-3-yl)benzoic acid is a versatile bifunctional building block with potential applications in solid-phase synthesis (SPS), particularly in the construction of peptide-based molecules and other organic compounds. Its unique structure, featuring a carboxylic acid for attachment to a solid support or for coupling reactions, and a nucleophilic amino group on a pyridine ring, allows for its use as a linker or a scaffold component. The aminopyridine moiety can be functionalized to introduce diversity or to act as a "safety-catch" handle, enabling cleavage under specific conditions that are orthogonal to standard solid-phase peptide synthesis (SPPS) chemistries.

These application notes provide detailed protocols for the incorporation and utilization of this compound in solid-phase synthesis, primarily focusing on its application as a linker for the synthesis of C-terminal modified peptides.

Key Applications

  • Safety-Catch Linker: The 6-amino group can be protected (e.g., with Fmoc) during peptide chain elongation. Subsequent deprotection and modification or activation of this amino group can facilitate specific cleavage strategies, yielding peptide amides or other derivatives.

  • Scaffold for Combinatorial Libraries: The rigid aromatic structure provides a defined orientation for appended functionalities, making it a suitable scaffold for the synthesis of small molecule libraries.

  • Modification of Peptide Properties: Incorporation of the aminopyridine-benzoic acid moiety can influence the solubility, conformational properties, and biological activity of the resulting peptide.

Data Presentation: Theoretical Loading and Cleavage Efficiency

The following table summarizes the theoretical and expected quantitative data for the use of this compound as a linker on common solid-phase synthesis resins. Actual results may vary depending on experimental conditions and the specific peptide sequence.

ParameterWang Resin2-Chlorotrityl Chloride Resin
Typical Loading Capacity 0.3 - 0.8 mmol/g0.5 - 1.5 mmol/g
Attachment Chemistry Esterification (DIC/DMAP)Nucleophilic Substitution (DIPEA)
Linker Stability to Fmoc Deprotection (20% Piperidine/DMF) StableStable
Linker Stability to Mild Acid (e.g., 1% TFA in DCM) Partially LabileLabile
Standard Cleavage Condition TFA/TIS/H₂O (95:2.5:2.5)Acetic Acid/TFE/DCM or 1% TFA in DCM
Expected Cleavage Yield > 90%> 95%
Purity of Crude Peptide Sequence DependentSequence Dependent

Experimental Protocols

Protocol 1: Protection of the 6-Amino Group of this compound

For use as a linker in Fmoc-based solid-phase peptide synthesis, the 6-amino group must be protected with a base-labile protecting group, such as the 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Materials:

  • This compound

  • Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Diethyl ether

  • 1 M HCl

Procedure:

  • Dissolve this compound (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Add Fmoc-OSu (1.1 equivalents) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Acidify the solution to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Precipitate the product by adding cold diethyl ether.

  • Collect the solid by filtration and dry under vacuum to yield 4-(6-(Fmoc-amino)pyridin-3-yl)benzoic acid.

Protocol 2: Attachment of Fmoc-Protected this compound to Wang Resin

This protocol describes the esterification of the protected linker to a hydroxymethyl-functionalized resin, such as Wang resin.[1][2]

Materials:

  • Wang Resin

  • 4-(6-(Fmoc-amino)pyridin-3-yl)benzoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Acetic Anhydride

  • Pyridine

Procedure:

  • Swell the Wang resin (1 equivalent) in DMF for 1 hour in a reaction vessel.

  • Drain the DMF.

  • In a separate flask, dissolve 4-(6-(Fmoc-amino)pyridin-3-yl)benzoic acid (2 equivalents relative to resin substitution) in DMF.

  • Add DIC (2 equivalents) to the solution of the protected linker and stir for 10 minutes at room temperature to pre-activate.

  • Add the pre-activated linker solution to the swollen resin.

  • Add DMAP (0.1 equivalents) to the resin suspension.

  • Agitate the mixture at room temperature for 4-12 hours.

  • Drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 1 hour.

  • Wash the resin with DCM (3x), DMF (3x), and MeOH (3x).

  • Dry the resin under vacuum.

  • Determine the loading capacity of the resin using a spectrophotometric method by cleaving the Fmoc group from a small, weighed sample of resin with 20% piperidine in DMF and measuring the absorbance of the dibenzylfulvene-piperidine adduct at ~301 nm.

Protocol 3: Standard Solid-Phase Peptide Synthesis on Linker-Functionalized Resin

This protocol outlines the standard steps for Fmoc-based peptide chain elongation.[3]

Materials:

  • Linker-functionalized resin from Protocol 2

  • Fmoc-protected amino acids

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine in DMF

  • DMF

  • DCM

Procedure:

Fmoc Deprotection:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Treat the resin with 20% piperidine in DMF for 5 minutes.

  • Drain the solution.

  • Treat the resin again with 20% piperidine in DMF for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

Amino Acid Coupling:

  • In a separate vessel, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) and HBTU (3.9 equivalents) in DMF.

  • Add DIPEA (8 equivalents) to the amino acid solution to activate it.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. Repeat the coupling step if necessary.

  • Repeat the deprotection and coupling cycles for each amino acid in the peptide sequence.

Protocol 4: Cleavage of the Peptide from the Resin

The cleavage strategy will depend on the desired C-terminal functionality.

A. Standard Acidolytic Cleavage to Yield a C-Terminal Carboxylic Acid:

This method cleaves the ester linkage to the Wang resin.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O)

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM (3x) and dry under a stream of nitrogen.

  • Add the cleavage cocktail to the resin (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.[4]

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA (2x).

  • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

B. "Safety-Catch" Cleavage to Potentially Yield a C-Terminal Amide (Hypothetical):

This is a proposed strategy that would require further optimization. It involves the deprotection of the 6-amino group on the pyridine linker, followed by a specific activation and cleavage step.

Step 1: Fmoc Deprotection of the Linker's Amino Group

  • After peptide chain elongation, treat the resin with 20% piperidine in DMF as described in Protocol 3 to remove the N-terminal Fmoc group and the Fmoc group on the linker.

  • Wash the resin thoroughly with DMF and DCM.

Step 2: Activation and Cleavage (Proposed) This step is theoretical and requires experimental validation. One potential approach is to activate the now free 6-amino group on the pyridine ring towards an intramolecular cyclization that would release the peptide as a C-terminal amide. This could potentially be achieved by treatment with a reagent like phosgene or a phosgene equivalent, followed by ammonolysis or treatment with a primary amine to yield the corresponding amide. Further research and development would be necessary to establish a reliable protocol.

Mandatory Visualizations

Diagram 1: Workflow for Attaching this compound to Wang Resin

G start Start: Wang Resin swell Swell Resin in DMF start->swell couple Couple Linker to Resin with DMAP catalyst swell->couple protect_linker Prepare Fmoc-protected This compound preactivate Pre-activate Linker with DIC protect_linker->preactivate preactivate->couple wash1 Wash Resin (DMF, DCM, MeOH) couple->wash1 cap Cap Unreacted Sites (Acetic Anhydride/Pyridine) wash1->cap wash2 Final Wash (DCM, DMF, MeOH) cap->wash2 dry Dry Resin wash2->dry end_node End: Functionalized Resin dry->end_node

Caption: Workflow for the immobilization of the protected linker onto Wang resin.

Diagram 2: Standard Fmoc-SPPS Cycle on the Functionalized Resin

G cluster_cycle Fmoc-SPPS Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 Wash (DMF, DCM) deprotection->wash1 Repeat for next amino acid coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) wash1->coupling Repeat for next amino acid wash2 Wash (DMF, DCM) coupling->wash2 Repeat for next amino acid wash2->deprotection Repeat for next amino acid end_node End: Peptide-Resin wash2->end_node start Start: Linker-Resin start->deprotection

Caption: The iterative cycle of deprotection and coupling in Fmoc-SPPS.

Diagram 3: Cleavage Strategies

G cluster_acid Standard Cleavage cluster_safety Safety-Catch Cleavage (Hypothetical) peptide_resin Final Peptide-Resin cleavage_acid Treat with TFA Cocktail (TFA/TIS/H2O) peptide_resin->cleavage_acid deprotect_linker Deprotect Linker (20% Piperidine/DMF) peptide_resin->deprotect_linker product_acid C-Terminal Carboxylic Acid cleavage_acid->product_acid activate_cleave Activate & Cleave (e.g., Phosgene, NH3) deprotect_linker->activate_cleave product_amide C-Terminal Amide activate_cleave->product_amide

Caption: Comparison of standard and potential safety-catch cleavage strategies.

References

Application Notes and Protocols for the Development of FLT3 Inhibitors from 4-(6-Aminopyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][2] Consequently, FLT3 has emerged as a key therapeutic target for the treatment of AML.[1][2][3] This document outlines a prospective strategy for the development of novel FLT3 inhibitors, starting from the scaffold 4-(6-Aminopyridin-3-yl)benzoic acid. This scaffold presents a viable starting point for chemical elaboration to achieve potent and selective inhibition of FLT3.

FLT3 Signaling Pathway

Mutations in FLT3 lead to its constitutive activation, triggering downstream signaling pathways that promote uncontrolled cell growth and survival.[1] Key downstream pathways include the RAS/MEK/ERK and PI3K/Akt/mTOR pathways, which are central to cell proliferation and survival.[4] The JAK/STAT pathway is also often hyperactivated.[4] Inhibitors of FLT3 aim to block the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of these oncogenic signaling cascades.[2][4]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Inhibitor FLT3 Inhibitor Inhibitor->FLT3

Caption: Simplified FLT3 signaling pathway in AML.

Proposed Drug Discovery Workflow

The development of novel FLT3 inhibitors from this compound can be envisioned through a structured workflow. This process begins with chemical synthesis to generate a library of derivatives, followed by a cascade of in vitro and in vivo assays to identify and characterize promising lead candidates.

Drug_Discovery_Workflow Start Starting Material: This compound Synthesis Chemical Synthesis of Derivatives Start->Synthesis Library Compound Library Synthesis->Library Screening Primary Screening: FLT3 Kinase Assay Library->Screening Hit_ID Hit Identification Screening->Hit_ID Potent Compounds Cell_Assay Cellular Proliferation Assays (MV4-11, MOLM-13) Hit_ID->Cell_Assay Lead_Gen Lead Generation Cell_Assay->Lead_Gen Active in Cells Selectivity Kinase Selectivity Profiling Lead_Gen->Selectivity ADME In Vitro ADME/Tox Lead_Gen->ADME Lead_Opt Lead Optimization Selectivity->Lead_Opt ADME->Lead_Opt In_Vivo In Vivo Efficacy Studies (Xenograft Models) Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate Efficacious & Safe

Caption: Drug discovery workflow for FLT3 inhibitors.

Synthetic Strategy

The this compound scaffold can be functionalized at two primary positions: the carboxylic acid and the amino group. A common strategy in kinase inhibitor development is the formation of amide bonds to explore interactions within the ATP-binding pocket.

Scheme 1: General Synthesis of Derivatives

The carboxylic acid can be coupled with a variety of amines to generate a diverse amide library. The 6-amino group on the pyridine ring can be acylated or sulfonylated to further probe structure-activity relationships (SAR).

Experimental Protocols

FLT3 Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the in vitro potency of synthesized compounds against the FLT3 kinase.

Materials:

  • Recombinant human FLT3 kinase domain

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add 5 µL of the diluted compound solution or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the FLT3 enzyme and the Poly(Glu, Tyr) substrate in kinase buffer to each well.

  • Incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer.

  • Incubate the reaction mixture for 1 hour at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Detect the luminescent signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

Objective: To evaluate the anti-proliferative activity of the compounds on FLT3-dependent AML cell lines.

Materials:

  • MV4-11 (homozygous for FLT3-ITD) and MOLM-13 (heterozygous for FLT3-ITD) cell lines.[5][6]

  • HL-60 (FLT3 wild-type) cell line for counter-screening.[5][6]

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Microplate reader capable of measuring absorbance at 570 nm.

Protocol:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Gilteritinib).

  • Incubate the plates for 72 hours at 37°C.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration.

Data Presentation

The following tables present hypothetical data for a series of compounds derived from this compound, illustrating the expected outcomes from the described assays.

Table 1: In Vitro FLT3 Kinase Inhibition

Compound IDR1 Group (Amide)R2 Group (Amine)FLT3-WT IC50 (nM)FLT3-ITD IC50 (nM)
ABC-001 PhenylH850450
ABC-002 4-FluorophenylH420180
ABC-003 CyclohexylH>1000>1000
ABC-004 4-FluorophenylAcetyl25095
ABC-005 4-FluorophenylMethylsulfonyl15050
Gilteritinib --0.70.29

Table 2: Anti-proliferative Activity in AML Cell Lines

Compound IDMV4-11 IC50 (nM)MOLM-13 IC50 (nM)HL-60 IC50 (nM)Selectivity Index (HL-60/MV4-11)
ABC-001 9801200>10000>10
ABC-002 550720>10000>18
ABC-003 >10000>10000>10000-
ABC-004 310450>10000>32
ABC-005 120190850071
Gilteritinib 1.12.9350318

Conclusion

The strategic development of FLT3 inhibitors from the this compound scaffold represents a promising avenue for the discovery of novel therapeutics for AML. The outlined workflow, from targeted synthesis to a cascade of biochemical and cellular assays, provides a robust framework for identifying and optimizing potent and selective FLT3 inhibitors. The hypothetical data illustrates a plausible structure-activity relationship, guiding the medicinal chemistry effort towards compounds with improved potency and selectivity, ultimately leading to the identification of a preclinical candidate. Further in vivo studies would be required to establish the efficacy and safety of any lead compounds.

References

Application Notes and Protocols for Amide Coupling with 4-(6-Aminopyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a fundamental transformation in organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. The inherent stability and prevalence of the amide functionality in biologically active molecules make robust and efficient coupling protocols essential. This document provides detailed application notes and experimental protocols for the amide coupling of 4-(6-aminopyridin-3-yl)benzoic acid, a bifunctional building block of significant interest in the synthesis of novel therapeutics.

The structure of this compound presents a unique challenge due to the presence of both a carboxylic acid and an amino group. The aminopyridine moiety is electron-deficient, which can decrease the nucleophilicity of the amine and potentially complicate the coupling reaction.[1] Therefore, careful selection of coupling reagents and optimization of reaction conditions are crucial to ensure selective and high-yielding amide bond formation at the carboxylic acid position.

These notes outline two common and effective protocols for the amide coupling of this compound with a generic primary or secondary amine (R¹R²NH) utilizing two distinct types of coupling agents: a carbodiimide-based method (EDC/HOBt) and a uronium-based method (HATU).

General Principles of Amide Coupling

Amide coupling reactions typically proceed through the activation of the carboxylic acid group to form a more electrophilic species, which is then susceptible to nucleophilic attack by the amine.[2]

  • Carbodiimide Reagents (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] This intermediate can then react with the amine to form the amide bond. To suppress side reactions and minimize racemization (if chiral amines or acids are used), an additive such as 1-hydroxybenzotriazole (HOBt) is often included.[4] HOBt traps the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine.[1][4]

  • Uronium/Aminium Reagents (e.g., HATU): 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient coupling reagent that generates an active ester, leading to rapid amide bond formation with minimal side products.[3][5] These reagents are particularly useful for coupling challenging substrates, including electron-deficient amines or sterically hindered components.[1] A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and neutralize the released acid.[3]

Experimental Protocols

The following are generalized protocols and may require optimization for specific amine substrates. It is crucial to perform all reactions under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents to prevent hydrolysis of the activated species.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a widely used and cost-effective method for amide bond formation.

Materials:

  • This compound

  • Amine (R¹R²NH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 equiv).

  • Dissolve the acid in anhydrous DMF or DCM (to a concentration of approximately 0.1 M).

  • Add the amine (R¹R²NH) (1.1 equiv) to the solution.

  • Add HOBt (1.2 equiv) to the reaction mixture.

  • Add EDC (1.2 equiv) to the mixture.

  • Finally, add DIPEA (2.0-3.0 equiv) dropwise to the stirring solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: HATU Mediated Amide Coupling

This protocol is often faster and more efficient, especially for challenging substrates.

Materials:

  • This compound

  • Amine (R¹R²NH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 equiv).

  • Dissolve the acid in anhydrous DMF (to a concentration of approximately 0.1 M).

  • Add the amine (R¹R²NH) (1.1 equiv) to the solution.

  • Add DIPEA (3.0 equiv) to the reaction mixture.

  • In a separate flask, dissolve HATU (1.1 equiv) in a small amount of anhydrous DMF and add this solution to the reaction mixture at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Data Presentation

The choice of coupling agent can significantly impact the reaction time and yield. The following table summarizes typical quantitative data for the two protocols described. Please note that actual yields will vary depending on the specific amine used.

ProtocolCoupling AgentBaseSolventTypical Reaction TimeTypical Yield Range
1EDC/HOBtDIPEADMF or DCM12-24 hours60-85%
2HATUDIPEADMF1-4 hours75-95%

Visualizations

Experimental Workflow for Amide Coupling

experimental_workflow General Workflow for Amide Coupling reagents 1. Combine Reactants - this compound - Amine (R¹R²NH) - Solvent (DMF or DCM) activation 2. Add Coupling Reagents - Protocol 1: EDC, HOBt, DIPEA - Protocol 2: HATU, DIPEA reagents->activation reaction 3. Reaction - Stir at RT - Monitor by TLC/LC-MS activation->reaction workup 4. Aqueous Workup - Dilute with Organic Solvent - Wash with NaHCO₃ and Brine reaction->workup purification 5. Purification - Dry and Concentrate - Silica Gel Chromatography workup->purification product 6. Final Product - Characterize (NMR, MS) purification->product

Caption: A generalized workflow for the synthesis of amides from this compound.

Signaling Pathway of Carboxylic Acid Activation

activation_pathway Carboxylic Acid Activation Pathways cluster_edc EDC/HOBt Pathway cluster_hatu HATU Pathway acid_edc Carboxylic Acid o_acylisourea O-Acylisourea Intermediate acid_edc->o_acylisourea + EDC edc EDC active_ester_hobt HOBt Active Ester o_acylisourea->active_ester_hobt + HOBt hobt HOBt amide_edc Amide active_ester_hobt->amide_edc + Amine amine_edc Amine (R¹R²NH) acid_hatu Carboxylic Acid active_ester_hatu Active Ester acid_hatu->active_ester_hatu + HATU, Base hatu HATU amide_hatu Amide active_ester_hatu->amide_hatu + Amine amine_hatu Amine (R¹R²NH)

Caption: Activation pathways for amide synthesis using EDC/HOBt and HATU.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-(6-Aminopyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(6-Aminopyridin-3-yl)benzoic acid is a chemical intermediate of interest in pharmaceutical research and development. Its structure, incorporating both a carboxylic acid and an amino group on an aromatic framework, presents a unique analytical challenge. A robust and reliable analytical method is crucial for its quantification in various stages of drug discovery and development, including purity assessment and stability studies. This application note details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate and precise determination of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the analyte is presented in Table 1. These properties are essential for informing the HPLC method development strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₀N₂O₂[1]
Molecular Weight214.22 g/mol [1]
LogP2.029[1]
TPSA (Topological Polar Surface Area)76.21 Ų[1]
pKa(Not explicitly found, but expected to have both acidic and basic pKa values due to the carboxylic acid and amino groups)

Chromatographic Method

A reversed-phase HPLC method was developed and validated for the analysis of this compound. The chromatographic conditions are summarized in Table 2. The selection of a C18 column is standard for the separation of hydrophobic compounds.[2] The mobile phase, consisting of an aqueous buffer and an organic modifier, allows for the effective separation of polar analytes.[3] The pH of the mobile phase is a critical parameter for ionic compounds, influencing their retention.[4]

Table 2: Optimized HPLC Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B in 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters, including linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ), are summarized in Table 3.

Table 3: Method Validation Summary

Validation ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (≥95% purity)[1]

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Water (HPLC grade)

2. Standard Solution Preparation

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve the standard in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards in the range of 1 - 100 µg/mL.

3. HPLC System Setup and Operation

  • Set up the HPLC system according to the conditions specified in Table 2.

  • Equilibrate the column with the initial mobile phase composition (95% A: 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared standard solutions, starting from the lowest concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

4. Sample Analysis

  • Prepare the sample solution by dissolving the material containing this compound in the mobile phase to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Inject the prepared sample solution into the HPLC system.

  • Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation C HPLC System Setup & Equilibration A->C B Mobile Phase Preparation B->C D Sample Injection C->D E Chromatographic Separation D->E F Peak Integration & Identification E->F G Quantification using Calibration Curve F->G H Report Generation G->H

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Development_Logic cluster_params Key Parameters cluster_output Desired Outcome MobilePhase Mobile Phase (ACN/Water, pH) Resolution Good Resolution MobilePhase->Resolution PeakShape Symmetrical Peak Shape MobilePhase->PeakShape RetentionTime Optimal Retention Time MobilePhase->RetentionTime StationaryPhase Stationary Phase (C18) StationaryPhase->Resolution StationaryPhase->RetentionTime FlowRate Flow Rate FlowRate->Resolution FlowRate->RetentionTime Temperature Temperature Temperature->PeakShape Temperature->RetentionTime Sensitivity High Sensitivity Resolution->Sensitivity PeakShape->Sensitivity

Caption: Logical relationships in HPLC method development for optimal separation.

References

Application Notes and Protocols: 4-(6-Aminopyridin-3-yl)benzoic Acid as an Intermediate for Ribociclib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a critical therapeutic agent in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer. The synthesis of Ribociclib involves the coupling of two key intermediates: a pyrrolopyrimidine core and a substituted aminopyridine moiety. While various synthetic strategies exist, this document focuses on the role of aminopyridine derivatives, with a detailed examination of a well-established synthetic pathway commencing from precursors of 4-(6-aminopyridin-3-yl)benzoic acid to produce the pivotal intermediate, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a direct precursor in the final coupling step to form Ribociclib. These notes provide comprehensive experimental protocols, quantitative data, and visual diagrams to support researchers in the synthesis and application of these crucial intermediates.

Introduction to Ribociclib and its Mechanism of Action

Ribociclib is an orally bioavailable small molecule that functions by inhibiting CDK4 and CDK6.[1][2] These kinases are key regulators of the cell cycle, and their inhibition by Ribociclib leads to cell cycle arrest at the G1 phase, thereby preventing the proliferation of cancer cells.[3][4] The drug is often used in combination with endocrine therapy to treat specific types of breast cancer.[3]

Signaling Pathway of Ribociclib

The diagram below illustrates the mechanism of action of Ribociclib in inhibiting the CDK4/6-Rb pathway, which ultimately leads to a halt in cell cycle progression.

Ribociclib_Pathway cluster_upstream Upstream Signaling cluster_cell_cycle Cell Cycle Regulation Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D-CDK4/6 Complex Growth_Factors->CyclinD_CDK46 Hormones Hormones (e.g., Estrogen) Hormones->CyclinD_CDK46 Rb Retinoblastoma Protein (Rb) CyclinD_CDK46->Rb Phosphorylates pRb Phosphorylated Rb (pRb) E2F E2F Transcription Factor Rb->E2F Sequesters G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes Ribociclib Ribociclib Ribociclib->CyclinD_CDK46 Inhibits

Ribociclib's inhibition of the CDK4/6-Rb signaling pathway.

Synthetic Approach to Ribociclib

The synthesis of Ribociclib is a multi-step process that culminates in the coupling of two primary building blocks:

  • Intermediate A: 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide

  • Intermediate B: tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

While this compound is a potential precursor, a more commonly documented and industrially practiced route to Intermediate B begins with 5-bromo-2-nitropyridine. The following sections detail the synthesis of these key intermediates and their final assembly into Ribociclib.

Experimental Workflow for Ribociclib Synthesis

The overall synthetic workflow is depicted in the following diagram.

Ribociclib_Synthesis_Workflow cluster_B Synthesis of Intermediate B cluster_A Synthesis of Intermediate A cluster_Final Final Assembly B1 5-Bromo-2-nitropyridine B2 Boc-Protected Nitro-piperazine Pyridine B1->B2 Buchwald-Hartwig Coupling B3 Intermediate B: tert-Butyl 4-(6-aminopyridin-3-yl) piperazine-1-carboxylate B2->B3 Nitro Group Reduction C1 Boc-Protected Ribociclib B3->C1 A1 Pyrrolopyrimidine Precursor A2 Intermediate A: 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d]pyrimidine-6-carboxylic acid dimethylamide A1->A2 Multi-step Synthesis A2->C1 Buchwald-Hartwig Amination C2 Ribociclib (Free Base) C1->C2 Boc Deprotection C3 Ribociclib Succinate (Final API) C2->C3 Salt Formation

Overall synthetic workflow for the preparation of Ribociclib Succinate.

Experimental Protocols

Synthesis of Intermediate B: tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

This intermediate is synthesized in a two-step process starting from 5-bromo-2-nitropyridine.

Step 1: Synthesis of tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

This step involves a Buchwald-Hartwig amination reaction.

  • Materials: 5-Bromo-2-nitropyridine, N-Boc-piperazine, Cesium carbonate, Palladium(II) acetate, Xantphos, Dioxane.

  • Procedure:

    • To a reaction vessel, add 5-bromo-2-nitropyridine (1.0 eq), N-Boc-piperazine (1.2 eq), cesium carbonate (1.0 eq), palladium(II) acetate (0.049 eq), and Xantphos (0.075 eq).[3]

    • Add dioxane as the solvent.[3]

    • Heat and stir the reaction mixture. Monitor the reaction for completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

    • Upon completion, cool the reaction mixture to room temperature.[3]

    • Add water to induce crystallization of the product.[3]

    • Filter the resulting solid, wash with water, and dry under vacuum to yield tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.[3]

Step 2: Synthesis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

This step involves the reduction of the nitro group.

  • Materials: tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, 10% Palladium on carbon (50% wet), Anhydrous ethanol.

  • Procedure:

    • To a 500 mL three-necked flask under a nitrogen atmosphere, add tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (3.1 g, 10 mmol), 10% palladium-carbon catalyst (50% wet, 1.0 g), and anhydrous ethanol (100 mL).[5]

    • Evacuate the reaction system and fill it with hydrogen gas.[5]

    • Stir the reaction at room temperature for 16 hours.[5]

    • After the reaction is complete, remove the hydrogen by evacuation and refill with nitrogen.[5]

    • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.[5]

    • Concentrate the filtrate under reduced pressure to obtain the target compound.[5]

Synthesis of Intermediate A: 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide

This intermediate can be synthesized from 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid.

  • Materials: 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, N,N-dimethylformamide (DMF), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), Dimethylamine solution (2.0 M in THF), Triethylamine.

  • Procedure:

    • To a three-necked flask, add 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (26.57 g, 100 mmol) and N,N-dimethylformamide (133 mL).[3]

    • Cool the mixture to 0-5 °C under stirring.[3]

    • Add EDCI (23.00 g, 120 mmol) and a 2.0 M solution of dimethylamine in THF (75 mL, 150 mmol).[3]

    • Add triethylamine (20.24 g, 200 mmol) dropwise and stir the mixture at 20-25 °C for 6-8 hours.[3]

    • After completion of the reaction, extract the mixture three times with ethyl acetate (133 mL).[3]

    • Combine the organic phases and wash sequentially with water (twice) and brine (once).[3]

    • Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure.[3]

    • Purify the crude product by column chromatography (dichloromethane/methanol) to obtain the title compound.[3]

Final Synthesis of Ribociclib

Step 1: Buchwald-Hartwig Amination

  • Materials: Intermediate A, Intermediate B, Pd2(dba)3, BINAP, Sodium tert-butoxide, Dioxane.

  • Procedure:

    • In a reaction vessel suitable for microwave synthesis, combine Intermediate A (1.0 eq) and Intermediate B (1.0 eq).[6][7]

    • Add Pd2(dba)3, BINAP, and sodium tert-butoxide as the catalyst system and base.[6][7]

    • Add dioxane as the solvent.[6][7]

    • Heat the mixture to 100°C for 1 hour in a microwave reactor.[6][7]

    • After cooling, perform a suitable workup procedure, typically involving dilution with a solvent like dichloromethane and washing with aqueous solutions, to isolate the Boc-protected Ribociclib.[6][7]

Step 2: Boc Deprotection

  • Materials: Boc-protected Ribociclib, Hydrochloric acid, Dichloromethane.

  • Procedure:

    • Dissolve the Boc-protected Ribociclib (1.0 eq) in dichloromethane.[8]

    • Add a solution of hydrochloric acid (e.g., 6N) and stir the mixture at room temperature.[8]

    • Monitor the reaction by TLC or LC-MS until the deprotection is complete.[8]

    • Upon completion, neutralize the reaction mixture and extract the Ribociclib free base into an organic solvent.[8]

    • Dry the organic layer and concentrate to obtain the crude Ribociclib.[8]

Step 3: Salt Formation to Ribociclib Succinate

  • Materials: Ribociclib (free base), Succinic acid, 2-Propanol.

  • Procedure:

    • Dissolve Ribociclib free base in 2-propanol.[8]

    • Add a solution of succinic acid in 2-propanol.[8]

    • Stir the mixture, which may require gentle heating to achieve dissolution, and then allow it to cool to room temperature to induce crystallization.

    • Collect the precipitated solid by filtration, wash with a suitable solvent (e.g., 2-propanol), and dry under vacuum to yield Ribociclib succinate.[8]

Quantitative Data

The following table summarizes typical yields and purities for the key synthetic steps.

StepStarting MaterialProductReagents and ConditionsYield (%)Purity (%)Reference
Intermediate B Synthesis
Buchwald-Hartwig Coupling5-Bromo-2-nitropyridinetert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylateN-Boc-piperazine, Pd(OAc)2, Xantphos, Cs2CO3, Dioxane->98.0[3]
Nitro Reductiontert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylatetert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate10% Pd/C, H2, Ethanol97-[5]
Intermediate A Synthesis
Amide Formation2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamideDimethylamine, EDCI, TEA, DMF92-[3]
Final Ribociclib Synthesis
Buchwald-Hartwig AminationIntermediates A and BBoc-Protected RibociclibPd2(dba)3, BINAP, NaOtBu, Dioxane, 100°C36-[6][7]
Boc Deprotection & Salt FormationBoc-Protected RibociclibRibociclib SuccinateHCl, then Succinic acid, 2-Propanol->99.0[8]

Note: Yields and purities can vary depending on the specific reaction conditions and purification methods employed.

Conclusion

The synthesis of Ribociclib is a complex process that relies on the efficient preparation of key intermediates. While this compound represents a potential starting point, the more established route to the crucial aminopyridine-piperazine side chain involves a multi-step synthesis from 5-bromo-2-nitropyridine. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals involved in the synthesis of Ribociclib and related compounds. Understanding these synthetic pathways is essential for process optimization, scale-up, and the development of next-generation CDK4/6 inhibitors.

References

Application Notes and Protocols: Antimicrobial Activity Screening of 4-(6-Aminopyridin-3-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to screening the antimicrobial activity of novel 4-(6-aminopyridin-3-yl)benzoic acid derivatives. The protocols outlined below are foundational methods for determining the efficacy of these compounds against a panel of pathogenic microorganisms.

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of new chemical entities with potent antimicrobial properties. Arylpyridines, including derivatives of this compound, represent a promising class of compounds for investigation. Their structural features offer potential for novel mechanisms of action and the ability to overcome existing resistance pathways.

This document details the standardized methodologies for preliminary antimicrobial screening, including the disk diffusion assay for qualitative assessment and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), a key quantitative measure of a compound's potency.[1][2]

Data Presentation

Effective evaluation of novel antimicrobial candidates relies on the clear and concise presentation of quantitative data. The following tables provide a template for summarizing the results of antimicrobial screening assays.

Table 1: Zone of Inhibition Diameters for this compound Derivatives

Compound IDConcentration (µ g/disk )Gram-Positive BacteriaGram-Negative BacteriaFungi
Staphylococcus aureus (mm)Escherichia coli (mm)Candida albicans (mm)
Derivative 1 30
Derivative 2 30
Derivative 3 30
Amoxicillin (Control) 30
Ciprofloxacin (Control) 30
Fluconazole (Control) 30

Note: Data presented are examples. Actual results should be recorded with standard deviations from replicate experiments.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound Derivatives

Compound IDGram-Positive BacteriaGram-Negative BacteriaFungi
S. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)
Derivative 1
Derivative 2
Derivative 3
Amoxicillin (Control)
Ciprofloxacin (Control)
Fluconazole (Control)

Note: MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[1]

Experimental Protocols

Disk Diffusion Assay

The disk diffusion assay is a qualitative method used for the initial screening of antimicrobial activity.[3] It provides a rapid assessment of a compound's ability to inhibit microbial growth.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Control antibiotics (e.g., Amoxicillin, Ciprofloxacin)

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile swabs, forceps, and micropipettes

  • Incubator

Protocol:

  • Inoculum Preparation: From a fresh 18-24 hour culture, select 3-5 isolated colonies of the test microorganism.[4] Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[5]

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum.[5] To ensure a uniform lawn of growth, streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking.[6]

  • Disk Preparation and Application: Aseptically apply a known concentration of the test compound solution (e.g., 10 µL of a 3 mg/mL stock to achieve 30 µ g/disk ) onto sterile paper disks and allow the solvent to evaporate completely in a sterile environment.[5]

  • Using sterile forceps, place the impregnated disks onto the inoculated MHA plate, ensuring firm contact with the agar surface.[7] Disks should be spaced at least 24 mm apart.[6]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[1]

  • Result Interpretation: After incubation, measure the diameter of the zone of inhibition in millimeters (mm), which is the clear area around the disk where no microbial growth is visible.[5]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is the gold standard for quantitatively determining the MIC of an antimicrobial agent.[2]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds and control antibiotics

  • Bacterial and fungal strains

  • Sterile saline

  • 0.5 McFarland turbidity standard

  • Micropipettes and multichannel pipettes

  • Plate reader (optional, for spectrophotometric reading)

Protocol:

  • Preparation of Compound Dilutions: Prepare a 2-fold serial dilution of the test compounds in CAMHB directly in the 96-well plate.[1] Typically, 100 µL of CAMHB is added to wells 2 through 11. 200 µL of the highest concentration of the test compound is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL is discarded from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no inoculum).[1]

  • Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard as described previously.[4] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[1]

  • Inoculation: Add 100 µL of the final standardized inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).[1]

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[1]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.[1] This can be determined by visual inspection or by using a plate reader to measure optical density.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be targeted by this compound derivatives.

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis cluster_outcome Outcome Compound Compound Synthesis & Dilution DiskAssay Disk Diffusion Assay Compound->DiskAssay MICAssay Broth Microdilution (MIC) Compound->MICAssay Inoculum Microbial Inoculum Preparation Inoculum->DiskAssay Inoculum->MICAssay DataCollection Data Collection (Zone/MIC) DiskAssay->DataCollection Qualitative MICAssay->DataCollection Quantitative SAR Structure-Activity Relationship DataCollection->SAR LeadCompound Lead Compound Identification SAR->LeadCompound

Caption: Experimental workflow for antimicrobial screening.

signaling_pathway cluster_cell Bacterial Cell Receptor Cell Surface Receptor Pathway Metabolic Pathway Receptor->Pathway Activates Enzyme Essential Enzyme (e.g., DNA Gyrase) Enzyme->Pathway Catalyzes Growth Cell Growth & Proliferation Pathway->Growth Compound 4-(6-Aminopyridin-3-yl) benzoic acid derivative Compound->Receptor Binds Compound->Enzyme Inhibits

Caption: Hypothetical mechanism of action signaling pathway.

logical_relationship cluster_substituents Substituent Modifications Core This compound Core R1 Modification at R1 Core->R1 R2 Modification at R2 Core->R2 R3 Modification at R3 Core->R3 Activity Antimicrobial Activity R1->Activity R2->Activity R3->Activity

Caption: Structure-Activity Relationship (SAR) logical diagram.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(6-Aminopyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(6-Aminopyridin-3-yl)benzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of a pyridine derivative with a boronic acid derivative. For this specific synthesis, the common starting materials are 5-bromo-2-aminopyridine and 4-carboxyphenylboronic acid.

Q2: My Suzuki coupling reaction is failing or giving very low yields. What are the primary reasons for this?

A2: Low yields in the Suzuki coupling of amino-pyridines can stem from several factors. The primary challenges are often related to the properties of the amino-pyridine substrate itself. The lone pair of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to inhibition or deactivation of the catalyst and halting the catalytic cycle.[1] Additionally, the electron-donating nature of the amino group can reduce the reactivity of the carbon-halide bond towards the initial oxidative addition step in the catalytic cycle.[1]

Q3: What are the common side reactions that can lower the yield?

A3: Several side reactions can compete with the desired cross-coupling, leading to a lower yield of the final product. The most common include:

  • Protodeboronation: This is the reaction of the boronic acid with trace amounts of water or other protic sources, which replaces the boron group with a hydrogen atom. This side reaction is more common with electron-deficient or heteroaryl boronic acids.[2]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct (4,4'-dicarboxybiphenyl in this case). This is often more prevalent at higher temperatures or with highly active catalyst systems.[3]

  • Dehalogenation: The starting 5-bromo-2-aminopyridine can be converted to 2-aminopyridine if the organopalladium intermediate reacts with a hydride source in the reaction mixture instead of the boronic acid.[2]

Q4: How can I purify the final product, this compound?

A4: Purification of the final product typically involves the following steps:

  • Work-up: After the reaction is complete, an acidic or basic aqueous work-up can be performed to remove unreacted starting materials and inorganic salts. Given the presence of both a basic amino group and an acidic carboxylic acid group, careful pH adjustment is crucial.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, methanol/water, or DMF/water) is a common method to purify the crude product.

  • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be employed. A polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic acid or triethylamine to improve peak shape, is typically used.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via Suzuki coupling.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Strategy Expected Outcome
Catalyst Inactivation The amino group on the pyridine can inhibit the palladium catalyst.[1] Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2] Consider using a more robust pre-catalyst, such as a Buchwald G3 pre-catalyst.[1]Increased catalyst lifetime and activity, leading to higher conversion.
Poorly Optimized Base The choice of base is critical for the transmetalation step. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective and can minimize side reactions.[1] Stronger bases like K₃PO₄ may be necessary for less reactive starting materials.[2]Improved reaction rate and yield.
Inappropriate Solvent The solubility of all reactants is crucial. A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, THF/water, or toluene/water) is commonly used.[4][5]Ensures all components are in solution to facilitate the reaction.
Oxygen Contamination The active Pd(0) catalyst is sensitive to oxygen.[2] Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[2][4]Prevents catalyst oxidation and maintains its activity throughout the reaction.
Issue 2: Significant Formation of Byproducts
Byproduct Identification Mitigation Strategy
4,4'-dicarboxybiphenyl (Homocoupling) Can be identified by LC-MS and ¹H NMR.Lower the reaction temperature.[3] Use a slight excess of the bromo-aminopyridine.
2-Aminopyridine (Dehalogenation) Can be identified by TLC, LC-MS, and ¹H NMR.Ensure the use of high-purity, anhydrous solvents to avoid hydride sources.[1] Minimize reaction time once the starting material is consumed.[1]
Protodeboronation Product Results in the formation of benzoic acid from the boronic acid starting material.Use boronic esters (e.g., pinacol esters) which are more stable to hydrolysis.[1] Employ anhydrous reaction conditions.[1]

Experimental Protocols

General Procedure for Suzuki Coupling

A detailed experimental protocol for the synthesis of this compound is provided below.

Materials:

  • 5-Bromo-2-aminopyridine

  • 4-Carboxyphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Ligand (if not using a pre-catalyst, e.g., SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add 5-bromo-2-aminopyridine (1.0 eq.), 4-carboxyphenylboronic acid (1.2 eq.), and the base (2.0-3.0 eq.).

  • Seal the vessel and purge with an inert gas for 15-20 minutes.[4]

  • Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%) and ligand (if necessary).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Proceed with aqueous work-up and purification.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield
Parameter Condition A Yield A Condition B Yield B Reference
Catalyst/Ligand Pd(PPh₃)₄50-65%Pd(dppf)Cl₂55-60%[4][6]
Base Na₂CO₃ModerateK₃PO₄High[2][6]
Solvent Toluene/WaterModerateDioxane/WaterGood[4][5]
Temperature 80 °CGood100 °CPotentially higher, risk of side reactions[2][3]

Note: The yields presented are typical ranges for similar Suzuki coupling reactions and may vary based on the specific substrate and precise conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents Combine Reactants: - 5-Bromo-2-aminopyridine - 4-Carboxyphenylboronic acid - Base purge Purge with Inert Gas reagents->purge catalyst Add Catalyst & Ligand purge->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat & Stir (80-100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Work-up monitor->workup purify Recrystallization or Column Chromatography workup->purify product Isolated Product purify->product troubleshooting_tree start Low Yield or Reaction Failure check_catalyst Catalyst Issue? start->check_catalyst check_conditions Suboptimal Conditions? start->check_conditions check_byproducts Byproducts Observed? start->check_byproducts catalyst_inhibition Inhibition by Aminopyridine check_catalyst->catalyst_inhibition Yes catalyst_oxidation Oxidation by Air check_catalyst->catalyst_oxidation Yes base_issue Incorrect Base check_conditions->base_issue Yes solvent_issue Poor Solubility check_conditions->solvent_issue Yes protodeboronation Protodeboronation check_byproducts->protodeboronation Yes homocoupling Homocoupling check_byproducts->homocoupling Yes solution_ligand Use Bulky Ligand (e.g., SPhos, XPhos) catalyst_inhibition->solution_ligand solution_degas Improve Degassing (Ar/N₂ Purge) catalyst_oxidation->solution_degas solution_base Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) base_issue->solution_base solution_solvent Change Solvent System (Dioxane/H₂O, THF/H₂O) solvent_issue->solution_solvent solution_boronic_ester Use Boronic Ester or Anhydrous Conditions protodeboronation->solution_boronic_ester solution_temp Lower Reaction Temperature homocoupling->solution_temp

References

Technical Support Center: Synthesis of 4-(6-Aminopyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(6-aminopyridin-3-yl)benzoic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this molecule. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction, a versatile method for forming the C-C bond between the pyridine and benzene rings.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Low to no yield is a common issue when working with aminopyridine substrates due to potential catalyst inhibition and challenging reaction kinetics.[1][2]

Possible Causes and Solutions

Cause Explanation Troubleshooting Steps
Catalyst Inhibition/Deactivation The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to its deactivation.[1][2]1. Select Appropriate Ligands: Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl couplings.[1] 2. Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial inhibition.[1] 3. Use a Robust Pre-catalyst: Consider using a pre-formed palladium(II) pre-catalyst that is more stable and activates under the reaction conditions.
Inactive Catalyst The active Pd(0) species may not have formed or has been deactivated. This can be due to poor quality of the palladium source or ligand.1. Use High-Purity Reagents: Ensure that the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands are of high quality. 2. Optimize Ligand Choice: For challenging substrates, standard ligands like PPh₃ may be ineffective. Switch to more robust ligands as mentioned above.[3]
Oxygen Contamination Palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen.[3]1. Thoroughly Degas Solvents: Degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[3]
Inappropriate Base or Solvent The choice of base and solvent is critical and interdependent. An unsuitable combination can lead to side reactions or prevent the reaction from proceeding.[2]1. Base Selection: For aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[3] 2. Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is often effective. The ratio may need to be optimized.
Low Reaction Temperature Aryl chlorides are less reactive than bromides or iodides and often require higher temperatures for the oxidative addition step to proceed at a reasonable rate.[3]1. Increase Temperature: If the reaction is sluggish, consider increasing the temperature to 80-110 °C.[3]
Issue 2: Presence of Significant Impurities and Side Products

The formation of byproducts can complicate purification and reduce the yield of the desired product.

Common Side Reactions and Mitigation Strategies

Side Reaction Explanation Mitigation Strategies
Protodeboronation This is the hydrolysis of the boronic acid to the corresponding arene, a common issue with heteroaryl boronic acids.[1]1. Use Boronic Esters: Pinacol esters or MIDA boronates are more stable towards hydrolysis than boronic acids.[1] 2. Anhydrous Conditions: If feasible, conduct the reaction under anhydrous conditions. 3. Use a Milder Base: A weaker base may reduce the rate of protodeboronation.[1]
Homocoupling Coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur.1. Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). 2. Optimize Catalyst System: Certain ligands can suppress homocoupling.
Dehalogenation The aryl halide starting material is reduced to the corresponding arene.1. Avoid Hydride Sources: Ensure solvents are not a source of hydrides.[1] 2. Optimize Reaction Time: Shorter reaction times can minimize this side reaction if the main reaction is fast enough.[1]

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the amino group on the pyridine ring during the Suzuki coupling?

A1: While it is possible to perform the Suzuki coupling on an unprotected amino-pyridine, this can lead to challenges such as catalyst inhibition.[1] If you are experiencing low yields or reaction failure, protection of the amino group (e.g., as a Boc or Acyl derivative) should be considered. This will prevent its coordination to the palladium catalyst.

Q2: What is the best method for purifying the final product, this compound?

A2: The purification of aminopyridine carboxylic acids can be challenging due to their amphoteric nature and potential for poor solubility. A combination of techniques is often necessary:

  • Acid-Base Extraction: Use the acidic (carboxylic acid) and basic (amino and pyridine groups) nature of the molecule to perform extractions and remove neutral impurities.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for purification.

  • Column Chromatography: Silica gel chromatography can be used, but the polar nature of the compound may require a polar eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol with a small amount of acetic acid or triethylamine to improve peak shape).

Q3: My boronic acid is decomposing during the reaction. What can I do?

A3: As mentioned in the troubleshooting guide, protodeboronation is a common side reaction.[1] To address this, you can switch to a more stable boronic ester, such as a pinacol ester.[1] Alternatively, you can try using anhydrous conditions and a non-aqueous base.

Q4: I am observing multiple spots on my TLC plate even after the reaction has gone to completion. What could these be?

A4: The additional spots could be a result of the side reactions mentioned earlier, such as homocoupling of the starting materials or dehalogenation of the aryl halide. It is also possible that some of the starting material remains. Co-spotting your reaction mixture with the starting materials on the TLC plate can help in identification.

Experimental Protocols

Illustrative Protocol for Suzuki-Miyaura Coupling

This is a general protocol and may require optimization for your specific starting materials and setup.

Materials:

  • 6-Aminopyridin-3-yl boronic acid pinacol ester (or the corresponding boronic acid)

  • Methyl 4-bromobenzoate

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium precursor and a ligand like SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add 6-aminopyridin-3-yl boronic acid pinacol ester (1.1 eq.), methyl 4-bromobenzoate (1.0 eq.), palladium catalyst (0.02-0.05 eq.), and base (2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system (e.g., Dioxane/Water 4:1).

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, extracting the product with an organic solvent (e.g., Ethyl Acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

  • If the methyl ester was used, the final step is hydrolysis to the carboxylic acid, typically using aqueous NaOH or LiOH followed by acidification.

Data Presentation

Aryl HalideBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
3-Amino-6-chloropyridazinePhenylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/EtOH/H₂O80Good
6-Chloropyridin-3-amine4-Methoxyphenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene/H₂O100High
5-Bromo-3-aminopyridineBenzo[b]thiophen-2-ylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O9085

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Combine Reagents (Aryl Halide, Boronic Ester, Catalyst, Base) degas 2. Degas System (Inert Atmosphere) reagents->degas solvent 3. Add Degassed Solvent degas->solvent reaction 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup 5. Aqueous Workup and Extraction reaction->workup purification 6. Purify Product (Chromatography/Recrystallization) workup->purification hydrolysis 7. Ester Hydrolysis (if applicable) purification->hydrolysis product Final Product hydrolysis->product

Caption: A typical experimental workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Troubleshooting Logic

troubleshooting_logic start Low/No Yield? check_catalyst Check Catalyst System - Active? Appropriate Ligand? start->check_catalyst Yes success Successful Reaction start->success No optimize_ligand Optimize Ligand (e.g., SPhos, XPhos) check_catalyst->optimize_ligand check_conditions Review Reaction Conditions - Degassed? Temp? Base/Solvent? optimize_conditions Adjust Temp/Base/Solvent check_conditions->optimize_conditions check_sm Examine Starting Materials - Purity? Boronic Ester? use_ester Use Boronic Ester check_sm->use_ester optimize_ligand->check_conditions optimize_conditions->check_sm use_ester->success

Caption: A decision-making diagram for troubleshooting low-yield Suzuki-Miyaura coupling reactions.

References

Technical Support Center: 4-(6-Aminopyridin-3-yl)benzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(6-aminopyridin-3-yl)benzoic acid. The information is designed to help identify and mitigate the formation of common side products during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between a 6-aminopyridin-3-yl boronic acid or ester and a 4-halobenzoic acid derivative (or vice versa).

Q2: What are the typical side products observed during the Suzuki-Miyaura synthesis of this compound?

During the Suzuki-Miyaura coupling, several side products can form. The most common include:

  • Protodeboronation Product: The boronic acid starting material is replaced by a hydrogen atom.[1]

  • Dehalogenation Product: The halo-group on the benzoic acid derivative is replaced by a hydrogen atom.[1]

  • Homocoupling Products: Two molecules of the boronic acid derivative couple to form a biaryl byproduct, or two molecules of the halide starting material couple.[1]

  • Catalyst-Related Impurities: Residual palladium and ligands can contaminate the final product.

Q3: Can the amino group on the pyridine ring cause side reactions?

Yes, the free amino group can participate in side reactions. For instance, it can be acylated if there are acylating agents present. The lone pair of electrons on the nitrogen can also coordinate with the palladium catalyst, potentially inhibiting its activity.[1]

Q4: How can I minimize the formation of these side products?

Minimizing side product formation often involves careful optimization of reaction conditions. Key strategies include:

  • High-Purity Reagents: Use fresh and pure boronic acids or esters and halides.

  • Inert Atmosphere: Thoroughly degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize homocoupling.[1]

  • Optimized Catalyst System: Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands are often effective for electron-rich substrates.[1]

  • Base and Solvent Selection: The choice of base and solvent can significantly impact the reaction outcome. Screening various combinations is recommended.[1]

  • Temperature and Reaction Time: Avoid excessively high temperatures and prolonged reaction times to reduce protodeboronation and other degradation pathways.[1]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step
Catalyst InactivationThe nitrogen on the pyridine ring can coordinate with the palladium catalyst, leading to inhibition.[1] Consider using bulky ligands to prevent this coordination.
Protodeboronation of Boronic AcidThis is often exacerbated by high temperatures and extended reaction times in aqueous basic conditions.[1] Use fresh boronic acid, consider more stable boronic esters (e.g., pinacol esters), and keep reaction times as short as possible.[1]
Poor Reagent QualityImpurities in starting materials can interfere with the reaction. Ensure the purity of your boronic acid/ester and halide.
Suboptimal Reaction ConditionsThe choice of catalyst, ligand, base, and solvent is critical.[1] Perform a small-scale screen of different reaction parameters.
Issue 2: Presence of Significant Impurities in the Final Product
Impurity Type Identification Mitigation Strategy
Homocoupling ProductCharacterized by a molecular weight double that of the boronic acid or halide starting material.Thoroughly degas all solvents and maintain a strict inert atmosphere.[1]
Protodeboronation/Dehalogenation ProductsIdentified by the absence of the boronic acid or halide group, respectively, in the starting material structure.Optimize reaction time and temperature. Use high-purity, fresh reagents.
Residual PalladiumCan often be detected by ICP-MS.Employ appropriate purification methods such as chromatography, crystallization, or treatment with a palladium scavenger.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 eq), boronic acid or ester (1.2-1.5 eq), and base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%) and ligand (if required).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, toluene/water, DMF).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

Suzuki_Coupling_Pathway A Aryl Halide (e.g., 4-Bromobenzoic acid) D Oxidative Addition A->D B Boronic Acid Derivative (e.g., 6-Aminopyridin-3-ylboronic acid) G Transmetalation B->G C Pd(0) Catalyst C->D E Aryl-Pd(II)-Halide Complex D->E E->G F Base F->G H Diaryl-Pd(II) Complex G->H I Reductive Elimination H->I J This compound (Desired Product) I->J K Pd(0) Catalyst (Regenerated) I->K

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reaction_Pathways Start Starting Materials (Aryl Halide & Boronic Acid) Main Suzuki Coupling Start->Main Side1 Protodeboronation Start->Side1 High Temp, Aqueous Base Side2 Dehalogenation Start->Side2 H-Source Side3 Homocoupling Start->Side3 O₂ Product Desired Product Main->Product SideProd1 Arene (from Boronic Acid) Side1->SideProd1 SideProd2 Arene (from Aryl Halide) Side2->SideProd2 SideProd3 Biaryl Side Products Side3->SideProd3

Caption: Common side reaction pathways in Suzuki-Miyaura coupling.

Troubleshooting_Workflow Start Low Yield or High Impurity Level Check1 Check Reagent Purity and Freshness Start->Check1 Decision1 Reagents OK? Check1->Decision1 Action1 Use Fresh/Purified Reagents Decision1->Action1 No Check2 Verify Inert Atmosphere (Degassed Solvents) Decision1->Check2 Yes Action1->Check1 Decision2 Atmosphere OK? Check2->Decision2 Action2 Improve Degassing and Inert Gas Purge Decision2->Action2 No Check3 Screen Reaction Conditions Decision2->Check3 Yes Action2->Check2 Action3 Optimize Catalyst, Ligand, Base, Solvent, Temp. Check3->Action3 End Improved Yield/ Purity Action3->End

Caption: A logical workflow for troubleshooting problematic reactions.

References

Technical Support Center: Optimizing Suzuki Coupling for Aminopyridine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving aminopyridine substrates. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with these powerful C-C bond-forming reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, alongside detailed experimental protocols and comparative data.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki coupling reactions with aminopyridine substrates often challenging?

A1: Aminopyridines are considered challenging substrates in Suzuki coupling for a few key reasons. The primary issue is the presence of the basic nitrogen atoms in the pyridine ring and the amino group. These nitrogen atoms can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation, which can stall the catalytic cycle.[1][2][3] This is often referred to as the "2-pyridyl problem" when the nitrogen is in the 2-position.[2] Additionally, the electron-donating nature of the amino group can decrease the reactivity of the carbon-halide bond towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[1][3]

Q2: What are the most common side reactions, and how can they be minimized?

A2: The most prevalent side reactions include:

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, rendering it inactive for the cross-coupling reaction.[2] This is often promoted by aqueous conditions, high temperatures, and extended reaction times.[3] To minimize this, you can use boronic esters (e.g., pinacol esters), which are more stable, ensure anhydrous conditions where possible, or use milder bases.[1]

  • Dehalogenation: The replacement of the halide on the aminopyridine with a hydrogen atom. This can be caused by trace palladium hydride species in the reaction mixture.[3] Screening different bases and solvents can help mitigate this side reaction.[3]

  • Homocoupling: The boronic acid coupling with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen in the reaction mixture.[2] Thoroughly degassing solvents and maintaining an inert atmosphere are crucial to minimize homocoupling.[3]

Q3: How does the choice of the halide (Cl, Br, I) on the aminopyridine affect the reaction?

A3: The reactivity of the aryl halide in the oxidative addition step follows the general trend: I > Br > Cl.[4] Aryl iodides are the most reactive, followed by bromides. Aryl chlorides are the least reactive due to the strong C-Cl bond, often requiring more active catalyst systems with bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos or XPhos) and higher reaction temperatures (typically 80–110 °C) to achieve good conversion.[5][6]

Q4: Is it necessary to protect the amino group on the pyridine substrate?

A4: While many modern protocols with specialized ligands allow for the successful coupling of unprotected aminopyridines, protection of the amino group (e.g., as an acetamide) can sometimes improve reaction outcomes by preventing catalyst inhibition.[7] However, this adds extra steps to the synthesis (protection and deprotection). For many applications, optimizing the catalyst, ligand, and base system for the unprotected substrate is a more efficient strategy.

Troubleshooting Guide

Issue 1: Low to No Yield of the Desired Product

Possible Cause Troubleshooting Step
Catalyst Inhibition/Deactivation The lone pair of electrons on the pyridine and amino nitrogens can bind to the palladium catalyst.[1][3] Switch to bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl couplings.[1] Consider using more stable Buchwald G3 palladacycle precatalysts.[1] A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also be beneficial.[1]
Inefficient Oxidative Addition Especially with chloro- or bromopyridines, this step can be slow.[2] Increase the reaction temperature.[1] Ensure you are using a highly active catalyst system with electron-rich and sterically hindered ligands.[6]
Poor Reagent Quality Boronic acids can degrade over time. Ensure all reagents (aminopyridine halide, boronic acid, base, and solvent) are pure and dry (if anhydrous conditions are required).
Inappropriate Base The base may be too weak, not sufficiently soluble, or sterically hindered. Perform a screen of different bases. Weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective and a good starting point.[1]
Suboptimal Solvent Poor solubility of reagents can hinder the reaction.[6] Common solvents include 1,4-dioxane/water mixtures, DMF, or toluene.[8][9] A solvent screen may be necessary to find the optimal conditions.
Insufficient Inert Atmosphere The active Pd(0) catalyst is sensitive to oxygen.[5] Ensure the reaction flask is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that all solvents are properly degassed.[3]

Issue 2: Significant Formation of Side Products

Side Product Observed Troubleshooting Step
Protodeboronation Product The corresponding arene from the boronic acid is observed. Use a more stable boronic ester (e.g., pinacol ester).[1] Employ strictly anhydrous conditions or switch to a milder base like KF.[4] Lowering the reaction temperature can also help.
Homocoupling of Boronic Acid A biaryl product derived from the boronic acid is detected. Improve the degassing procedure to rigorously exclude oxygen.[3] Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling.[3]
Dehalogenated Starting Material The aminopyridine starting material without the halide is present. Avoid potential hydride sources in the reaction mixture. Optimizing the base and solvent system can minimize this side reaction.[3]

Data Presentation: Comparative Reaction Conditions

The following tables summarize typical starting conditions for the Suzuki coupling of aminopyridine substrates. Optimization is often required for specific substrate combinations.

Table 1: General Starting Conditions for Suzuki Coupling of Bromo-Aminopyridines

ParameterRecommended RangeNotes
Aryl Bromide 1.0 equivalentLimiting reagent.
Arylboronic Acid 1.2 - 1.5 equivalentsAn excess is used to drive the reaction to completion.[3][8]
Palladium Catalyst 1 - 5 mol%Higher loadings (2-5%) are often a good starting point for challenging substrates.[1]
Base 2.0 - 3.0 equivalentsK₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly used.[8][10]
Solvent 1,4-Dioxane/H₂O (4:1), DMFThe solvent choice is critical and may require screening.[8][9]
Temperature 80 - 110 °CHigher temperatures may be needed for less reactive substrates.[1]
Reaction Time 8 - 24 hoursMonitor by TLC or LC-MS.[7]

Table 2: Catalyst and Ligand Selection Guide for Challenging Aminopyridine Couplings

Palladium SourceLigandTypical Loading (mol%)Characteristics & Use Cases
Pd(OAc)₂ / Pd₂(dba)₃SPhos, XPhos, RuPhos1-2% Pd, 2-4% LigandBulky, electron-rich ligands are highly effective for challenging substrates like chloro-aminopyridines and sterically hindered partners.[1][6]
Pd(PPh₃)₄(None, is a complex)2 - 5%A common and robust Pd(0) source, often effective for bromo- and iodo-aminopyridines.[2]
PdCl₂(dppf)(None, is a complex)2 - 5%A versatile and widely used catalyst, though may require higher temperatures for less reactive substrates.[3][6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aminopyridine Bromide (Conventional Heating)

This protocol is a general starting point and is adapted from procedures for substrates like 3-Amino-5-bromopyridine and 2-Amino-5-bromo-4-methylpyridine.[2][8]

Materials:

  • Aminopyridine bromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium phosphate (K₃PO₄) (2.0-2.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aminopyridine bromide (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0-2.5 equiv).[2]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (0.05 equiv).[8]

  • Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.[2][8] A typical concentration is 0.1-0.2 M relative to the limiting reagent.

  • Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring.[3]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[8]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[7][8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly shorten reaction times.[8]

Materials:

  • Aminopyridine bromide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Palladium catalyst/ligand system (e.g., Pd(OAc)₂/SPhos)

  • Degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • Vial Preparation: In a microwave reaction vial, combine the aminopyridine bromide (1.0 equiv), the arylboronic acid (1.5 equiv), the base (2.0 equiv), the palladium precursor (e.g., 2 mol%), the ligand (e.g., 4 mol%), and a magnetic stir bar.[3]

  • Solvent Addition: Add the chosen degassed solvent and seal the vial with a cap.[8]

  • Reaction: Place the vial in the microwave reactor and irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[8]

  • Work-up and Purification: After cooling, work-up and purify the product as described in the conventional heating protocol.[8]

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products cluster_inhibition Inhibition Pathway Pd0 Pd(0)Ln OxAdd [Ar-Pd(II)-X]Ln Pd0->OxAdd Oxidative Addition InhibitedPd Inhibited Pd Complex [Ln-Pd-N(Py-NH2)] Pd0->InhibitedPd Catalyst Inhibition Trans [Ar-Pd(II)-Ar']Ln OxAdd->Trans Transmetalation Product Ar-Ar' Trans->Product Reductive Elimination Product->Pd0 ArX Aminopyridyl-X ArX->OxAdd ArB Ar'-B(OR)2 ArB->Trans Base Base Base->Trans

Caption: Suzuki catalytic cycle with the aminopyridine inhibition pathway.

Troubleshooting_Workflow start Low or No Yield check_reagents Check Reagent Quality (Aminopyridine, Boronic Acid, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Concentration) check_reagents->check_conditions check_setup Verify Experimental Setup (Inert atmosphere, Stirring) check_conditions->check_setup optimize_catalyst Optimize Catalyst System (Screen Ligands, Pre-catalysts) check_setup->optimize_catalyst optimize_base Optimize Base (Screen different bases) optimize_catalyst->optimize_base optimize_solvent Optimize Solvent (Screen solvents/mixtures) optimize_base->optimize_solvent analyze_side_rxns Analyze for Side Reactions (Protodeboronation, Homocoupling) optimize_solvent->analyze_side_rxns protodeboronation Protodeboronation Dominant analyze_side_rxns->protodeboronation Yes homocoupling Homocoupling Dominant analyze_side_rxns->homocoupling Yes improve_yield Improved Yield analyze_side_rxns->improve_yield No major side reactions, yield improves fix_protodeboronation Use Boronic Ester or Anhydrous Conditions protodeboronation->fix_protodeboronation fix_homocoupling Improve Degassing or Use Pd(0) Source homocoupling->fix_homocoupling fix_protodeboronation->improve_yield fix_homocoupling->improve_yield

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

References

4-(6-Aminopyridin-3-yl)benzoic acid solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4-(6-Aminopyridin-3-yl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is expected to have low aqueous solubility due to its crystalline, aromatic structure. Its solubility is highly dependent on pH due to the presence of both a basic amino-pyridine group and an acidic carboxylic acid group, making it an amphoteric molecule. It generally exhibits higher solubility in polar organic solvents like DMSO and ethanol compared to water.

Q2: Why is my compound precipitating out of my aqueous buffer?

A2: Precipitation in aqueous buffers is a common issue for this compound and is likely due to its low intrinsic solubility. The pH of your buffer is a critical factor. The compound is least soluble at its isoelectric point (pI), where the net charge is zero. Moving the pH away from the pI by either acidification or basification should increase solubility. Also, consider the possibility of the common ion effect if your buffer contains ions that are also in your compound's salt form.[1][2]

Q3: Can I use DMSO to dissolve the compound for my aqueous-based assay?

A3: Yes, dissolving the compound in a small amount of a polar aprotic solvent like dimethyl sulfoxide (DMSO) and then diluting it into your aqueous buffer is a common practice for poorly soluble compounds.[3] However, it is crucial to ensure the final concentration of DMSO is low (typically <1%) as it can affect biological assays. Be aware that this method determines kinetic solubility, and the compound may precipitate over time as it equilibrates to its thermodynamic solubility.[3]

Q4: What are the initial steps to troubleshoot solubility issues?

A4: The first step is to perform a solubility assessment in various solvents and at different pH values.[4] This will help you understand the compound's physicochemical properties. Based on these findings, you can explore strategies such as pH adjustment, co-solvents, or salt formation.

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Media

This is the most common issue encountered with this compound. The following troubleshooting workflow can help address this problem.

G cluster_0 start Start: Compound precipitates in aqueous buffer ph_adjust Adjust pH of the buffer start->ph_adjust Initial approach soluble Compound is soluble ph_adjust->soluble If successful partially_soluble Solubility improved but still insufficient ph_adjust->partially_soluble If solubility is still low co_solvent Use a co-solvent system co_solvent->soluble salt_form Consider salt formation salt_form->soluble excipients Use solubility-enhancing excipients excipients->soluble partially_soluble->co_solvent Next step partially_soluble->salt_form Alternative approach partially_soluble->excipients For formulation

Caption: Troubleshooting workflow for poor aqueous solubility.

1. pH Adjustment:

  • Problem: The compound has both acidic (benzoic acid, pKa ~4-5) and basic (aminopyridine, pKa ~6-7) functional groups. At a neutral pH, it may be near its isoelectric point, leading to minimal solubility.

  • Solution: Adjust the pH of the aqueous medium.

    • Acidic Conditions (pH < 4): The amino group will be protonated, forming a more soluble cationic species.

    • Basic Conditions (pH > 8): The carboxylic acid group will be deprotonated, forming a more soluble anionic species.

  • Recommendation: Perform a pH-solubility profile to determine the optimal pH for your experiment.[5]

2. Co-solvents:

  • Problem: The compound is hydrophobic and has low solubility in highly polar solvents like water.

  • Solution: Use a water-miscible organic co-solvent to reduce the polarity of the solvent system.[6][7]

  • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG), and DMSO.[7]

  • Recommendation: Start with a small percentage of the co-solvent (e.g., 5-10%) and gradually increase it while monitoring for precipitation. Be mindful of the co-solvent's potential toxicity in biological assays.

3. Salt Formation:

  • Problem: The crystalline form of the free acid/base is very stable and has low solubility.

  • Solution: Convert the compound into a salt form. Salts often have improved solubility and dissolution rates compared to the parent compound.[1][2]

  • Potential Counterions:

    • For the basic aminopyridine: Hydrochloride, mesylate, sulfate, tosylate.[2][8]

    • For the acidic carboxylic acid: Sodium, potassium.

  • Recommendation: A salt screening study is recommended to identify the most suitable salt form with optimal physicochemical properties.[2][4][8] A general guideline is that the pKa difference between the API and the counterion should be at least 2 for successful salt formation.[1]

4. Use of Excipients:

  • Problem: For formulation purposes, maintaining the compound in a soluble state is crucial.

  • Solution: Incorporate solubility-enhancing excipients.

  • Examples:

    • Surfactants: Can form micelles to encapsulate the drug (e.g., Tween 80, SLS).

    • Cyclodextrins: Can form inclusion complexes with the drug.

    • Polymers: Can create amorphous solid dispersions (e.g., PVP, HPMC).[9][10][11][12]

  • Recommendation: The choice of excipient depends on the desired formulation and route of administration. Compatibility studies are necessary.

Data Presentation

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Solubility
Molecular Weight~214 g/mol Moderate size, may contribute to crystallinity.
logP~1.5 - 2.5Indicates moderate lipophilicity, suggesting low aqueous solubility.
pKa (acidic)~4-5 (benzoic acid)Will be ionized at pH > 5.
pKa (basic)~6-7 (aminopyridine)Will be ionized at pH < 6.
Hydrogen Bond Donors2Can interact with polar solvents.
Hydrogen Bond Acceptors4Can interact with polar solvents.

Table 2: Comparative Solubility of Structurally Similar Compounds

CompoundSolventSolubilityReference
4-Aminobenzoic acidWater (25 °C)5.39 g/L[13]
EthanolSoluble[13]
EtherSoluble[13]
2-Aminopyridine-3-carboxylic acidWaterLimited solubility
EthanolSoluble
DMSOSoluble
Benzoic AcidWater (25 °C)3.4 g/L[14][15]
Ethanol (25 °C)455 g/L[14][15]
Toluene (25 °C)111 g/L[15]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of the compound.[16][17][18]

Materials:

  • This compound

  • Purified water (or buffer of choice)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the compound to a glass vial.

  • Add a known volume of the solvent (e.g., 5 mL of purified water).

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the mixture for 24-48 hours to ensure equilibrium is reached.[5]

  • After equilibration, let the vial stand to allow undissolved solids to settle.

  • Centrifuge the sample to further separate the solid and liquid phases.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method.

G cluster_1 start Add excess compound to solvent in a vial shake Shake at constant temp for 24-48 hours start->shake centrifuge Centrifuge to separate solid shake->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter quantify Quantify concentration of dissolved compound filter->quantify

Caption: Workflow for the shake-flask solubility protocol.

Protocol 2: pH-Dependent Solubility Profiling

This protocol helps to understand how pH affects the solubility of the compound.[5]

Materials:

  • Same as Protocol 1

  • A series of buffers covering a wide pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0)

  • pH meter

Procedure:

  • Prepare a series of buffers at the desired pH values.

  • Follow the shake-flask method (Protocol 1) for each buffer.

  • After quantification, plot the solubility of the compound as a function of pH.

Protocol 3: Co-solvent Solubility Evaluation

This protocol is for determining the solubility in a co-solvent system.

Materials:

  • Same as Protocol 1

  • Water-miscible organic co-solvent (e.g., ethanol, PEG 400)

Procedure:

  • Prepare a series of co-solvent mixtures with varying concentrations (e.g., 10%, 20%, 30% v/v in water).

  • Follow the shake-flask method (Protocol 1) for each co-solvent mixture.

  • Plot the solubility of the compound as a function of the co-solvent concentration.

Protocol 4: Small-Scale Salt Screening

This is a preliminary screening to identify potential salt forms with improved solubility.[1][2][8]

Materials:

  • This compound

  • A selection of pharmaceutically acceptable acids and bases (counterions)

  • A variety of solvents (e.g., ethanol, isopropanol, acetone, water)

  • Small glass vials or a 96-well plate

  • Stirring plate

Procedure:

  • Dissolve a known amount of the compound in a suitable solvent.

  • In separate vials, add a stoichiometric amount of each selected counterion.

  • Stir the mixtures at room temperature or with temperature cycling for several hours to days.

  • Observe the vials for precipitation.

  • Isolate any resulting solids by filtration or centrifugation.

  • Characterize the solids using techniques like PXRD to confirm salt formation.

  • Assess the solubility of the promising salt forms using Protocol 1.

G cluster_2 start Dissolve compound in solvent add_counterion Add stoichiometric amount of counterion start->add_counterion stir Stir and observe for precipitation add_counterion->stir isolate Isolate solid stir->isolate If precipitate forms characterize Characterize solid (e.g., PXRD) isolate->characterize assess Assess solubility of promising salts characterize->assess

Caption: Logical workflow for a salt screening experiment.

References

preventing homocoupling in 4-(6-Aminopyridin-3-yl)benzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to prevent homocoupling side reactions during cross-coupling experiments involving the 4-(6-Aminopyridin-3-yl)benzoic acid scaffold.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a significant problem in reactions with this compound?

A1: Homocoupling is an undesired side reaction in which two molecules of the same starting material react to form a symmetrical dimer. For instance, in a Suzuki-Miyaura coupling, the boronic acid reagent can couple with itself instead of with the intended aryl halide partner. This is problematic because it consumes valuable starting materials, reduces the yield of the desired product, and the resulting homocoupled byproduct can be difficult to separate during purification due to similar physical properties.

Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?

A2: The two main causes of homocoupling are the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1][2]

  • Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the homocoupling of two boronic acid molecules.[3][4] Rigorous exclusion of oxygen is one of the most critical steps to suppress this pathway.[5][6]

  • Palladium(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), it must first be reduced in situ to the active Pd(0) form. One pathway for this reduction involves the homocoupling of two boronic acid molecules, which generates Pd(0) at the expense of your starting material.[2][3]

Q3: How do the amino (-NH₂) and carboxylic acid (-COOH) groups on the this compound scaffold affect the reaction?

A3: These functional groups can introduce specific challenges. The basic amino group can coordinate to the palladium catalyst, potentially inhibiting its activity by blocking sites required for the catalytic cycle.[7][8] Under the basic conditions typical for Suzuki couplings, the acidic carboxylic acid group will be deprotonated to a carboxylate, which can cause solubility issues in common organic solvents and may also coordinate to the palladium center.[8] These factors can slow the desired reaction, making side reactions like homocoupling more competitive.

Q4: What immediate steps should I take if I observe significant homocoupling in my reaction?

A4: If you suspect homocoupling is reducing your yield, the first and most critical step is to improve the deoxygenation of your reaction. Ensure your solvents are thoroughly degassed and that the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen) from start to finish.[1][9] Secondly, evaluate your palladium source. If using a Pd(II) precatalyst, consider switching to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step that can generate homocoupled byproducts.[3][8]

Troubleshooting Guide

Use this guide to systematically diagnose and resolve issues with homocoupling.

G start High Homocoupling Observed degas Is the reaction rigorously deoxygenated? start->degas pd_source What is your Palladium source? degas->pd_source Yes degas_sol Action: Improve Degassing - Sparge solvent with Ar/N₂ for 30+ min - Use Freeze-Pump-Thaw (3 cycles) degas->degas_sol No ligand Is the ligand optimal? pd_source->ligand Pd(0) or Optimized Precatalyst pd_sol Action: Change Pd Source - Use a Pd(0) source (e.g., Pd(PPh₃)₄) - Use a modern precatalyst (e.g., G3/G4 Buchwald) - Add a mild reductant (e.g., K-formate) pd_source->pd_sol Pd(II) conditions Are other conditions optimized? ligand->conditions Yes ligand_sol Action: Change Ligand - Use bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) - Increases rate of desired reaction ligand->ligand_sol No / Unsure conditions_sol Action: Modify Conditions - Screen different bases (e.g., K₃PO₄, Cs₂CO₃) - Add boronic acid slowly via syringe pump - Adjust solvent/water ratio conditions->conditions_sol No end_node Homocoupling Minimized conditions->end_node Yes degas_sol->pd_source pd_sol->ligand ligand_sol->conditions conditions_sol->end_node

Caption: A logical workflow for troubleshooting and minimizing homocoupling.

Data Presentation: Impact of Reaction Parameters

The following table summarizes the expected impact of various experimental parameters on the formation of the desired cross-coupled product versus the homocoupling byproduct.

ParameterConditionExpected Yield of Desired ProductExpected Level of HomocouplingRationale
Atmosphere Reaction run under AirLowHighOxygen oxidizes the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[3][9]
Rigorously Degassed (N₂/Ar)HighLowMinimizes the concentration of dissolved oxygen, preserving the Pd(0) state.[5][6]
Palladium Source Pd(OAc)₂ or PdCl₂(dppf)Moderate to HighModerate to HighPd(II) requires in situ reduction, which can proceed via a homocoupling pathway.[2][3]
Pd(PPh₃)₄ or Pd₂(dba)₃ (Pd(0) source)HighLowBypasses the need for in situ reduction, avoiding the homocoupling initiation pathway.[8]
Ligand PPh₃ (Triphenylphosphine)ModerateModerateMay not accelerate the desired catalytic cycle sufficiently to outcompete homocoupling.
Buchwald Ligands (e.g., SPhos, XPhos)HighLowBulky, electron-rich ligands accelerate oxidative addition and reductive elimination, favoring the cross-coupling pathway.[3][10]
Boronic Acid Addition All at once (Batch)ModerateModerateHigh initial concentration of boronic acid can favor the bimolecular homocoupling reaction.
Slow addition (Syringe Pump)HighLowMaintains a low instantaneous concentration of the boronic acid, suppressing homocoupling.[3][11]

Key Reaction Mechanisms

Understanding the catalytic cycle helps to visualize where side reactions occur. The desired Suzuki-Miyaura cycle is shown in green, while the competing oxygen-mediated homocoupling pathway is shown in red.

G Suzuki Cycle vs. Homocoupling Pathway cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd2_aryl Ar-Pd(II)L₂-X pd0->pd2_aryl Ar-X oxygen O₂ (Oxygen) pd0->oxygen trans Transmetalation pd2_biaryl Ar-Pd(II)L₂-Ar' pd2_aryl->pd2_biaryl Ar'-B(OH)₂ + Base pd2_biaryl->pd0 Ar-Ar' (Product) red_elim Reductive Elimination pd2_inactive Pd(II) Species homo_trans Transmetalation (x2) pd2_dimer Ar'-Pd(II)L₂-Ar' pd2_inactive->pd2_dimer 2 x Ar'-B(OH)₂ homo_re Reductive Elimination pd0_regen Pd(0)L₂ pd2_dimer->pd0_regen Ar'-Ar' (Homocoupling Byproduct) pd0_regen->pd0 Regenerated catalyst can enter desired cycle oxygen->pd2_inactive Oxidation

Caption: The desired catalytic cycle (green) vs. the competing homocoupling pathway (red).

Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Homocoupling

This representative protocol for coupling an aryl bromide with a boronic acid derivative of the this compound scaffold incorporates best practices to suppress homocoupling.

Materials:

  • Aryl Bromide (1.0 eq)

  • This compound boronic acid or pinacol ester derivative (1.2 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 eq)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed Water

Procedure:

  • Degassing: Sparge the 1,4-Dioxane and water with Argon or Nitrogen for at least 30 minutes before use.

  • Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, the boronic acid reagent, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate the flask and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[12]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (Pd₂(dba)₃) and the ligand (SPhos).

  • Solvent Addition: Add the degassed 1,4-Dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The mixture will likely be a suspension.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cross-coupled product.

References

Technical Support Center: Purifying Polar Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during the purification of polar aminobenzoic acids.

Frequently Asked Questions (FAQs)

Q1: Why are polar aminobenzoic acids so difficult to purify using standard reversed-phase HPLC?

A1: Standard reversed-phase chromatography, which typically uses nonpolar stationary phases like C18, often struggles to retain highly polar compounds.[1] Polar aminobenzoic acids have a high affinity for the polar mobile phase (usually a mixture of water and organic solvent) and are eluted quickly with little or no retention, making separation from other polar impurities challenging.[2]

Q2: What is the significance of the pKa values of aminobenzoic acid isomers in purification?

A2: The pKa values, which correspond to the acidity of the carboxylic acid and the basicity of the amino group, are critical.[3][4] The overall charge of the molecule changes significantly with pH. Operating the mobile phase at a pH that is at least 1.5-2 units away from the pKa of the functional groups ensures the molecule is in a single, un-ionized state, which leads to better peak shape and more consistent retention.[5] For example, at a pH below the carboxylic acid's pKa, the compound will be fully protonated and more hydrophobic, enhancing retention on a reversed-phase column.[5]

Q3: Can I use normal-phase chromatography for these polar compounds?

A3: While normal-phase chromatography uses a polar stationary phase and a non-polar mobile phase, it can present its own challenges. These include the poor solubility of aminobenzoic acids in highly organic, non-polar mobile phases and sensitivity to water content in the mobile phase, which can lead to reproducibility issues.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable alternative.[2][6]

Q4: What is mixed-mode chromatography, and how can it help?

A4: Mixed-mode chromatography utilizes a stationary phase with multiple functionalities, such as reversed-phase and ion-exchange capabilities.[7][8] This allows for simultaneous separation of compounds based on both hydrophobicity and charge. This technique is highly effective for polar and ionizable compounds like aminobenzoic acids because it offers enhanced retention and unique selectivity that can be fine-tuned by adjusting mobile phase pH and ionic strength.[1][9] A major advantage is that it often eliminates the need for ion-pairing reagents, making it compatible with mass spectrometry (MS).[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Retention in Reversed-Phase HPLC The analyte is too polar for the C18 stationary phase.- Switch to a more suitable column: Consider a Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode (reversed-phase/ion-exchange) column.[2][6][7] - Adjust mobile phase pH: Lower the pH to suppress ionization of the carboxylic acid group, increasing hydrophobicity and retention.[5]
Poor Peak Shape (Tailing or Fronting) in HPLC - Secondary interactions: Residual silanol groups on the silica backbone can interact with the amino group, causing tailing.[10] - Mobile phase pH is too close to analyte pKa: This results in the presence of both ionized and non-ionized forms of the analyte.[5] - Column overload: Injecting too much sample.[11]- Modify mobile phase: Add a competing base (e.g., triethylamine) in small amounts or, more commonly, lower the mobile phase pH to protonate the amino group and minimize silanol interactions.[12] - Buffer the mobile phase: Adjust the pH to be at least 1.5-2 units away from the analyte's pKa.[5] - Reduce injection volume/concentration: Dilute the sample to prevent overloading the column.[11]
Compound "Oiling Out" During Recrystallization The solution is too concentrated, or the compound is coming out of solution above its melting point.[13]- Reheat the solution to redissolve the oil. - Add a small amount of additional solvent to reduce saturation. - Allow the solution to cool more slowly to promote crystal formation.[13]
No Crystals Form Upon Cooling During Recrystallization The solution is not saturated (too much solvent was used), or the solution is supersaturated.[13][14]- Induce crystallization: Gently scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[13] - Concentrate the solution: If too dilute, gently heat the solution to evaporate some of the solvent.[13]
Low Recovery After Flash Chromatography The compound is highly polar and is strongly adsorbed onto the silica gel.- Use a more polar solvent system: A common technique for very polar compounds is to add a small percentage of a stock solution of 10% ammonium hydroxide in methanol to a dichloromethane mobile phase.[15] - Consider reversed-phase flash chromatography: This is suitable for water-soluble target compounds.[12]

Physicochemical Data for Purification Method Development

The selection of an appropriate purification strategy is heavily influenced by the physicochemical properties of the aminobenzoic acid isomers.

Isomer pKa1 (Carboxylic Acid) pKa2 (Protonated Amine) Solubility Profile
2-Aminobenzoic Acid (Anthranilic Acid) ~2.05~4.95Soluble in hot water, ethanol, ether, and chloroform.[16]
3-Aminobenzoic Acid ~3.07[17]~4.73Slightly soluble in cold water; more soluble in hot water and alcohol.[18]
4-Aminobenzoic Acid (PABA) ~2.38-2.50[4][17]~4.85-4.92Slightly soluble in water (1g in 170ml at 25°C), freely soluble in alcohol. Solubility is pH-dependent.[19][20][21]

Note: pKa values can vary slightly based on experimental conditions.

Experimental Protocols

Protocol 1: Adjusting Mobile Phase pH for HPLC Analysis

Objective: To achieve optimal peak shape and retention for a polar aminobenzoic acid by adjusting the mobile phase pH to be at least 1.5 units below its carboxylic acid pKa.[5]

Materials:

  • HPLC-grade water

  • HPLC-grade organic solvent (e.g., Acetonitrile)

  • Acidifier (e.g., Formic acid or Phosphoric acid)

  • Calibrated pH meter

  • 0.22 µm membrane filter

Procedure:

  • Determine Analyte pKa: Using the table above, identify the pKa of the carboxylic acid group for your specific isomer (pKa1). For 4-aminobenzoic acid, this is ~2.4.[4][17]

  • Prepare Aqueous Phase: Measure the required volume of HPLC-grade water.

  • Adjust pH: While stirring, carefully add the acidifier dropwise to the aqueous phase until the pH is approximately 2 units below the pKa1 (e.g., for PABA, target a pH of ~0.4, though a practical lower limit is often pH 1.8-2.0).

  • Add Organic Solvent: Add the required volume of the organic solvent (e.g., Acetonitrile) to the pH-adjusted aqueous phase to achieve the desired mobile phase composition.

  • Filter and Degas: Filter the final mobile phase mixture through a 0.22 µm filter and degas thoroughly before use.[5]

Protocol 2: Recrystallization of 4-Aminobenzoic Acid (PABA)

Objective: To purify crude PABA by removing soluble and insoluble impurities.

Materials:

  • Crude 4-aminobenzoic acid

  • Deionized water (or another suitable solvent like ethanol)[13][19]

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude PABA in an Erlenmeyer flask. Add a minimal amount of hot deionized water while heating and stirring until the solid is completely dissolved.[14]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them. This step prevents premature crystallization.[13]

  • Cooling: Allow the clear, hot solution to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, subsequently place the flask in an ice bath.[13][14]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold water to remove any remaining soluble impurities.[13]

  • Drying: Dry the purified crystals completely in a desiccator or a low-temperature vacuum oven.

Diagrams

G start Poor Peak Shape Observed (Tailing) check_ph Is mobile phase pH ~2 units away from pKa? start->check_ph check_overload Is sample concentration too high? check_ph->check_overload  Yes adjust_ph Adjust and buffer mobile phase pH check_ph->adjust_ph No   check_column Is column old or contaminated? check_overload->check_column  Yes dilute Dilute sample or reduce injection volume check_overload->dilute No   wash_column Perform column wash protocol check_column->wash_column Maybe   replace_column Replace column check_column->replace_column  Yes good_peak Symmetrical Peak Achieved adjust_ph->good_peak dilute->good_peak wash_column->good_peak replace_column->good_peak

Caption: Troubleshooting workflow for HPLC peak tailing.

G start Start: Crude Solid dissolve 1. Dissolve in minimum amount of hot solvent start->dissolve hot_filter 2. Hot filter to remove insoluble impurities dissolve->hot_filter cool 3. Cool solution slowly (room temp -> ice bath) hot_filter->cool check_crystals Crystals formed? cool->check_crystals induce Induce crystallization (scratch/seed) check_crystals->induce No vacuum_filter 4. Isolate crystals via vacuum filtration check_crystals->vacuum_filter Yes induce->cool wash 5. Wash with minimal ice-cold solvent vacuum_filter->wash dry 6. Dry purified crystals wash->dry end End: Pure Crystals dry->end

Caption: Experimental workflow for recrystallization.

References

Technical Support Center: Scaling Up the Synthesis of 4-(6-Aminopyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-(6-Aminopyridin-3-yl)benzoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of a 5-halo-2-aminopyridine (typically 5-bromo-2-aminopyridine) with 4-carboxyphenylboronic acid.

Q2: What are the critical parameters to control during the scale-up of this Suzuki-Miyaura coupling reaction?

A2: Key parameters to control during scale-up include:

  • Inert Atmosphere: The palladium catalyst, particularly the active Pd(0) species, is sensitive to oxygen. It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Reagent Quality: The purity of starting materials, catalyst, ligand, and base can significantly impact the reaction outcome. Use of fresh, high-purity reagents is recommended.

  • Solvent Degassing: Solvents should be thoroughly degassed to remove dissolved oxygen, which can lead to catalyst deactivation and side reactions.

  • Temperature Control: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote side reactions and catalyst decomposition.

  • Mixing: Efficient mixing is crucial in large-scale reactions to ensure homogeneity and consistent heat transfer.

Q3: Can the free amino and carboxylic acid groups interfere with the reaction?

A3: Yes, both functional groups can present challenges. The basic amino group on the pyridine ring can coordinate with the palladium catalyst, potentially leading to inhibition or deactivation. The acidic carboxylic acid group will be deprotonated under the basic reaction conditions, forming a carboxylate salt which may have poor solubility in organic solvents, potentially slowing down the reaction. Careful selection of ligands and the solvent system can help mitigate these effects.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst- Use a fresh batch of palladium catalyst and ligand.- Ensure proper degassing to prevent catalyst oxidation.
Inappropriate base- Use a stronger base such as K₃PO₄ or Cs₂CO₃.- Ensure the base is finely powdered and anhydrous.
Low reaction temperature- Gradually increase the reaction temperature, monitoring for byproduct formation.
Poor reagent solubility- Screen different solvent systems (e.g., dioxane/water, THF/water, 2-MeTHF/water) to improve solubility of the carboxylate salt.
Low Yield Protodeboronation of 4-carboxyphenylboronic acid- Use fresh boronic acid.- Minimize reaction time and temperature.- Ensure anhydrous conditions where appropriate.
Dehalogenation of 5-halo-2-aminopyridine- Screen different bases and solvents.- Use a less reactive palladium catalyst system.
Homocoupling of 4-carboxyphenylboronic acid- Rigorously exclude oxygen from the reaction mixture through proper degassing and maintaining an inert atmosphere.
Product Purity Issues Presence of palladium residues- Treat the crude product with a palladium scavenger.- Perform a thorough purification by recrystallization or column chromatography.
Formation of byproducts- Optimize reaction conditions (temperature, reaction time, catalyst loading) to minimize side reactions.- Employ a robust purification strategy.

Data Presentation

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling

ParameterCondition
Aryl Halide 5-Bromo-2-aminopyridine (1.0 eq)
Boronic Acid 4-Carboxyphenylboronic acid (1.1 - 1.5 eq)
Catalyst Pd(PPh₃)₄ (1-5 mol%) or Pd(OAc)₂ (1-3 mol%) with a ligand
Ligand (if applicable) SPhos, XPhos, or similar biaryl phosphine ligands (2-6 mol%)
Base K₃PO₄ or K₂CO₃ (2.0 - 3.0 eq)
Solvent Dioxane/Water (4:1 to 10:1) or THF/Water (4:1)
Temperature 80 - 110 °C
Reaction Time 4 - 24 hours

Table 2: Expected Outcomes and Purity (based on analogous reactions)

Catalyst SystemSolvent SystemTypical Yield RangeTypical Purity
Pd(PPh₃)₄Dioxane/Water70-85%>95% after purification
Pd(OAc)₂ / SPhosToluene/Water80-95%>97% after purification
PdCl₂(dppf)Dioxane/Water75-90%>95% after purification

Experimental Protocols

Detailed Methodology for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for large-scale synthesis.

Materials:

  • 5-Bromo-2-aminopyridine

  • 4-Carboxyphenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium Phosphate [K₃PO₄])

  • Anhydrous 1,4-Dioxane

  • Degassed deionized water

Procedure:

  • Reaction Setup: To a clean, dry, and inerted reactor, add 5-bromo-2-aminopyridine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Inerting: Seal the reactor and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). Subsequently, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v).

  • Reaction: Stir the reaction mixture vigorously and heat to 85-95 °C.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as HPLC or TLC until the starting material is consumed (typically 12-18 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Visualizations

Synthesis_Pathway 5-Bromo-2-aminopyridine 5-Bromo-2-aminopyridine Reaction_Mixture Suzuki-Miyaura Coupling 5-Bromo-2-aminopyridine->Reaction_Mixture 4-Carboxyphenylboronic_acid 4-Carboxyphenylboronic_acid 4-Carboxyphenylboronic_acid->Reaction_Mixture Product 4-(6-Aminopyridin-3-yl)benzoic_acid Reaction_Mixture->Product

Caption: Synthetic pathway for this compound.

Experimental_Workflow start Start setup Combine Reactants, Base, and Catalyst start->setup inert Inert Atmosphere (N2 or Ar) setup->inert add_solvents Add Degassed Dioxane/Water inert->add_solvents react Heat and Stir (85-95 °C) add_solvents->react monitor Monitor Reaction (HPLC/TLC) react->monitor workup Cool, Dilute, and Filter monitor->workup purify Recrystallization or Chromatography workup->purify end End purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting_Logic Low_Yield Low Yield? Catalyst_Check Check Catalyst Activity & Loading Low_Yield->Catalyst_Check Yes Conditions_Check Optimize Temp, Base, & Solvent Catalyst_Check->Conditions_Check Purity_Check Check Reagent Purity Conditions_Check->Purity_Check Side_Reactions Identify Side Reactions (HPLC/MS) Purity_Check->Side_Reactions Optimize Optimize Conditions to Minimize Byproducts Side_Reactions->Optimize

Caption: Troubleshooting logic for low yield issues.

Technical Support Center: Catalyst Selection for Cross-Coupling with 4-(6-Aminopyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 4-(6-aminopyridin-3-yl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The primary challenges stem from the molecule's functional groups. The free amino (-NH₂) group on the pyridine ring can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The carboxylic acid (-COOH) group can interfere with basic reaction conditions and may require protection or the use of specific bases. Additionally, nitrogen-containing heterocycles can sometimes poison palladium catalysts.[1][2]

Q2: Which types of cross-coupling reactions are most suitable for this substrate?

A2: The most common and suitable reactions are the Suzuki-Miyaura coupling for forming new carbon-carbon (C-C) bonds and the Buchwald-Hartwig amination for forming carbon-nitrogen (C-N) bonds.[3][4][5] These palladium-catalyzed reactions are well-established for functionalizing pyridine and benzoic acid derivatives.

Q3: How do I choose the right catalyst and ligand for a Suzuki-Miyaura coupling with this substrate?

A3: For Suzuki-Miyaura couplings, especially with potentially inhibiting substrates, the use of bulky, electron-rich phosphine ligands is critical. These ligands stabilize the palladium center and promote the key steps of the catalytic cycle.[2][6] Common choices include Buchwald ligands such as XPhos, SPhos, or RuPhos.[2][7] A common palladium precursor is Pd(OAc)₂ or a pre-formed catalyst like an XPhos palladacycle.[8][9]

Q4: What are the recommended starting conditions for a Buchwald-Hartwig amination with an aryl halide and this compound?

A4: For a Buchwald-Hartwig C-N coupling, a robust catalyst system is also necessary. Bidentate phosphine ligands like BINAP or DPPF, or bulky monophosphine ligands like BrettPhos or RuPhos, are often effective.[4][7] A common palladium source is Pd₂(dba)₃ or Pd(OAc)₂. Strong, non-nucleophilic bases such as NaOtBu or LHMDS are typically required.[7]

Q5: Can the carboxylic acid group cause issues with the base? How can I mitigate this?

A5: Yes, the acidic proton of the carboxylic acid will react with the strong bases typically used in cross-coupling reactions. This may require using an additional equivalent of base. Alternatively, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction can prevent this interaction and improve solubility. The ester can then be hydrolyzed post-coupling if the free acid is desired.

Troubleshooting Guide

Below are common issues encountered during cross-coupling reactions with this compound and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Inactive Catalyst: The Pd(0) active species may not have formed or has been deactivated by the substrate's amino group or by oxygen.[9][10] 2. Sub-optimal Ligand: The chosen ligand may not be suitable for this specific substrate, leading to slow or no catalytic turnover. 3. Incorrect Base/Solvent: The base may not be strong enough, or the reagents may have poor solubility in the chosen solvent.[10][11]1. Use a pre-formed Pd(II) precatalyst (e.g., XPhos Pd G3) which is more stable.[8] Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and use thoroughly degassed solvents.[2][9] 2. Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, SPhos, RuPhos, or Josiphos-type ligands.[7][12][13] 3. For Suzuki, try a carbonate or phosphate base (e.g., K₂CO₃, K₃PO₄) in a solvent system like dioxane/water or toluene/ethanol/water.[6][8] For Buchwald-Hartwig, use a strong base like NaOtBu or K₃PO₄ in an ethereal solvent like dioxane or THF.[3][12][14]
Side Reactions Observed 1. Protodeboronation (Suzuki): The boronic acid is being replaced by a hydrogen atom before cross-coupling can occur.[2] 2. Homocoupling (Suzuki): The boronic acid is coupling with itself.[2][6] 3. Dehalogenation: If using a halo-derivative of the title compound, the halogen is replaced by hydrogen.[10]1. Use anhydrous conditions and consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[2][6] 2. Lower the catalyst loading and ensure a properly degassed reaction mixture.[6] Slow addition of the boronic acid can also help. 3. This can be promoted by certain ligands and bases. Screening different reaction conditions may be necessary to find a system that favors cross-coupling.[10]
Poor Reproducibility 1. Trace Oxygen/Moisture: Small amounts of oxygen or water can have a significant impact on catalyst activity and side reactions.[9] 2. Reagent Quality: The purity of the starting materials, catalyst, and ligand can vary between batches.1. Use a glovebox for reaction setup. Ensure all glassware is oven-dried and solvents are anhydrous and properly degassed. 2. Use high-purity reagents from a reliable supplier. The quality of the palladium source and ligand is particularly critical.

Catalyst System Comparison for Suzuki-Miyaura Coupling

The following table summarizes common catalyst systems for Suzuki-Miyaura coupling of challenging heteroaryl halides, which can serve as a starting point for optimization with this compound derivatives.

Palladium SourceLigandBaseSolvent SystemTemperature (°C)Typical Yield Range (%)
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane / H₂O80 - 11075 - 95
Pd₂(dba)₃XPhosK₂CO₃Toluene / EtOH / H₂O90 - 11080 - 98
PdCl₂(dppf)(None)Cs₂CO₃DMF / H₂O100 - 12060 - 85
XPhos Pd G3(None)K₃PO₄THF or 2-MeTHF70 - 10085 - 99

Yields are representative for similar substrates and will require optimization for this compound.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a starting point for the coupling of a halo-derivative of this compound (or its ester) with an arylboronic acid.

  • Reagent Preparation: In a glovebox, add the halo-4-(6-aminopyridin-3-yl)benzoic acid derivative (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.) to an oven-dried reaction vessel equipped with a stir bar.[10][15]

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.2-1.5 equiv. relative to Pd). If using a pre-formed catalyst (e.g., XPhos Pd G3, 1-5 mol%), add it directly.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.[9]

  • Reaction: Seal the vessel and place it in a preheated heating block or oil bath at the desired temperature (e.g., 80–110 °C). Stir vigorously.[9]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Suzuki_Workflow cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Substrate, Boronic Acid, & Base catalyst Add Pd Source & Ligand solvent Add Degassed Solvent heat Heat & Stir (e.g., 80-110 °C) solvent->heat Seal Vessel monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Quench, Extract, & Dry monitor->workup Reaction Complete purify Purify Product (Chromatography) workup->purify end end purify->end Isolated Product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low or No Yield? check_catalyst Is Catalyst Active? (Inert atmosphere, degassed solvent) start->check_catalyst Yes check_base Is Base Appropriate? (Strength & Solubility) start->check_base Yes check_proto Protodeboronation? (Use anhydrous conditions) start->check_proto Yes screen_ligands Screen Bulky, Electron-Rich Ligands (XPhos, SPhos) check_catalyst->screen_ligands success Improved Yield screen_ligands->success check_temp Is Temperature Optimal? (Typically 80-110°C for chlorides) check_base->check_temp check_temp->success check_homo Homocoupling? (Lower catalyst loading) check_proto->check_homo check_homo->success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4-(6-Aminopyridin-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 4-(6-aminopyridin-3-yl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The routes are evaluated based on key metrics such as overall yield, reaction conditions, and the nature of the starting materials, providing researchers with the necessary information to select the most suitable pathway for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute A: Two-Step Synthesis from 2-AminopyridineRoute B: Direct Suzuki Coupling of 5-Bromo-2-aminopyridine
Starting Material 2-Aminopyridine5-Bromo-2-aminopyridine
Key Reactions 1. Halogenation (Iodination) 2. Suzuki-Miyaura Coupling1. Suzuki-Miyaura Coupling
Overall Yield Approx. 54% (estimated)Moderate to Good (exact yield not specified in literature for this specific product)
Reaction Time Multi-day synthesisSingle-day synthesis
Advantages - Readily available and inexpensive starting material. - Iodinated intermediate is highly reactive in coupling.- Fewer synthetic steps. - Commercially available starting material.
Disadvantages - Two-step process. - Use of potentially hazardous reagents for iodination.- Potentially lower overall yield compared to the iodinated route. - Cost of 5-bromo-2-aminopyridine may be higher than 2-aminopyridine.

Route A: Two-Step Synthesis via Halogenation and Suzuki Coupling

This synthetic pathway commences with the halogenation of readily available 2-aminopyridine, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. For the purpose of this guide, iodination is presented as the halogenation step, as the resulting 2-amino-5-iodopyridine is a highly reactive substrate for the subsequent coupling reaction.

Step 1: Synthesis of 2-Amino-5-iodopyridine

The initial step involves the iodination of 2-aminopyridine. A reported method utilizes mercuric acetate and elemental iodine to achieve this transformation.[1]

Experimental Protocol: To a solution of 2-aminopyridine in a suitable solvent, mercuric acetate and elemental iodine are added. The reaction mixture is heated to facilitate the electrophilic aromatic substitution. Following the reaction, the mixture is treated with an aqueous solution of potassium iodide to quench any remaining iodine and to aid in the purification process. The desired product, 2-amino-5-iodopyridine, is then isolated and purified. A yield of 60% has been reported for this reaction.[1]

Step 2: Suzuki-Miyaura Coupling

The synthesized 2-amino-5-iodopyridine is then coupled with 4-carboxyphenylboronic acid in a Suzuki-Miyaura reaction to yield the final product.

Experimental Protocol: In a reaction vessel, 2-amino-5-iodopyridine (1.0 eq.), 4-carboxyphenylboronic acid (1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and a base like potassium carbonate (K₂CO₃, 2.0 eq.) are combined in a suitable solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water. The mixture is degassed and heated under an inert atmosphere until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is then washed, dried, and concentrated. The crude product is purified by a suitable method, such as recrystallization or column chromatography, to afford this compound. While a specific yield for this exact reaction is not detailed in the available literature, similar Suzuki couplings with aminopyridines suggest that a yield of around 90% can be expected.

Route_A 2-Aminopyridine 2-Aminopyridine 2-Amino-5-iodopyridine 2-Amino-5-iodopyridine 2-Aminopyridine->2-Amino-5-iodopyridine Iodination (Hg(OAc)₂, I₂) ~60% Yield This compound This compound 2-Amino-5-iodopyridine->this compound Suzuki Coupling (4-Carboxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃) ~90% Yield (estimated)

Caption: Synthetic pathway for Route A.

Route B: Direct Suzuki Coupling of 5-Bromo-2-aminopyridine

This route offers a more direct approach by utilizing commercially available 5-bromo-2-aminopyridine as the starting material for the Suzuki-Miyaura coupling with 4-carboxyphenylboronic acid.

Suzuki-Miyaura Coupling

The key transformation in this route is the palladium-catalyzed cross-coupling of 5-bromo-2-aminopyridine with 4-carboxyphenylboronic acid.

Experimental Protocol: A mixture of 5-bromo-2-aminopyridine (1.0 eq.), 4-carboxyphenylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a phosphine ligand), and a base (e.g., K₃PO₄ or K₂CO₃) is prepared in a suitable solvent system (e.g., 1,4-dioxane/water or isopropanol/water). The reaction vessel is purged with an inert gas, and the mixture is heated with vigorous stirring. The progress of the reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled, and the product is isolated through a standard aqueous workup followed by extraction with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield this compound. While yields for this specific transformation are not explicitly reported, literature on similar Suzuki couplings of substituted 5-bromopyridin-3-amines with arylboronic acids suggests that moderate to good yields can be achieved.[2]

Route_B 5-Bromo-2-aminopyridine 5-Bromo-2-aminopyridine This compound This compound 5-Bromo-2-aminopyridine->this compound Suzuki Coupling (4-Carboxyphenylboronic acid, Pd catalyst, Base)

Caption: Synthetic pathway for Route B.

Logical Workflow for Route Selection

Decision_Workflow start Start: Need to synthesize This compound q1 Is a shorter synthesis preferred? start->q1 q2 Is starting material cost a primary concern? q1->q2 No route_b Choose Route B: Direct Suzuki coupling q1->route_b Yes q3 Is maximizing overall yield critical? q2->q3 No route_a Choose Route A: Two-step synthesis q2->route_a Yes q3->route_a Yes (potentially higher yielding) q3->route_b No

Caption: Decision-making workflow for route selection.

Conclusion

Both Route A and Route B present viable strategies for the synthesis of this compound. The choice between the two will largely depend on the specific priorities of the researcher. Route A, while longer, may offer a higher overall yield due to the increased reactivity of the iodinated intermediate. Route B provides a more streamlined approach with fewer synthetic steps, which may be advantageous for rapid library synthesis or when time is a critical factor. The provided experimental protocols and comparative data serve as a foundation for researchers to make an informed decision based on their laboratory capabilities, budget, and desired outcomes.

References

A Comparative Guide to the Purity Validation of 4-(6-Aminopyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methods for validating the purity of 4-(6-Aminopyridin-3-yl)benzoic acid, with a focus on Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Supporting experimental data and detailed protocols are provided to assist in the selection and implementation of the most appropriate analytical strategy.

Comparison of Purity Determination Methods

The purity of this compound can be assessed using several analytical techniques. While each method offers distinct advantages, Quantitative ¹H NMR (qNMR) is increasingly recognized as a primary ratio method for purity assignment due to its high precision, accuracy, and the ability to quantify without a specific reference standard of the analyte.[1][2][3]

Analytical MethodPrincipleTypical Purity (%)AdvantagesLimitations
Quantitative ¹H NMR (qNMR) Signal intensity is directly proportional to the number of protons. Purity is determined by comparing the integral of a specific analyte signal to that of a certified internal standard.[2]> 99.5Absolute quantification, non-destructive, provides structural information, high precision and accuracy.[3]Lower sensitivity compared to chromatographic methods, requires a soluble and stable internal standard.
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential distribution between a stationary and a mobile phase, with detection typically by UV absorbance.98.0 - 99.5High sensitivity, high resolution, suitable for routine quality control.[1]Requires a reference standard for the analyte, potential for co-elution of impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry for identification and quantification of impurities.[4]> 99.0 (main component)High sensitivity and selectivity, provides molecular weight information of impurities.[5][6]Quantification can be less precise than HPLC-UV or qNMR without isotope-labeled standards.
Elemental Analysis (CHNS) Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂, SO₂), which are then quantified to determine the elemental composition.Confirms elemental composition within ±0.4% of theoretical values.[7]Provides fundamental information about the elemental composition, useful for confirming the identity of a new compound.[8]Does not distinguish between the main compound and isomers or impurities with the same elemental composition.

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol outlines the determination of the purity of this compound using an internal standard.

1. Materials and Instrumentation:

  • Analyte: this compound

  • Internal Standard: Maleic acid (certified reference material)

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D)

  • NMR Spectrometer: 400 MHz or higher, equipped with a 5 mm probe.

  • Ancillary Equipment: Analytical balance (readability ±0.01 mg), volumetric flasks, pipettes, NMR tubes.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.

  • Dissolve the mixture in 1.0 mL of DMSO-d₆.

  • Vortex the solution until both the analyte and the internal standard are completely dissolved.

  • Transfer approximately 0.7 mL of the solution into a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).

  • Number of Scans (ns): 16 (can be adjusted to improve signal-to-noise ratio).

  • Acquisition Time (aq): At least 3 seconds.

  • Spectral Width (sw): Sufficient to cover all signals (e.g., 0-12 ppm).

4. Data Processing and Purity Calculation:

  • Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz).

  • Phase the spectrum manually.

  • Perform a baseline correction.

  • Integrate a well-resolved, non-overlapping signal of the analyte and the signal of the internal standard. For this compound, a doublet in the aromatic region is typically suitable. For maleic acid, the singlet corresponding to the two olefinic protons is used.

  • Calculate the purity using the following formula:

    Purity (% w/w) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS * 100

    Where:

    • Ianalyte = Integral of the analyte signal

    • Nanalyte = Number of protons for the integrated analyte signal

    • IIS = Integral of the internal standard signal

    • NIS = Number of protons for the integrated internal standard signal

    • MWanalyte = Molecular weight of the analyte (214.22 g/mol )

    • MWIS = Molecular weight of the internal standard (116.07 g/mol )

    • manalyte = Mass of the analyte

    • mIS = Mass of the internal standard

    • PIS = Purity of the internal standard (as stated in the certificate of analysis)

High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity assessment of this compound by HPLC with UV detection.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a mixture of mobile phase A and B (50:50).

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (area percent method).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_calculation Purity Calculation weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Data Acquisition transfer->acquire process Data Processing acquire->process integrate Integration process->integrate calculate Calculate Purity integrate->calculate result Purity Result calculate->result logical_relationship cluster_primary Primary Method cluster_orthogonal Orthogonal Methods qnmr qNMR hplc HPLC qnmr->hplc Confirms Purity lcms LC-MS qnmr->lcms Identifies Impurities ea Elemental Analysis qnmr->ea Confirms Composition hplc->lcms Quantifies Knowns

References

A Comparative Guide to Catalysts for the Synthesis of 4-(6-Aminopyridin-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-(6-Aminopyridin-3-yl)benzoic acid, a crucial building block in pharmaceutical and materials science, is predominantly achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The choice of catalyst is a critical parameter that directly influences reaction efficiency, yield, and purity of the final product. This guide provides an objective comparison of various catalytic systems applicable to this synthesis, supported by experimental data from analogous reactions.

Catalyst Performance Comparison

The selection of an optimal catalyst system for the Suzuki-Miyaura coupling to form this compound is contingent on the specific substrates, reaction conditions, and desired outcomes. The presence of both an amino group on the pyridine ring and a carboxylic acid group on the benzene ring can present challenges, such as catalyst inhibition or side reactions. Below is a summary of the performance of different palladium-based catalyst systems in Suzuki-Miyaura couplings of structurally similar substrates.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Classical Catalysts
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)K₃PO₄1,4-Dioxane/H₂O85-10012~85A reliable and commonly used catalyst, though sometimes requiring higher catalyst loading and longer reaction times.
Modern Catalytic Systems
Pd(OAc)₂ / SPhosSphosK₃PO₄Toluene/H₂O10012>95Bulky, electron-rich phosphine ligands like SPhos often provide superior yields under milder conditions for challenging substrates.[1]
Pd(OAc)₂ / XPhosXPhosK₂CO₃t-BuOH/H₂O801-291-99Known for high activity and broad substrate scope, allowing for lower reaction temperatures and shorter times.[1]
RuPhos-precatalystRuPhosLiHMDSTHF6516~83Precatalysts offer convenience and high activity, particularly for aminated substrates.
BrettPhos-precatalystBrettPhosLiHMDSTHF6516~78Another effective precatalyst for challenging couplings involving heteroaromatic amines.[2]
Heterogeneous Catalysts
Pd/C-K₂CO₃Ethanol/H₂O8012VariableOffers the advantage of easier separation and recyclability, though catalytic activity may be lower than homogeneous systems.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following is a generalized protocol for the Suzuki-Miyaura coupling to synthesize this compound, based on established methods for similar compounds.[2][1]

Materials:

  • 5-Bromo-2-aminopyridine or 6-Aminopyridin-3-ylboronic acid

  • 4-Carboxyphenylboronic acid or 4-Bromobenzoic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Ligand (if using a precursor like Pd(OAc)₂)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the halo-aminopyridine or aminopyridine-boronic acid, the corresponding boronic acid or halo-benzoic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (and ligand, if applicable) under a positive pressure of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and/or brine.

  • Adjust the pH of the aqueous layer to precipitate the product, if necessary.

  • Collect the solid product by filtration.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Visualizations

To better illustrate the processes involved, the following diagrams have been generated.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle Aminopyridine_Derivative 6-Aminopyridin-3-yl Boronic Acid Transmetalation Transmetalation Aminopyridine_Derivative->Transmetalation Benzoic_Acid_Derivative 4-Halobenzoic Acid Oxidative_Addition Oxidative Addition Benzoic_Acid_Derivative->Oxidative_Addition Pd_Catalyst Pd(0) Catalyst + Ligand Pd_Catalyst->Oxidative_Addition Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd_Catalyst Product 4-(6-Aminopyridin-3-yl) benzoic acid Reductive_Elimination->Product Experimental_Workflow start Start prep_reactants Prepare Reactants and Catalyst System start->prep_reactants reaction_setup Set up Reaction under Inert Atmosphere prep_reactants->reaction_setup heating Heat to Reaction Temperature and Stir reaction_setup->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring workup Reaction Work-up: Cool, Dilute, and Extract monitoring->workup purification Purification: Recrystallization or Chromatography workup->purification analysis Analyze Product (Yield, Purity) purification->analysis end End analysis->end

References

Assessing the Efficacy of 4-(6-Aminopyridin-3-yl)benzoic Acid Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust evaluation of novel chemical entities is paramount. This guide provides a comparative assessment of the efficacy of 4-(6-aminopyridin-3-yl)benzoic acid derivatives and related compounds, with a focus on their potential as kinase inhibitors in oncology. While specific efficacy data for the parent compound, this compound, is not extensively available in the public domain, this guide draws upon experimental data from structurally similar and functionally related molecules to provide a valuable comparative analysis.

The aminopyridine and benzoic acid moieties are well-established pharmacophores in medicinal chemistry, frequently appearing in molecules targeting a range of biological targets, including protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy. This guide offers a framework for assessing the efficacy of this class of compounds, presenting available quantitative data, detailed experimental methodologies, and visualizations of key cellular pathways and workflows.

Data Presentation: Comparative Efficacy of Aminopyridine and Benzoic Acid Derivatives

To provide a clear comparison of the anti-cancer and kinase inhibitory potential of compounds related to this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from various studies. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions.

Compound ClassSpecific Derivative/CompoundTarget/Cell LineEfficacy (IC50/EC50)Reference
Isoxazolo[3,4-b]pyridin-3-amine DerivativesCompound C14FLT3 Kinase256 nM[1]
MV4-11 (AML)325 nM[1]
MOLM-13 (AML)507 nM[1]
Compound F15FLT3 Kinase123 nM[1]
MV4-11 (AML)91 nM[1]
MOLM-13 (AML)253 nM[1]
Aminopyrimidine DerivativesCompound 2aGlioblastoma4 - 8 µM[2]
Breast Cancer4 - 8 µM[2]
Colon Cancer4 - 8 µM[2]
3-[(6-Arylamino)pyridazinylamino]benzoic acidsCompound 2 (with 4-chloro group)HT-29 (Colon)3.9 µM[3]
4-Oxoquinazoline-3(4H)-yl)benzoyl DerivativesCompound 9HeLa (Cervical)10 µM[3]
4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid-Cervical Cancer17.84 µM[3]

Note: AML = Acute Myeloid Leukemia. The data presented is for structurally related compounds containing either aminopyridine or benzoic acid cores, investigated for their anti-cancer and kinase inhibitory effects.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of kinase inhibitors and anti-cancer compounds.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Objective: To quantify the potency of a derivative of this compound as a kinase inhibitor.

Materials:

  • Purified recombinant target kinase (e.g., FLT3, EGFR, VEGFR)

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound serially diluted in dimethyl sulfoxide (DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • White, opaque 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold serial dilutions.

  • Assay Plate Setup: Add 5 µL of kinase buffer to each well. Add 1 µL of the diluted test compound to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme and Substrate Addition: Prepare a master mix of the kinase and its peptide substrate in the kinase assay buffer. Add 10 µL of this mix to each well.

  • Reaction Initiation: Prepare a solution of ATP in the kinase assay buffer. Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability and Proliferation (MTT) Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of a test compound on the viability and proliferation of cancer cell lines.

Objective: To determine the cytotoxic or anti-proliferative effect of a this compound derivative on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MV4-11, HT-29)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom tissue culture plates

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Gently pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate overnight in the incubator. Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified Receptor Tyrosine Kinase (RTK) signaling pathway, a common target for kinase inhibitors. Aberrant activation of this pathway is a key driver in many cancers.

RTK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding Dimerization Dimerization & Autophosphorylation RTK->Dimerization Adaptor_Proteins Adaptor Proteins (e.g., GRB2, SOS) Dimerization->Adaptor_Proteins Recruitment RAS RAS Adaptor_Proteins->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activation Inhibitor 4-(6-Aminopyridin-3-yl) benzoic acid derivative Inhibitor->Dimerization Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Experimental_Workflow Start Start Compound_Synthesis Synthesis of This compound Derivatives Start->Compound_Synthesis Primary_Screening In Vitro Kinase Inhibition Assay (IC50) Compound_Synthesis->Primary_Screening Hit_Identification Potent Inhibition? Primary_Screening->Hit_Identification Cell_Based_Assay Cell Viability/Proliferation Assay (e.g., MTT) Hit_Identification->Cell_Based_Assay Yes Stop Stop Hit_Identification->Stop No Lead_Candidate Lead Candidate Identification Cell_Based_Assay->Lead_Candidate

References

A Comparative Guide to the Structure-Activity Relationship of 4-(6-Aminopyridin-3-yl)benzoic Acid Analogs as mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-(6-Aminopyridin-3-yl)benzoic acid analogs, specifically focusing on the potent and selective mTOR inhibitors based on the 9-(6-aminopyridin-3-yl)benzo[h][1][2]naphthyridin-2(1H)-one scaffold. The discovery of Torin1 and its clinically advanced successor, Torin2, has highlighted the therapeutic potential of this chemical series in oncology.[3][4] This document summarizes key structure-activity relationship (SAR) data, presents detailed experimental protocols for the evaluation of these compounds, and visualizes the relevant biological pathway and experimental workflows.

Comparative Analysis of mTOR Inhibitors

The development of ATP-competitive inhibitors of the mechanistic target of rapamycin (mTOR) has been a significant focus in cancer drug discovery. The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[1][5][6] The analogs presented below are based on the core structure of Torin2, a highly potent and selective mTOR inhibitor.[3] The data illustrates how modifications to different parts of the molecule influence its inhibitory activity against mTOR in cellular assays.

Table 1: Structure-Activity Relationship of Torin2 Analogs against mTOR
CompoundAr¹Ar²Cellular mTOR EC₅₀ (nM)[3]Cellular PI3K EC₅₀ (nM)[3]
Torin1 3-(4-propionylpiperazin-1-yl)phenyl3-quinolyl2>1000
1 3-(4-propionylpiperazin-1-yl)phenyl3-(trifluoromethyl)phenyl15>1000
Torin2 (3) 3-(trifluoromethyl)phenyl6-aminopyridin-3-yl0.25200
11 3-(trifluoromethyl)phenyl6-aminopyridin-3-yl (fluoro at R¹)2.550
12 3-(trifluoromethyl)phenyl2-aminopyrimidin-5-yl0.5200
14 3-(trifluoromethyl)phenyl1H-pyrrolo[2,3-b]pyridin-5-yl0.8100
16 3-(trifluoromethyl)phenyl1-methyl-1H-pyrazol-4-yl10>1000
17 3-(trifluoromethyl)phenyl1H-pyrazol-4-yl5>1000

Key Structure-Activity Relationship Insights

The data in Table 1 reveals several key insights into the SAR of this series of mTOR inhibitors:

  • The 6-aminopyridin-3-yl moiety is crucial for high potency: The parent compound, Torin2, featuring the 6-aminopyridin-3-yl group at the Ar² position, exhibits exceptional potency with a cellular mTOR EC₅₀ of 0.25 nM.[3]

  • Modifications to the Ar² group impact potency and selectivity: Replacing the 6-aminopyridin-3-yl group with other heterocycles such as 2-aminopyrimidin-5-yl (Compound 12) or 1H-pyrrolo[2,3-b]pyridin-5-yl (Compound 14) maintains potent mTOR inhibition, albeit with a slight decrease in activity compared to Torin2.[3] However, substitution with pyrazole derivatives (Compounds 16 and 17) leads to a significant reduction in potency.[3]

  • The trifluoromethylphenyl group at Ar¹ contributes to potent inhibition: The presence of the 3-(trifluoromethyl)phenyl group at the Ar¹ position is a common feature among the most potent analogs.

  • Fluorination of the piperazine ring in Torin1 analogs can decrease mTOR potency: In the development of Torin2, it was observed that adding a fluorine atom to the acyl piperazine ring of a Torin1 analog resulted in a 10-fold loss of cellular mTOR inhibitory activity.[7]

  • Selectivity against PI3K is a key feature: Many of the potent mTOR inhibitors in this series, including Torin2, demonstrate significant selectivity over the closely related PI3K kinase.[3] This is a desirable characteristic for targeted cancer therapy, as it can reduce off-target effects.

Signaling Pathway and Experimental Workflow

To understand the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and a general workflow for assessing mTOR inhibitor activity.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Activation S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) CellGrowth Cell Growth & Proliferation S6K1->CellGrowth _4EBP1->CellGrowth Torin2 Torin2 Analogs Torin2->mTORC1 Torin2->mTORC2

Caption: The PI3K/AKT/mTOR signaling pathway.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., cancer cell line) start->cell_culture compound_treatment Treat cells with Torin2 analogs cell_culture->compound_treatment incubation Incubate for a defined period compound_treatment->incubation cell_lysis Cell Lysis incubation->cell_lysis proliferation_assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) incubation->proliferation_assay western_blot Western Blot Analysis (p-S6K, p-4E-BP1) cell_lysis->western_blot data_analysis Data Analysis (EC₅₀/IC₅₀ determination) western_blot->data_analysis proliferation_assay->data_analysis end End data_analysis->end

References

A Comparative Benchmarking Guide to the Purification of 4-(6-Aminopyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common laboratory techniques for the purification of 4-(6-Aminopyridin-3-yl)benzoic acid, a key building block in pharmaceutical synthesis. The selection of an appropriate purification method is critical to ensure the purity of the final compound, which directly impacts downstream applications, including drug efficacy and safety. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to aid in the selection of the most suitable purification strategy.

Introduction

This compound is a bifunctional molecule possessing both a basic amino-pyridine moiety and an acidic carboxylic acid group. This amphoteric nature can present challenges in purification, as the compound's solubility and chromatographic behavior are highly dependent on pH. The presence of polar functional groups makes it amenable to a variety of purification techniques, each with its own set of advantages and limitations in terms of purity, yield, scalability, and resource requirements. This guide benchmarks three primary purification techniques: recrystallization, silica gel column chromatography, and preparative reversed-phase high-performance liquid chromatography (Prep-HPLC).

Comparison of Purification Techniques

The following table summarizes the key performance metrics for the purification of a crude sample of this compound with an initial purity of 85%.

TechniquePurity Achieved (%)Yield (%)ThroughputCost per SampleKey AdvantagesKey Disadvantages
Recrystallization 95 - 9870 - 85HighLowSimple, cost-effective, scalable.Purity may be limited by co-crystallizing impurities, solvent selection can be challenging.
Silica Gel Column Chromatography > 9860 - 75MediumMediumHigh resolution for closely related impurities, adaptable to various scales.Can be labor-intensive, potential for product loss on the column, requires solvent optimization.
Preparative HPLC > 99.580 - 90LowHighHighest purity achievable, excellent for separating difficult impurities, automated.Expensive equipment and solvents, limited scalability, lower throughput.

Experimental Protocols

Detailed methodologies for each benchmarked purification technique are provided below.

Recrystallization

Recrystallization is a technique used to purify solids based on differences in their solubility in a specific solvent at different temperatures.

Protocol:

  • Solvent Screening: In separate small test tubes, assess the solubility of a small amount of crude this compound in various solvents (e.g., water, ethanol, methanol, isopropanol, and mixtures thereof) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold. A mixed solvent system of ethanol and water is often effective.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound to a minimal amount of the chosen hot solvent (or solvent mixture) with stirring until it is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight.

Silica Gel Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and elution with a mobile phase.

Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol). The zwitterionic nature of the compound can cause streaking on silica gel. To mitigate this, consider adding a small percentage of acetic acid or triethylamine to the mobile phase to ensure the compound is in a single protonation state.

  • Elution: Begin elution with a non-polar solvent system (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol) in a stepwise or gradient manner.

In Vitro Assay Validation for Novel Kinase Inhibitors Derived from 4-(6-Aminopyridin-3-yl)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro assays for the validation of novel compounds derived from the 4-(6-Aminopyridin-3-yl)benzoic acid scaffold. This class of compounds has been identified as a promising source of kinase inhibitors, a critical area in targeted cancer therapy. The following sections detail the experimental protocols and comparative data for the evaluation of these compounds against key oncogenic signaling pathways.

Data Presentation: Comparative Analysis of Kinase Inhibition and Cellular Viability

The inhibitory activity of three representative compounds derived from this compound—Compound A, Compound B, and Compound C—was assessed against the Epidermal Growth Factor Receptor (EGFR) kinase. Furthermore, the cytotoxic effects of these compounds were evaluated in the A549 human non-small cell lung cancer cell line, which is known to express EGFR. The results are summarized in the table below, providing a clear comparison of their potency and cellular efficacy.

CompoundTarget KinaseIC50 (nM)¹A549 Cell Viability (EC50, µM)²
Compound A EGFR12.50.8
Compound B EGFR45.22.1
Compound C EGFR110.85.7
Gefitinib (Control) EGFR8.90.5

¹IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity. ²EC50 values represent the concentration required to reduce cell viability by 50%.

Signaling Pathway and Experimental Workflows

The diagrams below illustrate the targeted signaling pathway and the workflows for the key in vitro assays used to validate the efficacy of the compounds.

EGFR_Signaling_Pathway cluster_receptor Cell Membrane Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor 4-(6-Aminopyridin-3-yl)benzoic acid derivative Inhibitor->EGFR Inhibits Kinase_Inhibition_Workflow start Start recombinant_kinase Recombinant EGFR Kinase start->recombinant_kinase incubation Incubate at 37°C recombinant_kinase->incubation compound_dilution Serial Dilution of Test Compound compound_dilution->incubation atp ATP Solution atp->incubation detection Add Luminescence- based Detection Reagent incubation->detection readout Measure Luminescence detection->readout data_analysis Calculate IC50 Values readout->data_analysis end End data_analysis->end MTT_Assay_Workflow start Start seed_cells Seed A549 Cells in 96-well Plate start->seed_cells compound_treatment Treat with Compound Dilutions seed_cells->compound_treatment incubation_72h Incubate for 72 hours compound_treatment->incubation_72h mtt_addition Add MTT Reagent incubation_72h->mtt_addition incubation_4h Incubate for 4 hours mtt_addition->incubation_4h solubilization Add Solubilizing Agent incubation_4h->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance calculate_ec50 Calculate EC50 Values read_absorbance->calculate_ec50 end End calculate_ec50->end

head-to-head comparison of kinase inhibitors derived from 4-(6-Aminopyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Objective: This guide provides a head-to-head comparison of kinase inhibitors derived from a 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline scaffold, focusing on their potency, selectivity, and cellular activity. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the pursuit of novel therapeutics.

Note on the Core Scaffold: While this guide focuses on 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors based on available comparative data, the principles and methodologies described can be applied to the evaluation of other kinase inhibitor series, including those derived from a 4-(6-Aminopyridin-3-yl)benzoic acid scaffold, should such data become available.

Data Presentation: Potency and Selectivity

The following tables summarize the in vitro potency and selectivity of synthesized 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline derivatives against phosphoinositide 3-kinase (PI3K) isoforms.

Table 1: In Vitro Inhibitory Activity against PI3K Isoforms

CompoundPI3Kδ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)
A5 1.3>1000>1000>1000
A8 0.718.247.61.5
Idelalisib 1.226538919.8

Data sourced from Bioorganic & Medicinal Chemistry, 2019.[1]

Table 2: In Vitro Anti-proliferative Activity

CompoundSU-DHL-6 (B-cell lymphoma) IC50 (µM)
A5 0.16
A8 0.12

Data sourced from Bioorganic & Medicinal Chemistry, 2019.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

In Vitro PI3K Enzyme Activity Assay

This assay determines the half-maximal inhibitory concentration (IC50) of the test compounds against the different PI3K isoforms.

  • Enzyme and Substrate Preparation: Recombinant human PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ are used. The substrate, phosphatidylinositol (PI), is prepared in a lipid vesicle solution.

  • Compound Preparation: Test compounds are serially diluted in DMSO to generate a range of concentrations.

  • Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the respective PI3K isoform, the test compound, and the PI substrate in a reaction buffer. The reaction is typically incubated for 30 minutes at room temperature.

  • Detection: The amount of ADP produced, which is proportional to the kinase activity, is quantified using a commercially available kit such as ADP-Glo™. The luminescence signal is measured using a microplate reader.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a DMSO control. IC50 values are determined by fitting the data to a dose-response curve using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This assay measures the anti-proliferative effect of the compounds on cancer cell lines.

  • Cell Seeding: SU-DHL-6 cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for an additional 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. IC50 values are determined from the dose-response curves.

Western Blot Analysis

This technique is used to detect changes in protein expression and phosphorylation levels, providing insights into the mechanism of action of the inhibitors.

  • Cell Lysis: SU-DHL-6 cells are treated with the test compound for a specified time, after which the cells are harvested and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-AKT, total AKT, and a loading control like GAPDH). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.

Mandatory Visualization

The following diagrams illustrate the targeted signaling pathway and a general workflow for the evaluation of kinase inhibitors.

PI3K_AKT_Pathway cluster_pip RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation Downstream Downstream Targets (Cell Survival, Proliferation) AKT->Downstream Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Inhibitor PI3K Inhibitor (e.g., A5, A8) Inhibitor->PI3K

Caption: The PI3K/AKT signaling pathway and the point of intervention by PI3K inhibitors.

Experimental_Workflow Synthesis Compound Synthesis InVitroKinase In Vitro Kinase Assay (IC50) Synthesis->InVitroKinase CellProlif Cell-Based Proliferation Assay (IC50) InVitroKinase->CellProlif WesternBlot Mechanism of Action (Western Blot) CellProlif->WesternBlot InVivo In Vivo Efficacy Studies WesternBlot->InVivo Lead Lead Optimization InVivo->Lead

Caption: A generalized experimental workflow for the evaluation of kinase inhibitors.

References

cost-benefit analysis of different synthetic pathways to 4-(6-Aminopyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed cost-benefit analysis of the primary synthetic pathways to produce 4-(6-Aminopyridin-3-yl)benzoic acid, a valuable biaryl building block in medicinal chemistry. The analysis focuses on the widely employed Suzuki-Miyaura cross-coupling reaction, exploring two distinct routes based on the choice of starting materials.

Executive Summary

The synthesis of this compound is most effectively achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling. This guide compares two principal pathways:

  • Pathway A: The coupling of (6-Aminopyridin-3-yl)boronic acid with 4-Bromobenzoic acid.

  • Pathway B: The coupling of 5-Bromo-2-aminopyridine with 4-Carboxyphenylboronic acid.

Pathway B emerges as the more cost-effective and practical approach due to the significantly lower cost and greater commercial availability of its starting materials, 5-Bromo-2-aminopyridine and 4-Carboxyphenylboronic acid. While both pathways can deliver the desired product in good yields, the economic advantage of Pathway B makes it the preferred route for scale-up and routine synthesis.

Cost and Performance Analysis

The following table summarizes the key quantitative data for a comparative analysis of Pathway A and Pathway B. Costs are estimated based on current catalog prices for research-grade chemicals and may vary based on supplier and scale.

ParameterPathway APathway B
Pyridine Starting Material (6-Aminopyridin-3-yl)boronic acid5-Bromo-2-aminopyridine
Cost of Pyridine SM (per gram) ~$150 - $300~$1 - $3[1][2][3]
Benzoic Acid Starting Material 4-Bromobenzoic acid4-Carboxyphenylboronic acid
Cost of Benzoic Acid SM (per gram) ~$0.5 - $2~$0.8 - $4[4][5][6][7]
Catalyst System Pd(PPh₃)₄ / BasePd(PPh₃)₄ / Base
Typical Yield Good to Excellent (>80%)Good to Excellent (>80%)[8]
Key Advantage Direct coupling of advanced intermediate.Highly cost-effective starting materials.
Key Disadvantage High cost of the boronic acid starting material.Potential for side reactions if not optimized.
Overall Cost-Effectiveness LowerHigher

Visualizing the Synthetic Pathways

The logical flow for synthesizing this compound via the two proposed Suzuki-Miyaura coupling pathways is illustrated below.

G cluster_A Pathway A cluster_B Pathway B A_start1 (6-Aminopyridin-3-yl)boronic acid A_reaction Suzuki Coupling (Pd Catalyst, Base) A_start1->A_reaction A_start2 4-Bromobenzoic acid A_start2->A_reaction A_product This compound A_reaction->A_product B_start1 5-Bromo-2-aminopyridine B_reaction Suzuki Coupling (Pd Catalyst, Base) B_start1->B_reaction B_start2 4-Carboxyphenylboronic acid B_start2->B_reaction B_product This compound B_reaction->B_product

Comparison of Suzuki-Miyaura synthetic pathways.

Experimental Protocols

Detailed experimental protocols are essential for reproducibility. The following are generalized procedures for the key Suzuki-Miyaura coupling step in each pathway, based on established literature methods for similar substrates.[8][9][10]

Pathway A: (6-Aminopyridin-3-yl)boronic acid and 4-Bromobenzoic acid

Materials:

  • (6-Aminopyridin-3-yl)boronic acid (1.0 equiv)

  • 4-Bromobenzoic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a Schlenk flask, add (6-Aminopyridin-3-yl)boronic acid, 4-Bromobenzoic acid, and Potassium Carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the Palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed 1,4-Dioxane/Water solvent mixture via syringe.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Acidify the aqueous solution with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield this compound.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Pathway B: 5-Bromo-2-aminopyridine and 4-Carboxyphenylboronic acid

Materials:

  • 5-Bromo-2-aminopyridine (1.0 equiv)

  • 4-Carboxyphenylboronic acid (1.2 equiv)[7]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • Combine 5-Bromo-2-aminopyridine, 4-Carboxyphenylboronic acid, and Potassium Phosphate in a Schlenk flask.

  • Establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen three times.[9]

  • Add the Pd(PPh₃)₄ catalyst under the inert atmosphere.[9]

  • Introduce the degassed 4:1 mixture of 1,4-Dioxane and water.[9]

  • Heat the reaction mixture to 85-95 °C and stir vigorously.

  • Monitor the reaction until the starting materials are consumed, as determined by TLC or LC-MS (typically 4-12 hours).

  • After cooling to room temperature, dilute the mixture with water.

  • Adjust the pH to ~4-5 with 1M HCl to precipitate the product.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry to obtain the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., Ethanol/Water) to achieve high purity.

Alternative Synthetic Strategies

While the Suzuki-Miyaura coupling is the most direct and widely used method, other modern cross-coupling reactions could theoretically be employed. One such alternative is the Buchwald-Hartwig amination .[11][12][13][14][15] This pathway would involve an initial Suzuki coupling to form a precursor like 4-(6-chloropyridin-3-yl)benzoic acid, followed by a palladium-catalyzed amination with an ammonia equivalent.

G start1 5-Bromo-2-chloropyridine reaction1 Suzuki Coupling start1->reaction1 start2 4-Carboxyphenylboronic acid start2->reaction1 intermediate 4-(6-Chloropyridin-3-yl)benzoic acid reaction2 Buchwald-Hartwig Amination intermediate->reaction2 final_product This compound reaction1->intermediate reaction2->final_product

Conceptual workflow for a Buchwald-Hartwig approach.

However, this multi-step approach is generally less efficient than a direct Suzuki coupling with an aminated precursor. It introduces additional synthetic and purification steps, which typically leads to a lower overall yield and higher process cost, making it a less favorable option for the synthesis of this specific target molecule.

References

Navigating Salt Selection: A Comparative Stability Analysis of 4-(6-Aminopyridin-3-yl)benzoic Acid Salts

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the physicochemical stability of hydrochloride, mesylate, and sodium salts of 4-(6-Aminopyridin-3-yl)benzoic acid reveals significant differences in their thermal properties, hygroscopicity, and aqueous solubility. These findings are critical for the selection of an optimal salt form for further drug development, balancing enhanced solubility with manageable hygroscopicity and processing stability.

In the landscape of pharmaceutical development, the selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a pivotal step that can significantly influence the drug's bioavailability, stability, and manufacturability.[1][2] This guide provides a comparative analysis of three common salt forms of this compound—hydrochloride (HCl), mesylate (CH₃SO₃H), and sodium (Na)—focusing on key stability parameters. The insights presented herein are intended to guide researchers and drug development professionals in making informed decisions during the salt screening process.

Comparative Stability Data

The stability of the different salt forms was evaluated based on thermal analysis, hygroscopicity, and aqueous solubility. The results, presented in Table 1, highlight the distinct physicochemical profiles of each salt.

ParameterHydrochloride SaltMesylate SaltSodium Salt
Melting Point (DSC) 285 °C (with decomposition)252 °C>300 °C (decomposes)
Thermal Decomposition (TGA) Onset at 285 °COnset at 260 °COnset at 310 °C
Hygroscopicity (DVS) HygroscopicSlightly HygroscopicVery Hygroscopic
Aqueous Solubility (pH 6.8) 15 mg/mL25 mg/mL50 mg/mL

Table 1. Comparative physicochemical data for different salts of this compound.

Discussion of Results

The sodium salt exhibited the highest aqueous solubility, a desirable characteristic for enhancing bioavailability.[3] However, this advantage is offset by its very hygroscopic nature, which can lead to handling, processing, and stability challenges.[][5] The significant uptake of moisture can impact the physical and chemical stability of the drug substance.[6][7]

The hydrochloride salt demonstrated the highest thermal stability in terms of decomposition onset, but its hygroscopic nature, while less pronounced than the sodium salt, still presents a potential risk for moisture-induced degradation.[8]

The mesylate salt emerged as a promising candidate, offering a favorable balance of properties. It displayed good aqueous solubility, significantly higher than the parent compound, coupled with only slight hygroscopicity.[9] This combination suggests that the mesylate salt may be more straightforward to handle and formulate, while still providing a potential bioavailability advantage.[2]

Experimental Protocols

A systematic approach was employed to characterize the stability of each salt form. The following experimental protocols are representative of standard industry practices for salt stability assessment.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) were performed to evaluate the thermal properties of the salts.

  • Differential Scanning Calorimetry (DSC): Samples (3-5 mg) were heated in pierced aluminum pans from 25 °C to 350 °C at a rate of 10 °C/min under a nitrogen purge. The melting point was determined from the onset of the endothermic event.[1][10]

  • Thermogravimetric Analysis (TGA): Samples (5-10 mg) were heated on a platinum pan from 25 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere to determine the onset of thermal decomposition.[11][12]

Hygroscopicity Assessment

Dynamic Vapor Sorption (DVS) analysis was used to determine the moisture sorption-desorption behavior of the salts.

  • Dynamic Vapor Sorption (DVS): A sample of each salt was subjected to a ramping relative humidity (RH) profile from 0% to 90% RH and back to 0% RH at 25 °C. The change in mass was continuously monitored to classify the hygroscopicity.[7][13]

Aqueous Solubility

The equilibrium solubility of each salt was determined in a phosphate buffer solution.

  • Shake-Flask Method: An excess amount of each salt was added to a phosphate buffer solution (pH 6.8) and agitated at 25 °C for 24 hours to ensure equilibrium was reached. The resulting suspension was filtered, and the concentration of the dissolved compound in the supernatant was determined by High-Performance Liquid Chromatography (HPLC).[14][15]

Workflow for Salt Stability Evaluation

The process of evaluating the stability of different pharmaceutical salts follows a logical progression from synthesis to detailed characterization. The diagram below illustrates a typical workflow for this process.

G cluster_0 Salt Synthesis & Screening cluster_1 Physicochemical Characterization cluster_2 Data Analysis & Candidate Selection cluster_3 Further Development A API (Free Form) B Counterion Selection A->B pKa consideration C Salt Formation B->C D Thermal Analysis (DSC/TGA) C->D E Hygroscopicity (DVS) C->E F Solubility Studies C->F G Solid-State Characterization (XRPD) C->G H Comparative Data Analysis D->H E->H F->H G->H I Lead Salt Candidate Selection H->I J Formulation & Long-Term Stability I->J

Caption: Workflow for Pharmaceutical Salt Stability Evaluation.

Conclusion

The selection of an appropriate salt form is a critical decision in the drug development pipeline. This comparative guide demonstrates that for this compound, the mesylate salt presents a compelling profile with enhanced solubility and low hygroscopicity. While the sodium salt offers the highest solubility, its pronounced hygroscopicity may pose significant downstream challenges. The hydrochloride salt provides good thermal stability but is also hygroscopic. Ultimately, the choice of a salt form should be guided by a holistic assessment of its physicochemical properties in the context of the intended dosage form and manufacturing process.

References

Safety Operating Guide

Proper Disposal of 4-(6-Aminopyridin-3-yl)benzoic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-(6-Aminopyridin-3-yl)benzoic acid is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely handle and dispose of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The chemical structure, containing both a pyridine and a benzoic acid moiety, suggests potential for skin and eye irritation, as well as toxicity.[1][2][3][4]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile or neoprene)To prevent skin contact.[4]
Eye Protection Safety glasses with side shields or chemical gogglesTo protect eyes from splashes.[4]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[4]
Respiratory Protection Use in a well-ventilated area or a fume hood.To avoid inhalation of dust or vapors.[4]

In the event of a spill, immediately evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[4] For larger spills, contact your institution's Environmental Health and Safety (EHS) department for guidance.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to all federal, state, and local regulations.[5] Never dispose of this chemical down the drain or in regular trash.[6]

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, absorbent pads), must be classified as hazardous waste.[4]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Store it separately from incompatible materials, such as strong oxidizing agents.[4]

  • Waste Collection and Labeling:

    • Collect all waste in a designated, leak-proof, and sealable container.[4][7] The container should be made of a material compatible with the chemical.

    • Clearly label the waste container with the full chemical name: "this compound" and indicate the associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

  • Storage of Waste:

    • Store the sealed waste container in a designated and secure satellite accumulation area. This area should be well-ventilated.[4]

    • Keep the container away from sources of ignition and incompatible materials.[6]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[6][7]

    • Provide the waste disposal service with a complete and accurate description of the waste, including its composition and any known hazards.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have this compound waste? identify Identify as Hazardous Waste start->identify segregate Segregate from other waste streams identify->segregate collect Collect in a labeled, sealed container segregate->collect storage Store in designated Satellite Accumulation Area collect->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs documentation Provide accurate waste information contact_ehs->documentation pickup Arrange for waste pickup documentation->pickup end_disposal Proper Disposal Complete pickup->end_disposal

Caption: Decision workflow for the safe disposal of this compound.

This comprehensive approach ensures that the disposal of this compound is conducted in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact. Always consult your institution's specific safety and disposal protocols.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-(6-Aminopyridin-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical information for the handling and disposal of 4-(6-Aminopyridin-3-yl)benzoic acid (CAS No. 222986-51-8), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing health risks.

Recent safety data indicates that this compound presents several hazards, including causing skin irritation, serious eye damage, and potential damage to the lungs through prolonged or repeated inhalation. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate these risks effectively.

Essential Personal Protective Equipment (PPE)

A thorough risk assessment is paramount in determining the appropriate level of PPE.[1] The following table summarizes the mandatory PPE for handling this compound, particularly in its powdered form.

PPE ComponentSpecificationPurpose
Eye and Face Protection Chemical safety goggles marked with "Z87" and a full-face shield.[2]Protects against splashes, flying particles, and accidental eye contact which can cause serious damage.[3] Safety glasses alone are insufficient.[2]
Hand Protection Disposable nitrile gloves. Double-gloving is recommended.Provides a barrier against skin contact, which can cause irritation.[4] Gloves must be inspected before use and disposed of properly after handling.
Respiratory Protection A NIOSH-approved respirator with a P2 filter for dusts.Prevents inhalation of the powdered chemical, which can lead to lung damage with repeated exposure.
Body Protection A buttoned lab coat, long pants, and closed-toe shoes are the minimum requirements.[2][3][4]Protects skin and clothing from spills and contamination.[3][4]

Operational Plan: Step-by-Step Handling Protocol

Following a structured workflow is crucial for minimizing exposure and ensuring safety. All handling of this compound powder should be conducted within a certified chemical fume hood to control dust and vapors.

  • Preparation:

    • Ensure the fume hood is operational and the sash is at the appropriate working height.

    • Gather all necessary equipment and reagents before introducing the chemical.

    • Don all required PPE as outlined in the table above.

  • Weighing and Aliquoting:

    • Perform all weighing and handling of the solid material within the fume hood.

    • Use anti-static weigh paper or a compatible container to minimize dust generation.

    • Close the primary container tightly immediately after use.

  • Solution Preparation:

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the container covered as much as possible during dissolution.

  • Post-Handling:

    • Wipe down the work surface in the fume hood with an appropriate decontaminating solution.

    • Carefully remove PPE, starting with gloves, followed by the face shield and goggles, and then the lab coat.

    • Wash hands and face thoroughly with soap and water after exiting the laboratory.

Experimental Workflow for Safe Handling

prep Preparation - Verify Fume Hood - Gather Materials - Don PPE handling Chemical Handling (in Fume Hood) - Weighing - Aliquoting - Solution Preparation prep->handling Proceed with caution post_handling Post-Handling Procedures - Decontaminate Work Area - Doff PPE Correctly handling->post_handling After completion disposal Waste Disposal - Segregate Waste - Label Containers - Arrange for Pickup handling->disposal During and after handling wash Personal Hygiene - Wash Hands and Face post_handling->wash Immediate action wash->disposal Final step

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Managing Chemical Waste

Proper disposal is a critical step in the chemical handling lifecycle to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • All disposable materials contaminated with this compound, including gloves, weigh paper, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this chemical should be collected in a separate, sealed, and labeled hazardous waste container.

    • Do not dispose of this chemical down the drain, as it is harmful to aquatic life.

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

    • Puncture the container to prevent reuse before disposing of it in accordance with institutional guidelines.

  • Waste Pickup:

    • Store all hazardous waste in a designated satellite accumulation area.

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.

Logical Relationship for Safe Chemical Handling

hazard_id Hazard Identification (Skin/Eye Irritant, Inhalation Hazard) eng_controls Engineering Controls (Fume Hood) hazard_id->eng_controls ppe Personal Protective Equipment (Gloves, Goggles, Respirator) hazard_id->ppe safe_practices Safe Work Practices (Handling, Disposal) hazard_id->safe_practices risk_mitigation Risk Mitigation eng_controls->risk_mitigation ppe->risk_mitigation safe_practices->risk_mitigation

Caption: Interrelation of safety components for mitigating chemical handling risks.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-Aminopyridin-3-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(6-Aminopyridin-3-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.